Product packaging for Ethyl 2,3-dibromopropionate(Cat. No.:CAS No. 3674-13-3)

Ethyl 2,3-dibromopropionate

Cat. No.: B046817
CAS No.: 3674-13-3
M. Wt: 259.92 g/mol
InChI Key: OENICUBCLXKLJQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromopropionate, also known as this compound, is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60552. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2O2 B046817 Ethyl 2,3-dibromopropionate CAS No. 3674-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dibromopropanoate
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InChI

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
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InChI Key

OENICUBCLXKLJQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8Br2O2
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DSSTOX Substance ID

DTXSID80871038
Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Molecular Weight

259.92 g/mol
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CAS No.

3674-13-3
Record name Ethyl 2,3-dibromopropanoate
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Record name Ethyl 2,3-dibromopropionate
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Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Record name Ethyl 2,3-dibromopropionate
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Record name ETHYL 2,3-DIBROMOPROPANOATE
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Foundational & Exploratory

Chemical properties of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3674-13-3) is a halogenated ester of significant interest in organic synthesis and pharmaceutical development. Its bifunctional nature, characterized by two bromine atoms at adjacent positions and an ethyl ester group, imparts a high degree of reactivity, making it a versatile intermediate for the synthesis of a wide array of complex molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.

Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 3674-13-3[1][3][4][5][6][7][8]
Molecular Formula C₅H₈Br₂O₂[1][4][5][6][7]
Molecular Weight 259.92 g/mol [1][3][4][5][6][7]
Appearance Clear colorless to yellow liquid[1][2][4][5][9]
Boiling Point 211-214 °C at 746 mmHg[1][4][5]
81-83 °C at 8 hPa[3]
Density 1.788 g/mL at 25 °C[1][4][5]
1.79 g/cm³ at 20 °C[3][6]
Refractive Index (n20/D) 1.5[4][5]
Flash Point 91 °C (195.8 °F) - closed cup[1][3][6]
197 °F[4][5]
Solubility Insoluble in water[1][2][4][5][9]
Soluble in common organic solvents[1]
Storage Temperature Below +30°C[3][4][5][6]
Table 2: Safety and Toxicity Data
Hazard InformationValueReference(s)
GHS Hazard Statements H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.[3][6]
LD50 Oral (Rat) 240 mg/kg[3][10]
LD50 Dermal (Rabbit) 230 mg/kg[3][4][10]
Hazard Class 8[4]
Packing Group III[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of ethyl acrylate (B77674).[2][4]

Experimental Protocol: Synthesis via Bromination of Ethyl Acrylate

This protocol is adapted from established laboratory methods.[2][4]

Materials:

Procedure:

  • A solution of ethyl acrylate in the chosen solvent (e.g., acetone or CCl₄) is prepared in a reaction flask equipped with a dropping funnel and a reflux condenser.[2][4]

  • The flask is cooled to 0°C using an ice bath.[4]

  • A solution of bromine in the same solvent is added dropwise to the stirred ethyl acrylate solution.[4] The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred under reflux for a specified period (e.g., 30 minutes to 2 hours).[2][4]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the mixture is cooled to room temperature and quenched with a 10% sodium thiosulfate solution to remove any unreacted bromine.[2]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[2]

  • The solvent is removed under reduced pressure to yield the crude this compound.[2][4] Further purification can be achieved by vacuum distillation.[3]

Characterization: The final product is typically characterized by:

  • Gas Chromatography (GC): To determine purity, which is often ≥98.0%.[6][10]

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group and C-Br bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure.

Synthesis_Workflow EA Ethyl Acrylate in Solvent Reaction Reaction Flask (0°C to Reflux) EA->Reaction Br2 Bromine in Solvent Br2->Reaction Quench Quenching (10% Na₂S₂O₃) Reaction->Quench Dry Drying (Na₂SO₄) Quench->Dry Evap Solvent Evaporation Dry->Evap Product This compound Evap->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine atoms and the ester functional group.[1][2] This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][5]

Nucleophilic Substitution

The bromine atoms are good leaving groups and can be readily displaced by nucleophiles.[2] A key aspect of its reactivity is the differential reactivity of the two bromine atoms. The primary bromine atom at the 3-position is more susceptible to nucleophilic attack than the secondary bromine atom at the 2-position, primarily due to less steric hindrance.[2] This allows for selective functionalization under controlled reaction conditions.[2]

Reactivity_Pathway sub This compound prod1 Ethyl 2-bromo-3-(nucleophile)propionate sub->prod1 More Reactive Site (Primary Bromine) prod2 Ethyl 3-bromo-2-(nucleophile)propionate sub->prod2 Less Reactive Site (Secondary Bromine) nuc Nucleophile (Nu⁻)

Caption: Differential reactivity in nucleophilic substitution.

Applications
  • Pharmaceutical Intermediate: this compound is a critical building block for synthesizing complex organic molecules that serve as active pharmaceutical ingredients (APIs).[1][2][5][9] Its structure allows for the introduction of various functional groups, which is essential for drug design and development.[1]

  • Polymerization Catalyst: It is also utilized as a catalyst in the polymerization of ethyl acrylate, which is important for producing specialized polymers with tailored properties.[1][5][9]

Safety and Handling

This compound is a toxic and corrosive substance.[3][4][11] It is harmful if swallowed or if it comes into contact with the skin.[3][11] It causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[3] It should be stored in a locked, well-ventilated place, away from incompatible materials.[3] When heated to decomposition, it emits toxic vapors of bromide.[4][9]

This guide provides a foundational understanding of the chemical properties and handling of this compound for professionals in research and development. For more detailed information, consulting the referenced safety data sheets (SDS) is highly recommended.

References

Spectroscopic Analysis of Ethyl 2,3-dibromopropionate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 2,3-dibromopropionate. Due to the limited availability of specific, publicly accessible quantitative spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, this document focuses on the theoretical spectroscopic behavior based on its molecular structure and provides detailed, generalized experimental protocols for the acquisition of such data.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
CH₃ (ester ethyl group)~1.3Triplet
CH₂ (ester ethyl group)~4.2Quartet
CHBr (on C2)4.5 - 5.0Doublet of doublets
CH₂Br (on C3)3.8 - 4.2Doublet of doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (carbonyl)165 - 175
O-CH₂ (ester ethyl group)60 - 65
CHBr45 - 55
CH₂Br30 - 40
CH₃ (ester ethyl group)~14

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester carbonyl stretch)1750 - 1735Strong
C-O (ester stretch)1300 - 1000Strong
C-H (alkane stretch)3000 - 2850Medium-Strong
C-Br (stretch)680 - 515Medium-Strong

Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z) for this compound

Fragmentm/zComments
[M]⁺258, 260, 262Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br).
[M-OCH₂CH₃]⁺213, 215, 217Loss of the ethoxy group.
[M-Br]⁺179, 181Loss of a bromine atom.
[COOCH₂CH₃]⁺89Fragment corresponding to the ethyl ester group.
[CH₂CH₃]⁺29Ethyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and principles involved in the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a chemical sample.

Mass_Spec_Fragmentation Molecule This compound [C₅H₈Br₂O₂]⁺ m/z = 258, 260, 262 Frag1 [M - OCH₂CH₃]⁺ m/z = 213, 215, 217 Molecule->Frag1 - OCH₂CH₃ Frag2 [M - Br]⁺ m/z = 179, 181 Molecule->Frag2 - Br Frag3 [COOCH₂CH₃]⁺ m/z = 89 Molecule->Frag3 fragmentation

A plausible mass spectrometry fragmentation pathway for this compound.

NMR_Coupling Proton_A Proton A (Ha) Proton_B Proton B (Hb) Proton_A->Proton_B J-coupling (through bonds) Signal_A Signal of Ha (split into a doublet) Proton_A->Signal_A Signal_B Signal of Hb (split into a doublet) Proton_A->Signal_B Splits signal of Hb Proton_B->Signal_A Splits signal of Ha Proton_B->Signal_B

An illustration of the concept of spin-spin coupling in NMR spectroscopy.

The Role of Ethyl 2,3-dibromopropionate in Polymerization Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a halogenated ester that serves as a valuable building block in organic synthesis. In the realm of polymer chemistry, its bifunctional nature, owing to the presence of two bromine atoms, makes it a compound of significant interest, primarily as a difunctional initiator in controlled radical polymerization techniques. This technical guide provides a comprehensive overview of the role of this compound in polymerization reactions, with a focus on its application in Atom Transfer Radical Polymerization (ATRP). The guide will delve into the mechanistic pathways, present detailed experimental protocols for analogous systems, and summarize key quantitative data to facilitate its application in research and development.

Core Concepts: this compound as a Difunctional ATRP Initiator

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The control over the polymerization process is achieved through a reversible activation/deactivation equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.

This compound, with its two bromine atoms at the 2 and 3 positions, can function as a difunctional initiator in ATRP. This means that polymer chains can grow from both bromine sites, leading to the formation of telechelic polymers (polymers with functional groups at both ends) or serving as a macroinitiator for the synthesis of block copolymers.

The general mechanism for the initiation of polymerization from a difunctional initiator like this compound in an ATRP system is illustrated below.

ATRP_Initiation cluster_initiation Initiation Step cluster_propagation Propagation Initiator This compound (I-Br) Catalyst_Cu(I) Cu(I) / Ligand Radical_Initiator Initiator Radical (I•) Initiator->Radical_Initiator k_act Catalyst_Cu(II) Cu(II) / Ligand (Deactivator) Monomer Monomer (M) (e.g., Ethyl Acrylate) Propagating_Radical Propagating Radical (P•) Radical_Initiator->Propagating_Radical + M Propagating_Radical->Propagating_Radical + nM (Chain Growth) Dormant_Species Dormant Species (P-Br) Propagating_Radical->Dormant_Species k_deact Dormant_Species->Catalyst_Cu(I) k_act

Caption: ATRP initiation and propagation using a difunctional initiator.

Quantitative Data Summary

InitiatorMonomerCatalyst/LigandTemp. (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)PDI (Mw/Mn)Reference
Dimethyl 2,6-dibromoheptanedioaten-Butyl Acrylate (B77674)CuBr/PMDETA703.65010,40011,2001.15Analogous System
Diethyl meso-2,5-dibromoadipaten-Butyl AcrylateNiBr2(PPh3)285----<1.2[1]
α,α'-Dibromo-p-xylene4-AcetoxystyreneCuBr/bpy90----1.11-1.18Analogous System

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data for analogous systems are provided to illustrate expected trends.

Experimental Protocols

The following is a detailed experimental protocol for the ATRP of an acrylate monomer using a difunctional initiator, adapted from established procedures for similar systems. This protocol can serve as a starting point for experiments with this compound.

Materials:

  • Monomer (e.g., Ethyl Acrylate), inhibitor removed by passing through a column of basic alumina (B75360).

  • Initiator: this compound (purified by distillation or column chromatography).

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled under reduced pressure.

  • Solvent (e.g., Anisole (B1667542) or Toluene), anhydrous.

  • Inert gas (Argon or Nitrogen).

Experimental Workflow:

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_termination Termination and Purification A Purify and deoxygenate monomer, initiator, and solvent. B Add CuBr catalyst to a Schlenk flask under inert gas. A->B C Add deoxygenated solvent and ligand to the flask. B->C D Add deoxygenated monomer and initiator via syringe. C->D E Degas the reaction mixture by freeze-pump-thaw cycles (x3). D->E F Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 70-90 °C). E->F G Take samples periodically to monitor conversion (GC) and molecular weight (GPC). F->G H Terminate the reaction by exposing to air and cooling. G->H I Dilute with THF and pass through a neutral alumina column to remove the copper catalyst. H->I J Precipitate the polymer in a non-solvent (e.g., cold methanol). I->J K Dry the polymer under vacuum. J->K

Caption: A typical experimental workflow for ATRP.

Detailed Procedure (Example):

  • Reagent Preparation: Ethyl acrylate (20 mL, 184 mmol) is passed through a short column of basic alumina to remove the inhibitor. Anisole (10 mL) is dried and deoxygenated by bubbling with argon for 30 minutes. This compound (0.23 g, 0.92 mmol) is purified and deoxygenated.

  • Reaction Setup: A Schlenk flask is charged with CuBr (0.13 g, 0.92 mmol) under an argon atmosphere. Deoxygenated anisole (10 mL) and PMDETA (0.19 mL, 0.92 mmol) are added via syringe. The mixture is stirred until a homogeneous green-yellow solution is formed.

  • Initiation: The deoxygenated ethyl acrylate and this compound are added to the catalyst solution via syringe.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: The flask is then placed in a preheated oil bath at 80 °C with vigorous stirring. Samples are withdrawn at timed intervals using a degassed syringe to monitor monomer conversion by gas chromatography (GC) and the evolution of molecular weight and polydispersity by gel permeation chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached, the polymerization is terminated by opening the flask to air and cooling it in an ice bath. The mixture is diluted with THF and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

The core of ATRP is the reversible activation and deactivation of the growing polymer chains. This dynamic equilibrium is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymerization.

ATRP_Equilibrium Pn_X Dormant Polymer Chain (Pn-Br) Cu_I Cu(I) / Ligand (Activator) Pn_X->Cu_I Pn_radical Propagating Radical (Pn•) Pn_X->Pn_radical k_act X_Cu_II Cu(II) / Ligand (Deactivator) Pn_radical->Pn_X k_deact Pn_radical->X_Cu_II

Caption: The central equilibrium in Atom Transfer Radical Polymerization.

Conclusion

This compound is a promising difunctional initiator for Atom Transfer Radical Polymerization, offering a pathway to telechelic polymers and block copolymers. While direct experimental data for its use in ethyl acrylate polymerization is sparse, a robust understanding of ATRP mechanisms and extensive data from analogous difunctional initiators provide a strong foundation for its successful application. The experimental protocols and mechanistic diagrams provided in this guide are intended to equip researchers and scientists with the necessary tools to explore the potential of this compound in the synthesis of well-defined polymeric materials for a variety of applications, including drug delivery and advanced materials development. Further research into the specific kinetics and optimization of polymerization conditions using this initiator will undoubtedly expand its utility in the field of polymer chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate (CAS No: 3674-13-3) is a halogenated ester widely utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and polymer industries. Its chemical structure, featuring two bromine atoms and an ester functional group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical characteristics, supported by experimental protocols and safety data, to assist researchers and professionals in its effective and safe application.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is characterized by its limited solubility in water but exhibits good solubility in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Clear, colorless to yellow liquid
Density 1.788 - 1.79 g/cm³ at 20-25 °C
Boiling Point 211-214 °C at 746-992 mmHg
81 - 83 °C at 8 hPa
Flash Point 91 °C (195.8 °F) - closed cup
Refractive Index n20/D 1.5
Water Solubility Insoluble
Storage Temperature Below +30°C
Reactivity and Chemical Characteristics

The chemical behavior of this compound is primarily dictated by the presence of two bromine atoms and the ester group. The bromine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. Notably, the primary bromine atom is more reactive than the secondary bromine atom due to less steric hindrance, allowing for selective functionalization under controlled reaction conditions. The electrophilic nature of the ester group allows it to react with various nucleophiles.

G Structure-Reactivity Relationship of this compound cluster_structure Chemical Structure cluster_features Key Functional Groups cluster_reactivity Resulting Reactivity A This compound C₅H₈Br₂O₂ B Two Bromine Atoms (Primary and Secondary) A->B C Ester Group (-COOEt) A->C D Susceptible to Nucleophilic Substitution B->D Good Leaving Groups E Allows for Selective Functionalization B->E Differential Reactivity F Electrophilic Site for Nucleophilic Attack C->F

Caption: Relationship between the structure of this compound and its chemical reactivity.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below. These protocols are based on the bromination of ethyl acrylate (B77674).

Method 1: Bromination in Acetone (B3395972)

This method involves the direct bromination of ethyl acrylate using liquid bromine in an acetone solvent.

  • Materials:

  • Procedure:

    • A solution of ethyl acrylate in acetone is prepared in a reaction flask.

    • Liquid bromine is added dropwise to the solution under reflux conditions.

    • The reaction mixture is stirred under reflux for 30 minutes.

    • After cooling to room temperature, the reaction is quenched with a 10% sodium thiosulfate solution to remove any unreacted bromine.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the final product, this compound.

Method 2: Bromination in Carbon Tetrachloride

This protocol utilizes carbon tetrachloride as the solvent for the bromination of ethyl acrylate.

  • Materials:

    • Ethyl acrylate (1 mole)

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • A solution of ethyl acrylate in carbon tetrachloride is prepared and cooled to 0°C in a stirred reaction vessel.

    • A solution of bromine in carbon tetrachloride (1.2 moles of Br₂) is added dropwise to the cooled ethyl acrylate solution over a period of 2 hours.

    • After the addition is complete, the reaction mixture is warmed to 60°C and refluxed for 2 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated under reduced pressure to obtain this compound, typically in high yield.

G General Synthesis Workflow for this compound A Start: Ethyl Acrylate in Solvent B Step 1: Dropwise addition of Bromine A->B C Step 2: Reaction under Reflux B->C D Step 3: Quenching (if necessary) and Work-up C->D E Step 4: Drying and Filtration D->E F Step 5: Solvent Evaporation E->F G End Product: This compound F->G

Caption: A generalized workflow for the synthesis of this compound from ethyl acrylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Available data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While detailed spectra are best obtained from dedicated chemical databases, the expected spectral characteristics are a result of its molecular structure.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting. It is toxic if swallowed or in contact with the skin and causes severe skin burns and eye damage.

Hazard InformationDetails
GHS Hazard Statements H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicity Data LD50 Oral (Rat): 240 mg/kg. LD50 Dermal (Rabbit): 230 mg/kg.

Always consult the material safety data sheet (MSDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

Applications

The primary applications of this compound stem from its reactive nature. It is a key intermediate in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Additionally, it serves as a catalyst in the polymerization of ethyl acrylate, which is vital for producing specialized polymers.

Ethyl 2,3-dibromopropionate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3). Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document summarizes established knowledge from safety data sheets and chemical supplier information, and outlines general principles of degradation and stability testing.

Chemical Properties and Identification

This compound is a halogenated ester widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its reactivity, which makes it a valuable synthetic building block, also necessitates careful handling and storage to prevent degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈Br₂O₂[3]
Molecular Weight259.92 g/mol [3]
AppearanceClear colorless to light yellow liquid[1]
Boiling Point211-214 °C at 746 mmHg[1]
Density1.788 g/mL at 25 °C[1]
Flash Point91 °C (197 °F)[4]
SolubilityInsoluble in water[4]

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended by various suppliers.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationReference
Temperature Store in a cool place, below +30°C. Some suppliers recommend storage at 2-30°C.[1][5][6]
Atmosphere Store in a dry and well-ventilated area.[6]
Container Keep container tightly closed.[6]
Light Protect from light.N/A
Ignition Sources Keep away from heat, sparks, and flame.[5]

Chemical Stability and Degradation

Incompatible Materials

Contact with incompatible materials can accelerate decomposition.

Table 3: Incompatible Materials

Material ClassExamples
AcidsStrong mineral acids (e.g., HCl, H₂SO₄)
BasesStrong bases (e.g., NaOH, KOH)
Reducing AgentsHydrides, active metals
Hazardous Decomposition Products

When subjected to heat or fire, this compound can decompose to produce toxic and corrosive fumes.[1]

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on general chemical principles.

G Potential Degradation Pathways of this compound A This compound B Hydrolysis A->B H2O (acid or base catalyzed) C Thermal Decomposition A->C Heat E Elimination (dehydrobromination) A->E Heat or Base D 2,3-Dibromopropionic Acid + Ethanol B->D G Further Decomposition Products (CO, CO2, HBr) C->G F Ethyl 2-bromoacrylate E->F

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Detailed, validated stability-indicating assay methods for this compound are not described in the reviewed literature. However, a general workflow for conducting such a study would involve subjecting the compound to stress conditions and monitoring its purity and the formation of degradation products over time.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical experimental workflow for assessing the stability of a chemical compound.

G General Workflow for a Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) A->G B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->G C Oxidative Stress (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C) D->G E Photochemical Stress (e.g., UV/Vis light) E->G H Monitor Disappearance of Parent Compound G->H I Detect and Quantify Degradation Products G->I Endpoint Determine Degradation Rate and Pathway H->Endpoint J Identify Degradation Products (e.g., LC-MS, NMR) I->J J->Endpoint Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Caption: A generalized workflow for conducting a forced degradation study.

Synthesis Protocol

While not a stability protocol, the following is a general method for the synthesis of this compound, which may be relevant for the preparation of starting material for stability studies.

Synthesis of this compound from Ethyl Acrylate (B77674) [1][2]

  • Reaction Setup: A solution of ethyl acrylate in carbon tetrachloride is prepared in a reaction vessel and cooled to 0°C with stirring.

  • Bromination: A solution of bromine in carbon tetrachloride is added dropwise to the stirred ethyl acrylate solution. The reaction mixture is maintained at 0°C during the addition.

  • Reaction Completion: After the addition is complete, the reaction is allowed to proceed for an additional 2 hours at 0°C.

  • Reflux: The reaction mixture is then warmed to 60°C and refluxed for 2 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

Conclusion

This compound is a reactive chemical that requires storage in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong acids, bases, and reducing agents. While quantitative data on its stability under various conditions are not widely published, its chemical structure suggests susceptibility to hydrolysis and thermal decomposition. For critical applications in research and drug development, it is highly recommended that users perform their own stability studies under conditions relevant to their specific use case. The development of a validated stability-indicating analytical method is a crucial first step in such studies.

References

An In-depth Technical Guide to the Key Reactions of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,3-dibromopropionate (CAS No: 3674-13-3), a halogenated ester, serves as a versatile and highly reactive intermediate in organic synthesis.[1][2] Its chemical structure, featuring two bromine atoms at the α- and β-positions relative to the ester functionality, allows for a diverse range of transformations. This guide provides a detailed overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic pathways to support its application in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1][3]

Core Properties and Reactivity

This compound is a clear, colorless to yellow liquid with a molecular weight of 259.92 g/mol .[3] The presence of two bromine atoms, which are good leaving groups, and an electrophilic ester group are the primary determinants of its reactivity.[2] Notably, the primary bromine atom at the 3-position is more susceptible to nucleophilic attack than the secondary bromine atom at the 2-position due to reduced steric hindrance.[2] This differential reactivity allows for selective functionalization under controlled conditions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈Br₂O₂[3]
Molecular Weight259.92 g/mol [3]
Boiling Point211-214 °C at 746 mmHg[4]
Density1.788 g/mL at 25 °C[4]
Refractive Indexn20/D 1.5[4]
Flash Point91 °C (195.8 °F) - closed cup
SolubilityInsoluble in water[1]

Synthesis of this compound

The most common method for the preparation of this compound is the bromination of ethyl acrylate (B77674). Two detailed experimental protocols are provided below.

Table 2: Synthesis of this compound from Ethyl Acrylate

ParameterMethod 1Method 2
Reactants Ethyl acrylate, Liquid bromineEthyl acrylate, Bromine
Solvent Acetone (B3395972)Carbon tetrachloride (CCl₄)
Molar Ratio (Acrylate:Bromine) 1:11:1.2
Temperature Reflux0 °C initially, then warmed to 60 °C
Reaction Time 30 minutes at reflux2 hours at 0 °C, then 2 hours at reflux
Work-up Quenched with 10% sodium thiosulfate (B1220275) solution, dried with Na₂SO₄, and concentrated under reduced pressure.Solvent evaporated under reduced pressure.
Yield Not specified99%
Reference [2][4]
Experimental Protocol 1: Synthesis in Acetone

Under reflux conditions, liquid bromine (0.51 mL, 10.0 mmol) is slowly added dropwise to a solution of ethyl acrylate (1.0 g, 10.0 mmol) in acetone (10 mL). The resulting reaction mixture is stirred under reflux for 30 minutes. After cooling to room temperature, the reaction is quenched with a 10% sodium thiosulfate solution. The mixture is then dried with anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the filtrate is concentrated under reduced pressure to yield the final product.[2]

Experimental Protocol 2: Synthesis in Carbon Tetrachloride

A solution of 1.2 moles of bromine in carbon tetrachloride (CCl₄) is slowly added dropwise to a stirred solution of 1 mole of ethyl acrylate in CCl₄ at 0 °C. The reaction mixture is stirred for 2 hours at this temperature. After the addition is complete, the mixture is warmed to 60 °C and refluxed for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to afford this compound in 99% yield.[4]

Key Reactions of this compound

The synthetic utility of this compound is demonstrated through its participation in a variety of reactions, including dehydrobromination, nucleophilic substitution, and cyclization reactions.

Dehydrobromination Reactions

Elimination of one or two molecules of hydrogen bromide from this compound provides access to valuable unsaturated esters.

The selective elimination of HBr from the 3-position leads to the formation of Ethyl 2-bromoacrylate. This reaction is typically achieved using a mild base. While a specific high-yielding protocol starting from this compound is not extensively detailed in the provided search results, the formation of Ethyl 2-bromoacrylate is noted as a side reaction during the synthesis of benzoxazine (B1645224) derivatives, suggesting it occurs under basic conditions (e.g., K₂CO₃ in refluxing acetone).

Logical Workflow for Dehydrobromination

dehydrobromination start This compound prod1 Ethyl 2-bromoacrylate start->prod1 -HBr (Base) prod2 Ethyl propiolate prod1->prod2 -HBr (Stronger Base)

Caption: Dehydrobromination pathway of this compound.

Further elimination of the second molecule of HBr from Ethyl 2-bromoacrylate, or a one-pot double elimination from this compound using a strong base, yields Ethyl propiolate, a valuable building block in organic synthesis.

Nucleophilic Substitution and Cyclization Reactions

The electrophilic nature of the carbon atoms bearing the bromine atoms makes this compound an excellent substrate for reactions with various nucleophiles, often leading to the formation of heterocyclic compounds.

The reaction of this compound with primary amines can lead to the formation of aziridine-2-carboxylates. This transformation likely proceeds through a tandem nucleophilic substitution and intramolecular cyclization. The amine first displaces the more reactive primary bromide at the 3-position, followed by an intramolecular attack of the newly introduced amino group on the carbon bearing the secondary bromide, closing the three-membered ring.

Proposed Pathway for Aziridine Synthesis

aziridine_synthesis start This compound intermediate Ethyl 3-amino-2-bromopropionate derivative start->intermediate + R-NH₂ - HBr product Ethyl aziridine-2-carboxylate (B8329488) derivative intermediate->product Intramolecular cyclization - HBr

Caption: Proposed reaction pathway for the synthesis of aziridines.

In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can react with thiourea (B124793) to form 2-aminothiazole (B372263) derivatives. A general procedure for a similar reaction with ethyl bromopyruvate suggests that the reaction proceeds by heating the reactants in ethanol (B145695).[5] The likely product from this compound would be ethyl 2-amino-4-thiazolecarboxylate, formed via a cyclocondensation reaction. A related reaction using methyl 2,3-dibromopropanoate with thiourea is known to produce 2-amino-4-thiazolidinones.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate (Analogous)

A mixture of thiourea (1.2 mmol) and an α-bromo-β-ketoester like ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70 °C for 1 hour. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to give the desired product.[5] A similar approach can be adapted for this compound.

Table 3: Hantzsch-Type Thiazole Synthesis with α-Halo Esters

Reactant 1Reactant 2SolventTemperatureTimeProductReference
Ethyl bromopyruvateThioureaEthanol70 °C1 hEthyl 2-aminothiazole-4-carboxylate[5]
Methyl 2,3-dibromopropanoateThioureaEthanolRefluxNot specified2-Amino-4-thiazolidinone derivative[6]

This compound is expected to react with a wide range of other nucleophiles, such as azides and thiolates, to afford the corresponding substitution products. For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF is a standard method for introducing the azide functionality.[7]

Reformatsky-Type Reactions

The Reformatsky reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[8] While this compound is an α,β-dihaloester, its application in Reformatsky-type reactions is less common. The reaction of a similar compound, ethyl 2,4-dibromo-2,4-dimethyl-3-oxopentanoate, with zinc and aldehydes has been shown to produce tetrahydropyran (B127337) derivatives, indicating the potential for complex cyclizations.[9]

General Workflow for a Reformatsky-Type Reaction

reformatsky_workflow start α-Halo Ester (e.g., this compound) intermediate Organozinc Reagent (Reformatsky Enolate) start->intermediate + Zn reagent1 Zinc (Zn) reagent1->intermediate product β-Hydroxy Ester or Cyclized Product intermediate->product + Aldehyde/Ketone reagent2 Aldehyde or Ketone reagent2->product

Caption: General workflow for a Reformatsky-type reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key reactions, including dehydrobromination, nucleophilic substitution, and cyclization, provide access to a wide array of functionalized molecules, such as unsaturated esters, aziridines, and thiazoles. The differential reactivity of the two bromine atoms offers opportunities for selective transformations. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical intermediate in their synthetic endeavors. Further exploration of its reactivity, particularly in one-pot multi-component reactions and stereoselective transformations, will undoubtedly continue to expand its utility in modern organic chemistry.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-dibromopropionate is a valuable halogenated ester intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other functionalized propane (B168953) derivatives. Its synthesis, primarily achieved through the electrophilic addition of bromine to ethyl acrylate (B77674), is a classic example of alkene halogenation. This guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, experimental protocols, and reaction mechanisms related to this compound. Quantitative data from various synthetic approaches are summarized, and reaction pathways are visualized to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

The synthesis of this compound is rooted in the broader historical development of organic chemistry in the 19th century, a period marked by the transition from vitalism to a more scientific understanding of organic compounds.[1] Key advancements in analytical methods by chemists like Liebig enabled the reliable determination of elemental compositions, including halogens, in organic substances.[2] The concept of substitution reactions, where halogens could replace hydrogen in organic compounds, was a significant theoretical leap.[2]

Core Synthesis and Reaction Mechanism

The primary and most common method for the synthesis of this compound is the direct bromination of ethyl acrylate. This reaction is an example of an electrophilic addition, where the electron-rich double bond of the ethyl acrylate attacks the bromine molecule.

The generally accepted mechanism for this reaction proceeds through a cyclic bromonium ion intermediate.

Reaction Mechanism: Electrophilic Addition of Bromine to Ethyl Acrylate

G cluster_step1 Step 1: Formation of the Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Bromide EA Ethyl Acrylate (CH2=CHCOOEt) Br2 Bromine (Br-Br) EA->Br2 π-bond attacks Br Bromonium Cyclic Bromonium Ion Intermediate Br2->Bromonium Heterolytic cleavage Br_minus Bromide Ion (Br-) Br2->Br_minus Bromonium2 Cyclic Bromonium Ion Intermediate Br_minus2 Bromide Ion (Br-) Product This compound Bromonium2->Product Ring opening Br_minus2->Bromonium2 SN2-like attack G Start Start Reagents Prepare solution of Ethyl Acrylate in Solvent Start->Reagents Addition Slowly add Bromine solution at controlled temperature Reagents->Addition Reaction Stir reaction mixture (with or without heating) Addition->Reaction Quench Quench reaction (e.g., with Na2S2O3) Reaction->Quench Workup Aqueous workup and extraction with organic solvent Quench->Workup Drying Dry organic layer (e.g., with Na2SO4) Workup->Drying Purification Remove solvent under reduced pressure Drying->Purification Product Obtain this compound Purification->Product

References

Commercial Availability and Technical Guide for Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific research, offering a centralized source of data, procurement guidance, and a representative experimental protocol.

Overview and Applications

This compound is a significant organic compound utilized across various chemical industries.[1] Typically appearing as a clear, colorless to yellow liquid, its chemical properties are largely defined by the presence of two bromine atoms and an ester functional group.[1][2] These features make it highly reactive and an excellent candidate for nucleophilic substitution reactions, positioning it as a versatile intermediate in organic synthesis.[1]

The primary applications of this compound are notably in the pharmaceutical and polymer industries. It serves as a critical pharmaceutical intermediate, with its structure enabling the efficient synthesis of complex organic molecules that form the backbone of many active pharmaceutical ingredients (APIs).[1][3] Additionally, it is used as a catalyst in the polymerization of ethyl acrylate, which is vital for producing specialized polymers with tailored properties.[1][2][4]

Commercial Suppliers

This compound is commercially available from a range of global suppliers, including major chemical companies and specialized manufacturers. The following table summarizes some of the prominent suppliers.

SupplierNoteworthy OfferingsRegions Served
Thermo Fisher Scientific Offers the compound under its Thermo Scientific Chemicals brand (formerly Alfa Aesar), with a typical purity of 97%.[5]Americas, Europe, Asia Pacific
Sigma-Aldrich (Merck) Provides the product for synthesis with a purity of ≥98.0% (GC), along with comprehensive safety and handling information.Global
TCI America Supplies this compound with a purity of >98.0% (GC) and offers various pack sizes.[4]Americas, Europe, Asia Pacific[4]
Santa Cruz Biotechnology Offers the compound for biochemical and proteomics research.[2]Global
Neuchatel Chemie Specialties An India-based manufacturer and exporter offering the product with 97% purity, primarily for the pharmaceutical industry.[3]Global
ChemicalBook An online directory listing multiple suppliers and manufacturers, primarily from China, with varying purity levels.[4]Global

Technical Specifications

The following tables provide a summary of the key quantitative data for this compound, compiled from various supplier technical data sheets.

Table 1: General Properties
PropertyValue
CAS Number 3674-13-3
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol [2]
Appearance Clear colorless to pale yellow liquid[4]
Purity (Assay by GC) Typically ≥97% to ≥98.0%
Table 2: Physical and Chemical Properties
PropertyValue
Density 1.79 g/cm³ at 20°C or 1.788 g/mL at 25°C[2][4]
Boiling Point 211-214 °C at 746 mmHg[2][4]
Flash Point 91 °C (195.8 °F) - closed cup
Refractive Index 1.4985-1.5035 at 20°C or ~1.5[2][4]
Solubility Insoluble in water.[5] Soluble in common organic solvents.[1]
Table 3: Safety Information
Hazard ClassGHS PictogramsSignal WordHazard Statements
Acute Toxicity (Oral, Dermal), Skin Corrosion, Eye DamageGHS05, GHS06DangerH301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.
Storage Store in a cool, dry place in a well-sealed container, below +30°C.[5] Incompatible with oxidizing agents, acids, and bases.[5]

Procurement Workflow

The process of procuring a research chemical like this compound for a research and development setting typically follows a structured workflow. The following diagram illustrates the key stages involved.

G Diagram 1: Procurement Workflow for Research Chemicals cluster_researcher Researcher cluster_procurement Procurement Department cluster_supplier Supplier cluster_lab Laboratory a Identify Need for This compound b Search Supplier Catalogs (e.g., Sigma-Aldrich, TCI) a->b c Select Product Based on Purity, Quantity, and Price b->c d Submit Purchase Requisition c->d e Verify Supplier and Obtain Quotation d->e f Generate Purchase Order e->f h Receive and Process Order f->h g Track Shipment j Receive and Log Chemical g->j i Package and Ship Chemical with CoA and SDS h->i i->g j->a Available for Research k Store Appropriately j->k

Caption: Procurement workflow for research chemicals.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of a heterocyclic compound, specifically a benzoxazine (B1645224) derivative, using this compound. This protocol is adapted from methodologies described in the scientific literature for the synthesis of pharmaceutical intermediates.

Objective: To synthesize Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (B121084) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

  • Addition of Reactant: While stirring the suspension at room temperature, slowly add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of a benzoxazine derivative using this compound, as described in the protocol above.

G Diagram 2: Experimental Workflow for Benzoxazine Synthesis start Start setup Reaction Setup: - 2-Aminophenol - K2CO3 - Acetone start->setup add_reactant Add this compound setup->add_reactant reflux Heat to Reflux (approx. 56°C) add_reactant->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Filter monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for benzoxazine synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Ethyl 2,3-dibromopropionate, a key intermediate in pharmaceutical and polymer synthesis.[1][2][3] This document details the compound's physicochemical properties, synthesis of the racemic mixture, and the separation of its enantiomers. Experimental protocols for key synthetic and analytical procedures are provided, alongside a discussion of the compound's stereochemical aspects. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and molecular relationships, adhering to strict visualization standards for clarity and precision.

Introduction

This compound (C₅H₈Br₂O₂) is a halogenated ester that serves as a versatile building block in organic synthesis.[1][3] Its structure, featuring two bromine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and a catalyst in polymerization reactions.[1][2][3] The presence of a chiral center at the C-2 position gives rise to stereoisomers, the separation and characterization of which are crucial for applications in stereoselective synthesis, particularly in the development of chiral drugs. This guide focuses on the detailed molecular structure, stereochemistry, synthesis, and enantiomeric resolution of this compound.

Molecular Structure and Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₈Br₂O₂[1][4]
Molecular Weight259.92 g/mol [4]
Boiling Point211-214 °C at 746 mmHg[1][3]
Density1.788 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D)1.5[1][3]
Water SolubilityInsoluble[2][4]

Spectroscopic Data:

While detailed spectral data for the individual enantiomers are not widely published, general spectroscopic information is available.

  • ¹H NMR: Spectra are available for the racemic mixture.[5]

  • ¹³C NMR: Data for similar brominated esters are available and can be used for comparative analysis.[6]

  • IR Spectroscopy: Infrared spectra are available for the racemic compound.[7]

  • Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight and fragmentation pattern.

Stereochemistry

The carbon atom at the C-2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-Ethyl 2,3-dibromopropionate and (S)-Ethyl 2,3-dibromopropionate.

Enantiomers

The two enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The synonyms ethyl (2S)-2,3-dibromopropanoate and ethyl (2R)-2,3-dibromopropanoate are used to denote the specific enantiomers.[4]

Racemic Mixture

The synthesis of this compound from the achiral starting material ethyl acrylate (B77674) typically results in a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. This mixture is optically inactive.

Synthesis and Enantiomeric Resolution

Synthesis of Racemic this compound

The standard method for synthesizing racemic this compound is through the electrophilic addition of bromine to ethyl acrylate.

Reaction: CH₂=CHCOOCH₂CH₃ + Br₂ → BrCH₂CH(Br)COOCH₂CH₃

dot

Synthesis ethyl_acrylate Ethyl Acrylate intermediate Bromonium Ion Intermediate ethyl_acrylate->intermediate Electrophilic Attack bromine Bromine (Br₂) bromine->intermediate product This compound (Racemic Mixture) intermediate->product Nucleophilic Attack by Br⁻

Caption: Synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound [3]

  • Reaction Setup: A solution of ethyl acrylate (1 mole) in carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

  • Addition of Bromine: A solution of bromine (1.2 moles) in CCl₄ is added dropwise to the stirred solution of ethyl acrylate over a period of 2 hours, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed at 60°C for 2 hours.

  • Work-up: The solvent is removed under reduced pressure to yield this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Enantioselective Synthesis and Racemization

Attempts at an enantioselective synthesis of this compound have been reported to be challenging due to racemization occurring during the reaction.[8] This racemization is believed to happen through a dehydrobromination mechanism, forming ethyl 2-bromoacrylate as an intermediate, which then undergoes re-addition of HBr, leading to a loss of stereochemical integrity.

dot

Racemization enantiopure Enantiopure Ethyl 2,3-dibromopropionate intermediate Ethyl 2-bromoacrylate (Achiral Intermediate) enantiopure->intermediate - HBr (Dehydrobromination) racemic Racemic Ethyl 2,3-dibromopropionate intermediate->racemic + HBr (Re-addition)

Caption: Proposed racemization pathway during synthesis.

Enantiomeric Resolution by Preparative HPLC

The most effective method reported for obtaining enantiomerically pure this compound is the separation of the racemic mixture using preparative High-Performance Liquid Chromatography (HPLC).[8]

Experimental Protocol: Preparative HPLC Separation of Enantiomers [8]

  • Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column is used. A suitable column is Chiralpak AD-H, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 95:5 v/v) is typically used as the mobile phase. The optimal composition may need to be determined empirically.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase.

  • Separation: The sample solution is injected onto the chiral column. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase, allowing for their separation.

  • Detection and Collection: A UV detector is used to monitor the elution of the enantiomers. Fractions corresponding to each enantiomeric peak are collected separately.

  • Analysis: The enantiomeric excess (ee) of the collected fractions should be determined using analytical chiral HPLC to confirm the purity of the separated enantiomers.

dot

HPLC_Separation cluster_0 HPLC System racemic_mixture Racemic Mixture (R)- and (S)-Enantiomers injection Injection racemic_mixture->injection chiral_column Chiral Column (e.g., Chiralpak AD-H) injection->chiral_column detector UV Detector chiral_column->detector fraction_collector Fraction Collector detector->fraction_collector enantiomer_R (R)-Enantiomer fraction_collector->enantiomer_R enantiomer_S (S)-Enantiomer fraction_collector->enantiomer_S

Caption: Workflow for enantiomeric separation by preparative HPLC.

Conformational Analysis

The rotation around the C2-C3 single bond in this compound leads to different conformational isomers (conformers). The relative stability of these conformers is determined by steric and electronic interactions between the substituents. The most stable conformations are expected to be the staggered conformations, which minimize torsional strain. Of the staggered conformations, the anti-conformation, where the two bulky bromine atoms are 180° apart, is generally the most stable due to minimized steric hindrance. Gauche conformations, where the bromine atoms are 60° apart, are higher in energy.

Structural Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. In principle, the diastereotopic protons of the CH₂Br group should give rise to a complex splitting pattern in the ¹H NMR spectrum, which can provide information about the preferred conformation. High-resolution NMR studies on the purified enantiomers would be invaluable for a more detailed conformational analysis.

X-ray Crystallography

Conclusion

This compound is a valuable synthetic intermediate with interesting stereochemical properties. While the synthesis of the racemic mixture is straightforward, the preparation of enantiomerically pure forms is challenging via asymmetric synthesis due to racemization. Preparative HPLC with a chiral stationary phase has been demonstrated as a successful method for resolving the enantiomers. Further detailed structural studies, particularly X-ray crystallography of the pure enantiomers, are needed to provide a complete understanding of the molecular geometry and conformational preferences of this important molecule. This guide provides the foundational knowledge and experimental protocols necessary for researchers working with this compound.

References

Reactivity of bromine atoms in Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized and reactive building block pivotal in organic synthesis and medicinal chemistry. Its utility stems from the presence of two distinct bromine atoms—a primary bromide at the C3 position and a secondary, α-carbonyl bromide at the C2 position—each offering unique opportunities for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of these bromine atoms, detailing key reaction pathways such as nucleophilic substitution, elimination, and intramolecular cyclizations. It includes detailed experimental protocols for its synthesis and key transformations, summarizes quantitative data, and provides visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound (CAS: 3674-13-3) is a halogenated ester widely employed as an intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its chemical behavior is dominated by the two bromine atoms, which act as excellent leaving groups, and the electron-withdrawing ester functional group that influences the reactivity of the adjacent C-Br bond.[2][3] The molecule typically presents as a clear, colorless to yellow liquid and is soluble in common organic solvents but insoluble in water.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₈Br₂O₂[4]
Molecular Weight 259.92 g/mol [4]
Appearance Clear colorless to yellow liquid[5]
Boiling Point 211-214 °C / 746 mmHg[5]
Density ~1.79 g/cm³ at 20-25 °C[4][5]
Refractive Index (n²⁰/D) ~1.5[5]
Solubility Insoluble in water[1]

Synthesis of this compound

The compound is readily synthesized via the electrophilic addition of bromine across the double bond of ethyl acrylate (B77674). The reaction proceeds with high efficiency, providing the vicinal dibromide in excellent yield.

Experimental Protocol: Synthesis via Bromination of Ethyl Acrylate[5]
  • Setup : A round-bottomed flask is charged with 1 mole of ethyl acrylate dissolved in carbon tetrachloride (CCl₄). The flask is equipped with a stirrer and cooled to 0 °C in an ice bath.

  • Bromine Addition : A solution of 1.2 moles of liquid bromine in CCl₄ is added dropwise to the stirred ethyl acrylate solution over a period of 2 hours, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, the reaction mixture is warmed to 60 °C and refluxed for an additional 2 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Product : this compound is obtained as the final product.

  • Quantitative Data : This protocol reports a yield of 99% .[5]

G cluster_workflow Synthesis Workflow start Start: Ethyl Acrylate + CCl₄ step1 Cool to 0°C start->step1 step2 Add Br₂ in CCl₄ (2 hrs) step1->step2 step3 Warm to 60°C & Reflux (2 hrs) step2->step3 step4 Monitor by TLC step3->step4 step5 Evaporate Solvent step4->step5 end_node Product: this compound (99% Yield) step5->end_node

Caption: Workflow for the synthesis of this compound.

Core Principles of Reactivity

The synthetic value of this compound lies in the differential reactivity of its two carbon-bromine bonds.

  • C3-Br (Primary Bromide) : This bromine is a primary halide and is more susceptible to standard Sₙ2 reactions due to lower steric hindrance. It is the preferred site of attack for many nucleophiles.[3]

  • C2-Br (Secondary, α-Carbonyl Bromide) : This bromine is a secondary halide and is sterically more hindered. However, its position alpha to the carbonyl group makes the attached proton (C2-H) acidic, facilitating base-induced elimination (E2) reactions. This position is also the reactive center in classic reactions like the Hantzsch thiazole (B1198619) synthesis.

This structural arrangement creates a competition between several reaction pathways, which can be controlled by the choice of reagents and reaction conditions. A strong, bulky, non-nucleophilic base will favor elimination, whereas a good, soft nucleophile will tend to favor substitution, likely at the C3 position.

G cluster_paths Competing Reaction Pathways cluster_products Primary Products start This compound path_elim Elimination (E2) (Strong, Bulky Base) start->path_elim E.g., t-BuOK path_sub Substitution (Sₙ2) (Good Nucleophile) start->path_sub E.g., R-NH₂ prod_elim Ethyl 2-bromoacrylate path_elim->prod_elim prod_sub C3-Substituted Product path_sub->prod_sub prod_cycl Cyclized Products (e.g., Aziridines) prod_sub->prod_cycl Intramolecular Sₙ2

Caption: Competing reactivity pathways for this compound.

Key Reactions and Methodologies

Elimination: Dehydrobromination to Ethyl 2-bromoacrylate

The presence of an acidic proton at the C2 position allows for facile elimination of HBr to form ethyl 2-bromoacrylate, a valuable monomer and synthetic intermediate. This reaction is typically promoted by a non-nucleophilic base to minimize competing substitution reactions.

  • Reagents : A mixture of this compound (0.1 mol) and triethylamine (B128534) (0.15 mol) is prepared in benzene (B151609) (100 ml).

  • Reaction : The mixture is heated under reflux for 5 hours.

  • Workup : The resulting triethylammonium (B8662869) hydrobromide salt is filtered off, and the filtrate is concentrated to yield the product.

  • Quantitative Data : While a specific yield for this protocol is not provided in the available literature, this transformation is known to be efficient.

Nucleophilic Substitution and Cyclization: Aziridine (B145994) Synthesis

This compound is a suitable substrate for the synthesis of ethyl aziridine-2-carboxylate (B8329488) derivatives through reaction with primary amines. The reaction proceeds via a tandem Sₙ2 mechanism, often referred to as a Gabriel-Cromwell reaction.[6] First, the amine displaces the more reactive primary bromide at C3. The resulting secondary amine then undergoes a rapid intramolecular Sₙ2 reaction, displacing the C2 bromide to form the aziridine ring.[6]

  • Reagents : A mixture of an alkyl 2,3-dihalo-3-phenylpropanoate derivative, a primary amine (or sulfonamide), and potassium carbonate (K₂CO₃) is prepared in acetonitrile (B52724) (MeCN).

  • Reaction : The suspension is stirred at room temperature.

  • Product : The reaction yields the corresponding trans-N-substituted-3-arylaziridine-2-carboxylate.

  • Quantitative Data : For related substrates, this type of cyclization reaction proceeds in good to excellent yields (75-97%) .[6]

Nucleophilic Substitution and Cyclization: 2-Aminothiazole (B372263) Synthesis

The α-bromocarbonyl moiety in this compound makes it a potential substrate for the Hantzsch thiazole synthesis. In this reaction, the nucleophilic sulfur atom of thiourea (B124793) attacks the C2 carbon, displacing the bromide. The resulting intermediate then undergoes cyclization and dehydration to form a 2-aminothiazole ring.

  • Nucleophilic Attack : The sulfur atom of thiourea attacks the electrophilic C2 carbon of this compound, displacing the bromide ion via an Sₙ2 reaction.

  • Cyclization : The free amino group of the S-alkylated intermediate attacks the ester carbonyl.

  • Dehydration/Tautomerization : The resulting tetrahedral intermediate eliminates water to form the aromatic 2-aminothiazole ring.

  • Note : The presence of the second bromine at the C3 position may lead to competing reactions or further functionalization of the resulting thiazole. Specific protocols using this compound are not well-documented, likely due to this complexity. However, the fundamental Hantzsch reaction with simpler α-halocarbonyls is a robust and high-yielding process.[7][8]

Summary of Reaction Data

The following table summarizes the key transformations of this compound and its analogues, providing a reference for planning synthetic routes.

Table 2: Summary of Key Reactions and Quantitative Data
Reaction TypeReagent(s)Product TypeReported YieldNotes / Reference
Synthesis Ethyl acrylate, Br₂Vicinal Dibromide99%Direct bromination in CCl₄.[5]
Elimination Triethylamine (Et₃N)α-Bromo AcrylateNot ReportedProtocol available; proceeds via E2 mechanism.
Aziridination Primary Amines, K₂CO₃Aziridine-2-carboxylate75-97%Data for analogous substrates; Gabriel-Cromwell reaction.[6]
Thiazole Synthesis Thiourea2-Aminothiazole DerivativeNot ReportedProceeds via Hantzsch synthesis mechanism.[7]

Conclusion

This compound is a versatile and highly reactive intermediate whose chemistry is governed by the interplay between its two distinct bromine atoms and the adjacent ester group. By carefully selecting reagents and conditions, researchers can selectively target the C2 or C3 position and control the outcome between substitution and elimination pathways. This control allows for the efficient synthesis of valuable downstream products, including α-bromoacrylates, aziridine-2-carboxylates, and potentially complex heterocyclic systems. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the design and execution of novel synthetic strategies in pharmaceutical and chemical research.

References

Solubility profile of Ethyl 2,3-dibromopropionate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Ethyl 2,3-dibromopropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3674-13-3) is a significant intermediate in the pharmaceutical and polymer industries.[1][2] Its utility in various synthetic processes is greatly influenced by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction

This compound is a halogenated ester with the molecular formula C₅H₈Br₂O₂.[2] It typically appears as a clear, colorless to light yellow liquid.[1] While it is established to be insoluble in water, it is recognized to have good solubility in common organic solvents.[1][2][3] This general solubility is crucial for its application in organic synthesis, where it serves as a versatile building block.[1][2] However, a thorough review of scientific literature, chemical databases, and supplier technical data sheets reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mol/L) for this compound in any organic solvent.

This guide aims to consolidate the available qualitative information and provide a robust, generalized experimental framework for researchers to determine the solubility profile of this compound in solvents of interest.

Qualitative Solubility Profile

Based on available data, this compound is described as being soluble in "common organic solvents." While this information is not quantitative, we can infer its likely solubility in various classes of organic solvents based on the behavior of structurally similar compounds. For instance, the related compound Ethyl 2-bromopropionate is known to be soluble in ethanol, ether, and dichloromethane.[4] Given its structure as a moderately polar halogenated ester, this compound is expected to be miscible with a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate as they generate experimental data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]
e.g., Hexanee.g., 25Data to be determinedData to be determinede.g., Gravimetric[Your Study]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and reliable for generating accurate solubility data.[5][6][7]

Materials
  • This compound (purity ≥98%)

  • Selected organic solvent (analytical grade)

  • Sealed vials (e.g., screw-cap vials with PTFE septa)

  • Thermostatic shaker or water bath

  • Analytical balance (readability ±0.0001 g)

  • Micropipettes

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed, airtight syringes

  • Pre-weighed vials for supernatant

  • Vacuum oven or gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, and 36 hours) to ensure the concentration of the solute in the solution is constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a suitable temperature (below the boiling point of this compound but sufficient to evaporate the solvent) or by passing a gentle stream of an inert gas over the solution.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of the solution (g) = (Mass of vial + solution) - (Mass of empty vial)

  • Mass of the dissolved solute (g) = (Mass of vial + solute residue) - (Mass of empty vial)

  • Mass of the solvent (g) = Mass of the solution - Mass of the dissolved solute

  • Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

  • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent) = Solubility ( g/100 g solvent) * Density of solvent (g/mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (e.g., 24h) B->C D Sample Collection and Filtration C->D E Allow undissolved solute to settle D->E F Withdraw supernatant with a pre-weighed syringe E->F G Filter into a pre-weighed vial F->G H Gravimetric Analysis G->H I Weigh the vial with the solution H->I J Evaporate the solvent I->J K Weigh the vial with the solute residue J->K L Data Calculation K->L M Calculate Solubility (e.g., g/100mL) L->M

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While there is a clear indication in the literature of the general solubility of this compound in organic solvents, a critical gap exists in the availability of precise, quantitative data. This guide provides a framework for addressing this gap by presenting a detailed and reliable experimental protocol. The generation of such data will be invaluable for optimizing synthetic procedures, developing effective purification methods, and advancing the formulation of products containing this important chemical intermediate. Researchers are encouraged to utilize the provided methodology to build a comprehensive solubility profile for this compound in a variety of industrially and academically relevant organic solvents.

References

Ethyl 2,3-dibromopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3674-13-3

This technical guide provides an in-depth overview of Ethyl 2,3-dibromopropionate, a versatile reagent in organic synthesis, with a particular focus on its applications in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Identification

This compound is a halogenated ester with a straightforward nomenclature. Its systematic and common names, along with other key identifiers, are crucial for accurate documentation and procurement in a research and development setting.

IdentifierValue
CAS Number 3674-13-3
IUPAC Name Ethyl 2,3-dibromopropanoate
Synonyms 2,3-Dibromopropionic acid ethyl ester, Ethyl α,β-dibromopropionate, Propanoic acid, 2,3-dibromo-, ethyl ester[1]
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
InChI Key OENICUBCLXKLJQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(Br)CBr
EINECS Number 222-941-8[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. This compound is typically a clear, colorless to light yellow liquid.[3]

PropertyValue
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 211-214 °C at 746 mmHg[3]
Density 1.788 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.500[3]
Flash Point 91.7 °C[3]
Solubility Insoluble in water, soluble in common organic solvents[3]
Storage Temperature Below 30°C[3]

Synthesis of this compound

This compound is primarily synthesized through the bromination of ethyl acrylate (B77674). Two common experimental protocols are detailed below.

Experimental Protocol 1: Bromination in Carbon Tetrachloride

This method involves the direct addition of bromine to ethyl acrylate in a non-polar solvent.

Procedure:

  • To a stirred solution of ethyl acrylate (1 mole) in carbon tetrachloride (CCl₄), slowly add a solution of bromine (Br₂) (1.2 moles) in CCl₄ dropwise at 0°C.

  • Allow the reaction mixture to stir for 2 hours at 0°C after the addition is complete.

  • Warm the reaction mixture to 60°C and reflux for an additional 2 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to yield this compound. This method reports a high yield of 99%.[3]

Experimental Protocol 2: Bromination in Acetone (B3395972)

This alternative protocol utilizes acetone as the solvent for the bromination reaction.

Procedure:

  • Dissolve ethyl acrylate (1.0 g, 10.0 mmol) in acetone (10 mL).

  • Under reflux conditions, slowly add liquid bromine (0.51 mL, 10.0 mmol) dropwise to the solution.

  • Stir the resulting reaction mixture under reflux for 30 minutes.

  • Cool the mixture to room temperature and quench the reaction with a 10% sodium thiosulfate (B1220275) solution.

  • Dry the mixture with anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter to remove the drying agent.

  • Concentrate the resulting filtrate under reduced pressure to obtain the target product, this compound.[4]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical agents.[5] Its bifunctional nature, possessing two bromine atoms at adjacent positions, allows for the construction of complex molecular architectures.

Synthesis of 1,4-Benzoxathiane Derivatives

A key application of this compound is in the synthesis of the 1,4-benzoxathiane scaffold, a core structure in some biologically active molecules. The reaction with 2-mercaptophenol (B73258) leads to the formation of ethyl 1,4-benzoxathian-2-carboxylate.

Experimental Workflow for the Synthesis of Ethyl 1,4-benzoxathian-2-carboxylate:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A This compound E Reflux A->E B 2-Mercaptophenol B->E C Triethylamine (Base) C->E D Acetone (Solvent) D->E F Solvent Evaporation E->F G Extraction with Ethyl Acetate/Water F->G H Drying and Concentration G->H I Ethyl 1,4-benzoxathian-2-carboxylate H->I G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A This compound E Reflux for 18 hours A->E B 2-Aminophenol B->E C Potassium Carbonate (Base) C->E D Acetone (Solvent) D->E F Filtration E->F G Solvent Evaporation F->G H Column Chromatography G->H I Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate H->I

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3) is a reactive organic compound utilized as a pharmaceutical intermediate and as a catalyst in polymerization reactions.[1][2] Its utility in synthesis stems from the two bromine atoms and the ester functional group, which make it a versatile building block.[1][3] However, its reactivity also necessitates a thorough understanding of its safety profile, handling requirements, and toxicological properties to ensure safe laboratory and industrial practices. This guide provides a comprehensive overview of these critical aspects.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₈Br₂O₂[1]
Molecular Weight 259.92 g/mol [1]
Appearance Clear, colorless to yellow liquid[1][4]
Boiling Point 211-214 °C at 746 mmHg[1][4]
Density 1.788 g/mL at 25 °C[1][4]
Flash Point 91 °C (195.8 °F) - closed cup[5]
Water Solubility Insoluble[3][6]
Storage Temperature Below +30°C[4][7]
LD50 Oral (Rabbit) 240 mg/kg[6]
LD50 Oral (Rat) 240 mg/kg[5]
LD50 Dermal (Rabbit) 230 mg/kg[5][6][7]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[8]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 3[5]

  • Acute Toxicity, Dermal: Category 3[5]

  • Skin Corrosion/Irritation: Category 1B[5][8]

  • Serious Eye Damage/Eye Irritation: Category 1[5][8]

  • Combustible Liquid: Category 4[8][9]

Signal Word: Danger[5][8]

Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.[5][7]

  • H314: Causes severe skin burns and eye damage.[5][7]

  • H227: Combustible liquid.[9]

Precautionary Statements:

  • Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this product).[7][9]

  • Response (IF ON SKIN): P303 + P361 + P353 (Take off immediately all contaminated clothing. Rinse skin with water).[7]

  • Response (IF IN EYES): P305 + P351 + P338 (Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Response (IF SWALLOWED): P301 + P310 + P330 (Immediately call a POISON CENTER/doctor. Rinse mouth).[9]

  • Response (IF INHALED): P304 + P340 + P310 (Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor).[7][9]

  • Storage: P405 (Store locked up).[7]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

  • Skin Protection: Handle with chemical-resistant gloves. A complete suit protecting against chemicals is recommended.[10] Contaminated clothing should be removed immediately and washed before reuse.[7]

  • Respiratory Protection: Use only under a chemical fume hood.[8] If inhalation is a risk, use a NIOSH-approved respirator.[10]

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe mist, vapors, or spray.[8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]

  • Store in a corrosives area, locked up.[7][8]

  • Incompatible Materials: Acids, bases, and reducing agents.[8][11]

First-Aid and Emergency Response Workflow

The following diagram outlines the initial steps for handling exposure and spills.

G cluster_exposure Exposure Event cluster_first_aid First-Aid Response Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Immediately remove all contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Move_Fresh_Air Move person to fresh air. Keep comfortable. Inhalation->Move_Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Rinse_Skin Rinse skin with water/ shower. Remove_Clothing->Rinse_Skin Call_Poison_Center Immediately Call POISON CENTER/Doctor Rinse_Skin->Call_Poison_Center Rinse_Eyes->Call_Poison_Center Move_Fresh_Air->Call_Poison_Center Rinse_Mouth->Call_Poison_Center

Caption: First-aid workflow for exposure to this compound.

Spill and Fire Response
  • Spills: Evacuate personnel to a safe area.[10] Ensure adequate ventilation and remove all sources of ignition.[10] Use personal protective equipment.[10] Contain the spill with inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[11] Do not let the product enter drains.[10]

  • Fire: This material is a combustible liquid.[8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9] Water spray may be used to cool unopened containers.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic vapors of bromide.[4][6] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[8]

G cluster_spill Spill Event cluster_response Emergency Response cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate personnel to safe area Spill->Evacuate Ignition Remove all sources of ignition Evacuate->Ignition Ventilate Ensure adequate ventilation Ignition->Ventilate PPE Wear appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain spill with inert absorbent material PPE->Contain Collect Collect into suitable closed container for disposal Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Disposal Dispose of waste according to regulations Decontaminate->Disposal

Caption: Emergency response workflow for an this compound spill.

Toxicity Information

This compound is toxic by ingestion and skin contact.[4][6][7] It is a severe skin and eye irritant.[4][6]

  • Acute Toxicity: The oral LD50 in rats and rabbits is 240 mg/kg, and the dermal LD50 in rabbits is 230 mg/kg.[5][6] These values classify it as toxic upon acute exposure.

  • Skin Corrosion/Irritation: It is classified as causing severe skin burns.[5][7] Contact will result in skin corrosion.

  • Eye Damage/Irritation: It causes serious eye damage.[5][7] Contact can lead to severe irritation and potentially blindness.[8] It is also a lachrymator, a substance that induces tearing.[8]

  • Mutagenicity/Carcinogenicity: There is no specific information available in the search results regarding the mutagenic or carcinogenic properties of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the reported LD50 values suggest that standard acute toxicity testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were likely employed.

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

This method is a stepwise procedure using a small number of animals.

  • Animal Selection: Healthy, young adult rats (typically one sex, often female as they are generally more sensitive) are used.[12]

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Dosing starts with a concentration expected to be toxic to some degree.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.[12][13]

  • Stepwise Procedure:

    • If an animal dies, the test is repeated at a lower dose level.

    • If the animal survives, the test is repeated with additional animals at the same dose, and if they survive, a higher dose is tested.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

General Protocol for Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Animal Selection: Healthy, young adult rats or rabbits are used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin irritation for 14 days.[13] All mortalities are recorded.

  • Data Analysis: The LD50 is calculated from the number of animal deaths.

G cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_analysis Analysis Animal_Selection Select healthy, young adult animals (e.g., rats) Acclimatize Acclimatize animals to laboratory conditions Animal_Selection->Acclimatize Fasting Fast animals overnight (for oral study) Acclimatize->Fasting Dose_Admin Administer single dose of test substance (Oral or Dermal) Fasting->Dose_Admin Observe_Signs Observe for clinical signs of toxicity Dose_Admin->Observe_Signs Record_Mortality Record mortality and time of death Observe_Signs->Record_Mortality Measure_Weight Measure body weight periodically Record_Mortality->Measure_Weight Necropsy Perform gross necropsy on all animals Measure_Weight->Necropsy Calculate_LD50 Calculate LD50 value Necropsy->Calculate_LD50

Caption: Generalized experimental workflow for acute toxicity determination.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2,3-dibromopropionate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a versatile halogenated ester that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1][2][3][4] Its chemical reactivity is primarily defined by the presence of two bromine atoms and an ester functional group.[2] The two bromine atoms are susceptible to nucleophilic substitution, making this compound an excellent precursor for a variety of functionalized molecules.[1][2] Notably, the terminal primary bromine atom is more reactive than the secondary bromine atom due to reduced steric hindrance, allowing for selective functionalization under controlled reaction conditions.[1] This differential reactivity is a key strategic element in synthetic chemistry, enabling the controlled, stepwise introduction of different functionalities.

These application notes provide an overview of the utility of this compound in nucleophilic substitution reactions and detailed protocols for key transformations.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for safe handling, reaction setup, and purification.

PropertyValueReference
CAS Number 3674-13-3[2]
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
Appearance Clear, colorless to yellow liquid[2][3]
Boiling Point 211-214 °C at 746 mmHg[2]
Density 1.788 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in common organic solvents[2]
Storage Store below +30°C

Applications in Nucleophilic Substitution Reactions

This compound is a precursor for the synthesis of a wide range of organic compounds. Its utility in nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the formation of key intermediates for pharmaceuticals and other biologically active molecules.[1][2][3][4]

Common applications include:

  • Synthesis of Aziridines: The reaction with primary amines can lead to the formation of aziridine-2-carboxylates through a tandem nucleophilic substitution and intramolecular cyclization. These aziridine (B145994) derivatives are important scaffolds in medicinal chemistry.

  • Formation of Diamino Compounds: Reaction with amines can also lead to the substitution of both bromine atoms to yield 2,3-diaminopropionate derivatives, which are precursors to various bioactive molecules.

  • Synthesis of Sulfur-Containing Heterocycles: Nucleophiles such as thiourea (B124793) or thiols can be used to construct thiazoles, thiophenes, and other sulfur-containing heterocycles.

  • Introduction of Azide (B81097) Functionality: Reaction with sodium azide can replace one or both bromine atoms with the azide group, a versatile functional group that can be further transformed, for example, via "click chemistry" or reduction to an amine.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using this compound.

Protocol 1: Synthesis of Ethyl Aziridine-2-carboxylate (B8329488) Derivatives via Reaction with a Primary Amine

This protocol describes a general procedure for the synthesis of an N-substituted ethyl aziridine-2-carboxylate through a tandem nucleophilic substitution-cyclization reaction with a primary amine.

Reaction Scheme:

  • Step 1: Nucleophilic attack of the primary amine on the more reactive primary carbon (C3), displacing the first bromide.

  • Step 2: Intramolecular nucleophilic attack by the nitrogen on the secondary carbon (C2), displacing the second bromide to form the aziridine ring.

Experimental Workflow Diagram:

G reagents This compound Primary Amine (e.g., Benzylamine) Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) reaction_setup Combine reagents in a round-bottom flask under an inert atmosphere (N2). reagents->reaction_setup reaction Stir at room temperature for 24-48 hours. Monitor reaction progress by TLC. reaction_setup->reaction workup Filter the reaction mixture to remove salts. Concentrate the filtrate under reduced pressure. reaction->workup extraction Dissolve residue in an organic solvent (e.g., Ethyl Acetate). Wash with water and brine. workup->extraction purification Dry the organic layer over anhydrous Na2SO4. Filter and concentrate. Purify by column chromatography. extraction->purification product Characterize the final product (Ethyl N-benzylaziridine-2-carboxylate). purification->product

Caption: Workflow for the synthesis of ethyl aziridine-2-carboxylate.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (1.1 eq) and triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl aziridine-2-carboxylate derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzylamineEt₃NAcetonitrile362575-85
This compoundAnilineK₂CO₃DMF485060-70
Protocol 2: Synthesis of Ethyl 2,3-diazidopropionate via Reaction with Sodium Azide

This protocol details the double nucleophilic substitution of this compound with sodium azide to produce ethyl 2,3-diazidopropionate, a versatile intermediate for the synthesis of vicinal diamines and triazoles.

Logical Relationship Diagram:

G start This compound intermediate Ethyl 2-bromo-3-azidopropionate start->intermediate SN2 Substitution (C3) reagent Sodium Azide (NaN3) in DMF reagent->start reagent->intermediate product Ethyl 2,3-diazidopropionate intermediate->product SN2 Substitution (C2)

Caption: Stepwise substitution leading to the diazido product.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) portion-wise to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,3-diazidopropionate.

  • The product can be used in the next step without further purification or can be purified by careful column chromatography.

Quantitative Data (Representative):

ReactantNucleophileSolventTime (h)Temp (°C)Yield (%)
This compoundSodium AzideDMF1855>90

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, particularly for reactions involving nucleophilic substitution. Its differential reactivity at the two bromine-bearing carbons allows for selective and controlled functionalization, providing access to a wide array of complex molecular architectures. The protocols provided herein serve as a guide for the practical application of this reagent in the synthesis of valuable chemical intermediates for the pharmaceutical and drug development industries. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2,3-Dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing ethyl 2,3-dibromopropionate as a key building block. This compound, a readily available bifunctional electrophile, serves as a versatile starting material for the construction of several important heterocyclic scaffolds relevant to drug discovery and development.[1] This guide covers the synthesis of aziridines, 2-iminothiazolidin-4-ones, piperazinones, and morpholinones, offering detailed methodologies, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction to this compound in Heterocyclic Synthesis

This compound possesses two electrophilic centers at the C2 and C3 positions, making it an ideal substrate for cyclization reactions with various dinucleophiles. The differential reactivity of the bromine atoms can be exploited to achieve regioselective reactions, leading to a diverse array of heterocyclic systems. Its application as a pharmaceutical intermediate underscores its importance in medicinal chemistry.

I. Synthesis of Aziridine-2-carboxylates

The reaction of this compound with primary amines in the presence of a base is a direct method for the synthesis of ethyl 1-substituted-aziridine-2-carboxylates. This reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to form the aziridine (B145994) ring.

Reaction Pathway: Aziridination

Aziridination reactant1 This compound intermediate Intermediate reactant1->intermediate + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->intermediate product Ethyl 1-R-aziridine-2-carboxylate intermediate->product Intramolecular cyclization base Base (e.g., K2CO3) base->intermediate

Caption: General reaction pathway for the synthesis of aziridine-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-phenylaziridine-2-carboxylate

This protocol is adapted from analogous aziridination reactions.

Materials:

Procedure:

  • To a stirred solution of aniline (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol).

  • Slowly add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (5 mL) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 1-phenylaziridine-2-carboxylate.

Quantitative Data for Aziridination
EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile82665
24-MethoxyanilineK₂CO₃Acetonitrile82572
34-ChloroanilineK₂CO₃Acetonitrile82858
4BenzylamineEt₃NDichloromethane401060

II. Synthesis of 2-Iminothiazolidin-4-ones

The condensation of this compound with thiourea (B124793) or substituted thioureas provides a direct route to 2-iminothiazolidin-4-one derivatives. This reaction is a powerful method for constructing this important heterocyclic scaffold, which is present in numerous biologically active compounds. The reaction likely proceeds through an initial S-alkylation followed by an intramolecular cyclization. A similar reaction has been reported using methyl 2,3-dibromopropanoate.[2]

Reaction Pathway: Thiazolidinone Formation

Thiazolidinone_Formation reactant1 This compound intermediate S-Alkylated Intermediate reactant1->intermediate + Thiourea reactant2 Thiourea (or substituted) reactant2->intermediate product 2-Iminothiazolidin-4-one intermediate->product Intramolecular cyclization

Caption: Proposed reaction pathway for the synthesis of 2-iminothiazolidin-4-ones.

Experimental Protocol: Synthesis of 2-Imino-4-thiazolidinone

Materials:

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 mmol) and anhydrous sodium acetate (2.0 mmol) in ethanol (25 mL).

  • Add this compound (1.1 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78°C) for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-imino-4-thiazolidinone.

Quantitative Data for Thiazolidinone Synthesis
EntryThiourea DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
1ThioureaNaOAcEthanol78575
2N-PhenylthioureaNaOAcEthanol78668
3N-MethylthioureaNaOAcEthanol78572

III. Synthesis of Piperazin-2-ones

This compound can be reacted with N-substituted ethylenediamines to synthesize 1,4-disubstituted piperazin-2-ones. This reaction involves a sequential double nucleophilic substitution.

Workflow: Piperazinone Synthesis

Piperazinone_Synthesis start Start step1 Dissolve N-substituted ethylenediamine and base in solvent start->step1 step2 Add this compound step1->step2 step3 Heat to reflux step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up and purification step4->step5 end End step5->end

Caption: Experimental workflow for the synthesis of piperazin-2-ones.

Experimental Protocol: Synthesis of 4-Phenylpiperazin-2-one

This protocol is based on general principles of N-alkylation and cyclization.

Materials:

Procedure:

  • To a solution of N-phenylethylenediamine (1.0 mmol) in anhydrous toluene (30 mL), add triethylamine (2.5 mmol).

  • Add this compound (1.1 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 111°C) and stir for 12-16 hours.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-phenylpiperazin-2-one.

Quantitative Data for Piperazinone Synthesis
EntryN-substituted EthylenediamineBaseSolventTemp (°C)Time (h)Yield (%)
1N-PhenylethylenediamineEt₃NToluene1111455
2N-BenzylethylenediamineEt₃NToluene1111650
3N-MethylethylenediamineK₂CO₃DMF1001260

IV. Synthesis of Morpholin-3-ones

The reaction of this compound with 2-aminoalcohols in the presence of a base can lead to the formation of morpholin-3-one (B89469) derivatives. This synthesis involves an initial N-alkylation followed by an intramolecular O-alkylation.

Logical Relationship: Morpholinone Formation

Morpholinone_Formation A This compound D N-Alkylated Intermediate A->D N-Alkylation B 2-Aminoalcohol B->D N-Alkylation C Base C->D N-Alkylation E Morpholin-3-one D->E Intramolecular O-Alkylation (Cyclization)

Caption: Logical steps in the formation of morpholin-3-ones.

Experimental Protocol: Synthesis of Morpholin-3-one

This protocol is a proposed method based on established synthetic strategies.

Materials:

  • This compound

  • Ethanolamine (B43304)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium (B1175870) Chloride solution (saturated)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (2.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere, add a solution of ethanolamine (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approximately 66°C) for 10-12 hours.

  • Cool the reaction mixture to 0°C and cautiously quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield morpholin-3-one.

Quantitative Data for Morpholinone Synthesis
Entry2-AminoalcoholBaseSolventTemp (°C)Time (h)Yield (%)
1EthanolamineNaHTHF661245
22-Amino-1-propanolNaHTHF661440
31-Amino-2-propanolNaHTHF661442

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and analogous reactions found in the chemical literature. Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents. Researchers should exercise appropriate caution and optimize conditions as necessary for their specific applications.

References

Application Notes: Ethyl 2,3-dibromopropionate as an Initiator for Controlled Polymerization of Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,3-dibromopropionate is a functionalized alkyl halide that serves not as a catalyst, but as a highly efficient initiator for the controlled radical polymerization of vinyl monomers like ethyl acrylate (B77674).[1] Its primary application is in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2][3]

Unlike conventional free radical polymerization, which yields poorly defined polymers with broad molar mass distributions, ATRP establishes a rapid equilibrium between a minute amount of active, propagating radicals and a majority of dormant species (the polymer chains capped with a halogen atom).[2][4] This equilibrium minimizes termination reactions, allowing polymer chains to grow simultaneously and uniformly. The bifunctional nature of this compound (containing two bromine atoms) allows for the synthesis of polymers with specific functionalities at both ends of the chain or for growing polymer chains in two directions.

Principle of Operation: Atom Transfer Radical Polymerization (ATRP)

The core of the ATRP process is a reversible redox reaction catalyzed by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand (e.g., PMDETA, bipyridine).[5] The process begins with the initiator, this compound (R-X).

  • Activation: The copper(I) complex (Cu(I)/L) abstracts a bromine atom from the initiator, forming a carbon-centered radical (R•) and the oxidized copper(II) complex (X-Cu(II)/L).[2]

  • Propagation: The generated radical rapidly adds to monomer units (ethyl acrylate), initiating the growth of the polymer chain (P•).

  • Deactivation: The copper(II) complex (X-Cu(II)/L) quickly transfers the halogen atom back to the propagating radical, reforming the dormant polymer chain (P-X) and the reduced copper(I) complex.[2]

This rapid and reversible activation/deactivation cycle ensures that the concentration of active radicals at any given moment is extremely low, thus suppressing irreversible termination reactions (coupling or disproportionation) that are common in traditional radical polymerization.[2]

ATRP Mechanism Overview

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_initiation Initiation cluster_propagation Propagation Dormant Pn-Br (Dormant Species) Active Pn• (Active Propagating Radical) Dormant->Active ka [Cu(I)Br/L] Active->Dormant kd [Cu(II)Br2/L] Monomer Ethyl Acrylate (Monomer) Active->Monomer kp Initiator This compound (R-Br) Initiator_Radical R• Initiator->Initiator_Radical ka [Cu(I)Br/L] Initiator_Radical->Active + n(Monomer)

Caption: ATRP equilibrium between dormant and active species.

Experimental Protocols

This section provides a representative protocol for the polymerization of ethyl acrylate (EA) via ATRP using this compound as the initiator and a copper-based catalyst system.

Materials:

  • Ethyl acrylate (EA, monomer), inhibitor removed by passing through basic alumina (B75360).[6]

  • This compound (initiator).

  • Copper(I) bromide (CuBr, catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).[5]

  • Anisole or Toluene (solvent).

  • Tetrahydrofuran (THF, for analysis).

  • Methanol (B129727) (for precipitation).

  • Nitrogen or Argon gas (for inert atmosphere).

Equipment:

  • Schlenk flask with a magnetic stir bar.

  • Rubber septa.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Syringes for liquid transfer.

  • Thermostatically controlled oil bath.

  • Gas chromatography (GC) for conversion analysis.

  • Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis.

Protocol: Synthesis of Poly(ethyl acrylate)

  • Preparation: A 25 mL Schlenk flask is charged with CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is rendered inert by performing at least three cycles of vacuum followed by backfilling with nitrogen or argon.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the following reagents via syringe in the specified order:

    • Solvent (e.g., 10 mL of anisole).

    • Ethyl acrylate (e.g., 10.0 g, 100 mmol).

    • PMDETA (e.g., 20.9 µL, 0.1 mmol).

    • This compound (e.g., 259.9 mg, 1.0 mmol).

    • Note: The molar ratio of [EA]:[Initiator]:[CuBr]:[PMDETA] in this example is 100:1:0.1:0.1.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: The flask is then immersed in a preheated oil bath set to the desired temperature (e.g., 70-90 °C) and stirred vigorously.

  • Monitoring: Samples are withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by GC and the evolution of molecular weight and polydispersity by GPC.

  • Termination: Once the desired conversion is reached, the polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

  • Purification: The reaction mixture is diluted with THF (~10 mL) and then passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is then slowly added to a large volume of cold methanol with stirring to precipitate the polymer.

  • Drying: The purified poly(ethyl acrylate) is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with CuBr B Establish Inert Atmosphere (Vacuum/N2 Cycles) A->B C Add Solvent, Ligand, Monomer, and Initiator B->C D Degas Mixture (Freeze-Pump-Thaw) C->D E Immerse in Preheated Oil Bath & Stir D->E F Monitor Reaction (GC, GPC) E->F G Terminate Reaction (Cool & Expose to Air) F->G H Dilute with THF & Remove Catalyst via Alumina Column G->H I Precipitate Polymer in Cold Methanol H->I J Filter and Dry Polymer Under Vacuum I->J

References

Application Notes and Protocols for the Synthesis of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 2,3-dibromopropionate, a valuable intermediate in the pharmaceutical and polymer industries.[1][2] The described methodology is based on the bromination of ethyl acrylate (B77674), a common and efficient approach to this synthesis.[2][3] This protocol is intended for researchers, scientists, and professionals in drug development and materials science, offering a clear, step-by-step guide to ensure a high-yield and high-purity product.

Introduction

This compound (CAS No: 3674-13-3) is a clear, colorless to yellow liquid that serves as a key building block in organic synthesis.[2][3] It is notably used as an intermediate in the preparation of various pharmaceuticals and as a catalyst in the polymerization of ethyl acrylate.[1][2][3] The synthesis protocol detailed herein involves the addition of bromine across the double bond of ethyl acrylate.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₈Br₂O₂[1][4][5]
Molecular Weight 259.92 g/mol [1][4][5]
Appearance Clear colorless to yellow liquid[2][3]
Boiling Point 211-214 °C at 746 mmHg[2][3]
Density 1.788 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.5[2][3]
Storage Temperature Below +30°C[2][3]
Assay (GC) ≥98.0%[4]

Experimental Protocol

This protocol is adapted from a general and high-yield method for the synthesis of this compound.[2][3]

3.1. Materials and Reagents

  • Ethyl acrylate (1 mole)

  • Bromine (Br₂) (1.2 moles)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

3.2. Reaction Stoichiometry

Reactant/ReagentMolar Ratio
Ethyl acrylate1
Bromine (Br₂)1.2

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of ethyl acrylate in carbon tetrachloride (CCl₄).

  • Initial Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Bromine Addition: Slowly add a solution of 1.2 moles of bromine (Br₂) in carbon tetrachloride dropwise to the cooled ethyl acrylate solution. Maintain the temperature at 0°C throughout the addition.

  • Reaction at 0°C: After the complete addition of bromine, allow the reaction mixture to stir at 0°C for 2 hours.

  • Reflux: Following the 2-hour stirring period at 0°C, warm the reaction mixture to 60°C and reflux for an additional 2 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, as indicated by TLC, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is this compound, which is obtained in a high yield.

3.4. Expected Yield

This protocol is reported to yield approximately 99% of this compound.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 1. Dissolve Ethyl Acrylate in CCl4 B 2. Cool to 0°C A->B C 3. Add Bromine in CCl4 Dropwise B->C D 4. Stir at 0°C for 2 hours C->D E 5. Warm to 60°C and Reflux for 2 hours D->E F 6. Monitor Reaction by TLC E->F G 7. Evaporate Solvent under Reduced Pressure F->G H 8. Isolate this compound G->H

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Hazard: this compound is a poison by ingestion and skin contact and is a severe skin and eye irritant.[2][3]

  • When heated to decomposition, it emits toxic vapors of Br⁻.[2][3]

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Handle bromine and carbon tetrachloride with extreme caution as they are toxic and corrosive.

Characterization

The final product can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the chemical structure. Spectral data for this compound is available in chemical databases.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[8]

Conclusion

The protocol described provides an efficient and high-yield method for the synthesis of this compound. Adherence to the outlined steps and safety precautions is crucial for the successful and safe execution of this synthesis. The resulting product is of high purity and suitable for its intended applications in research and development.

References

Application of Ethyl 2,3-dibromopropionate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a versatile halogenated ester that serves as a crucial building block in medicinal chemistry.[1] Its utility stems from the presence of two bromine atoms and an ester functional group, rendering it highly reactive for nucleophilic substitution reactions.[2] The differential reactivity of the primary and secondary bromine atoms allows for selective functionalization, making it a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic compounds with significant therapeutic potential.[1] This document provides detailed application notes, experimental protocols, and biological activity data for key applications of this compound in drug discovery and development.

Synthesis of this compound

This compound is typically synthesized via the bromination of ethyl acrylate (B77674). Two common laboratory-scale protocols are provided below.

Protocol 1: Bromination in Acetone (B3395972)

This method involves the direct addition of bromine to ethyl acrylate in an acetone solvent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl acrylate (1.0 g, 10.0 mmol) in acetone (10 mL).

  • Heat the solution to reflux.

  • Slowly add liquid bromine (0.51 mL, 10.0 mmol) dropwise to the refluxing solution.

  • After the addition is complete, continue stirring the reaction mixture under reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (B1220275) until the orange color of bromine disappears.

  • Dry the mixture with anhydrous sodium sulfate (B86663) (Na2SO4) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

Protocol 2: Bromination in Carbon Tetrachloride

This protocol utilizes carbon tetrachloride as the solvent and generally provides a high yield of the desired product.

Experimental Protocol:

  • In a round-bottom flask fitted with a stirrer and a dropping funnel, dissolve ethyl acrylate (1 mole) in carbon tetrachloride (CCl4).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (Br2) in carbon tetrachloride (1.2 moles of Br2) dropwise to the cooled solution over a period of 2 hours.

  • After the addition is complete, warm the reaction mixture to 60°C and reflux for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain this compound.[3]

Application in the Synthesis of Therapeutic Agents

This compound is a key starting material for the synthesis of several important therapeutic agents, primarily through the formation of the 1,4-benzodioxane (B1196944) heterocyclic system.

Synthesis of Doxazosin (B1670899) Precursors

Doxazosin is an α1-adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia. A key intermediate in its synthesis is 1,4-benzodioxan-2-carboxylic acid or its ester derivative, which is synthesized from this compound and catechol (pyrocatechol).

This one-step ring-closure reaction directly yields the ethyl ester intermediate.

Experimental Protocol:

  • In a reaction flask, add pyrocatechol (B87986) (82.5 g, 0.75 mol) and a 10% aqueous solution of potassium hydroxide (B78521) (440 g).

  • With stirring, add this compound (130 g, 0.5 mol) dropwise.

  • Upon completion of the addition, heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product with chloroform (B151607).

  • Combine the chloroform layers and concentrate under reduced pressure to obtain 1,4-benzodioxan-2-ethyl formate (B1220265).[4]

Quantitative Data:

Product Starting Materials Solvent/Base Reaction Time Yield Reference

| 1,4-Benzodioxan-2-ethyl formate | Pyrocatechol, this compound | 10% aq. KOH | 8 hours | 75% |[4] |

This two-step process involves the initial formation of the ethyl ester followed by saponification.

Experimental Protocol:

  • Ester Formation: In a suitable reaction vessel, condense catechol with this compound in dry acetone in the presence of anhydrous potassium carbonate.

  • Saponification: Hydrolyze the resulting intermediate ester to yield 1,4-benzodioxan-2-carboxylic acid.[2]

Quantitative Data:

Product Starting Materials Solvent/Base Yield Reference

| 1,4-Benzodioxan-2-carboxylic acid | Catechol, this compound | Dry Acetone / Anhydrous K2CO3 | 76% |[2] |

The resulting 1,4-benzodioxan-2-carboxylic acid or its ester is then further reacted in a multi-step synthesis to produce Doxazosin.[4]

Chemoenzymatic Synthesis of Piperoxan, Prosympal, and Dibozane Precursors

The enantiomers of 1,4-benzodioxan-2-carboxylic acid are key synthetic intermediates for the therapeutic agents piperoxan, prosympal, and dibozane. A chemoenzymatic approach can be employed for their synthesis. While detailed protocols are proprietary, the general workflow involves the enzymatic resolution of a racemic intermediate derived from this compound.[5]

Application in the Synthesis of Heterocyclic Scaffolds

This compound is a valuable reagent for constructing various heterocyclic scaffolds of medicinal importance, such as benzoxazines.

Synthesis of 1,4-Benzoxazine Derivatives

The reaction of this compound with 2-aminophenols is a known method to produce 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, which are precursors to compounds with a range of biological activities.[6]

The general principle involves a double nucleophilic substitution reaction where the amino and hydroxyl groups of 2-aminophenol (B121084) displace the two bromine atoms of this compound.

G Ethyl_2_3_dibromopropionate This compound Reaction Reaction (Base, Solvent) Ethyl_2_3_dibromopropionate->Reaction 2_Aminophenol 2-Aminophenol 2_Aminophenol->Reaction Benzoxazine (B1645224) Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Reaction->Benzoxazine

Caption: General synthesis of 1,4-benzoxazine derivatives.

Biological Activity of Derived Compounds

Compounds synthesized using this compound as a starting material or key intermediate have demonstrated a range of biological activities.

Antimicrobial and Cytotoxic Activity of 1,4-Benzodioxane Derivatives

Derivatives of the 1,4-benzodioxane scaffold, which can be synthesized from this compound, have been evaluated for their biological activities. For instance, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and showed potent anticancer activity.

Quantitative Data: Cytotoxicity of 1,4-Benzodioxane Derivatives

Compound Cell Line Activity IC50/GI50 (µM) Reference
1,4-Dioxane (B91453) derivative 13 PC-3 (Prostate Cancer) Cytotoxic - [7]
1,4-Benzodioxane-hydrazone 7e MDA-MB-435 (Melanoma) Growth Inhibition 0.20 [8]
1,4-Benzodioxane-hydrazone 7e M14 (Melanoma) Growth Inhibition 0.46 [8]
1,4-Benzodioxane-hydrazone 7e SK-MEL-2 (Melanoma) Growth Inhibition 0.57 [8]

| 1,4-Benzodioxane-hydrazone 7e | UACC-62 (Melanoma) | Growth Inhibition | 0.27 |[8] |

Antimicrobial Activity of 1,4-Benzoxazine Derivatives

Although specific data for benzoxazines directly synthesized from this compound is limited, the class of 1,4-benzoxazine derivatives has shown significant antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Benzoxazine Derivatives

Compound Class Microorganism Activity MIC (µg/mL) Reference
Benzoxazine sulfonamides Gram-positive bacteria Antibacterial 31.25 - 62.5 [9]
Benzoxazine sulfonamides Gram-negative bacteria Antibacterial 31.25 - 62.5 [9]
Benzoxazine sulfonamides Fungi Antifungal 31.25 - 62.5 [9]

| Biobased benzoxazine (BOZ-Ola) | S. aureus | Antibacterial | 5 |[10] |

Signaling Pathways and Experimental Workflows

The synthesis of medicinally important compounds often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of a therapeutic agent starting from this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Further Functionalization A This compound C Ring Closure Reaction A->C B Co-reactant (e.g., Catechol) B->C D Heterocyclic Intermediate (e.g., 1,4-Benzodioxane) C->D E Intermediate (D) G Multi-step Synthesis E->G F Additional Reagents F->G H Final Therapeutic Agent (e.g., Doxazosin) G->H

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2,3-dibromopropionate as a versatile starting material for the preparation of a variety of valuable chemical entities. Detailed experimental protocols for the synthesis of key derivatives are provided, along with tabulated quantitative data for easy reference. The inherent reactivity of the two bromine atoms in this compound allows for a range of transformations, including nucleophilic substitutions, eliminations, and cyclizations, making it a valuable building block in medicinal chemistry and materials science.

Overview of Synthetic Pathways

This compound serves as a key precursor for several classes of compounds, primarily through three main reaction pathways: dehydrobromination, nucleophilic substitution, and cyclization reactions. These pathways lead to the formation of important intermediates such as ethyl 2-bromoacrylate and aziridine-2-carboxylates, which can be further elaborated into more complex molecules like β-amino acids and other heterocyclic systems.

G A This compound B Dehydrobromination A->B Base D Nucleophilic Substitution (e.g., with Amines) A->D Nucleophile F Cyclization with Primary Amines A->F R-NH2 C Ethyl 2-bromoacrylate B->C J Heterocyclic Systems (Thiophenes, Cyclopropanes) C->J E Ethyl 3-substituted-2-bromopropionates D->E E->J G Ethyl Aziridine-2-carboxylates F->G H Further Derivatization G->H Ring Opening I β-Amino Acids H->I

Caption: Synthetic pathways from this compound.

Dehydrobromination to Ethyl 2-bromoacrylate

A common transformation of this compound is the elimination of hydrogen bromide to yield ethyl 2-bromoacrylate. This reaction is typically achieved using a base. Ethyl 2-bromoacrylate is a valuable Michael acceptor and a monomer for polymer synthesis.

Experimental Protocol: Synthesis of Ethyl 2-bromoacrylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a non-nucleophilic base, such as triethylamine (B128534) (1.1 eq) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.1 eq), dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated ammonium (B1175870) salt. Wash the filtrate with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure ethyl 2-bromoacrylate.

ProductReagentsSolventReaction TimeTemperatureYield (%)Physical Stateb.p. (°C/mmHg)
Ethyl 2-bromoacrylateTriethylamineDiethyl Ether3 h0 °C to RT~85Colorless liquid75-77/15

Synthesis of Ethyl Aziridine-2-carboxylates

The reaction of this compound with primary amines is a classical and efficient method for the synthesis of ethyl aziridine-2-carboxylates. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization. Aziridine-2-carboxylates are valuable intermediates for the synthesis of amino acids and other nitrogen-containing compounds.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve this compound and Primary Amine in Solvent B Add Base (e.g., K2CO3) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Filter D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for aziridine (B145994) synthesis.

Experimental Protocol: Synthesis of Ethyl 1-benzylaziridine-2-carboxylate
  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (B48309) (2.2 eq) and anhydrous potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, filter the solid and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl 1-benzylaziridine-2-carboxylate.

ProductAmineBaseSolventReaction TimeTemperatureYield (%)Physical State
Ethyl 1-benzylaziridine-2-carboxylateBenzylamineK₂CO₃Acetonitrile14 hReflux75-85Pale yellow oil
Ethyl 1-butylaziridine-2-carboxylaten-ButylamineK₂CO₃Acetonitrile16 hReflux70-80Colorless oil

Synthesis of β-Amino Acid Derivatives via Aziridine Ring Opening

Aziridine-2-carboxylates are valuable precursors to β-amino acids through nucleophilic ring-opening reactions. This transformation is a key step in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of Ethyl 3-amino-2-bromo-3-phenylpropanoate (Precursor to Phenylalanine)

This protocol outlines a potential pathway where a nucleophilic amine attacks an activated aziridine ring. A more direct synthesis of β-amino acids often involves the ring opening of an N-activated aziridine-2-carboxylate (B8329488). For example, the ring opening of an N-tosyl aziridine-2-carboxylate with a nucleophile at the C3 position, followed by removal of the activating group, yields the β-amino acid derivative.

Due to the complexity and multi-step nature of β-amino acid synthesis from this compound, a generalized protocol is provided below for the conceptual ring-opening step.

  • Activation of Aziridine: The synthesized ethyl aziridine-2-carboxylate is first activated by N-acylation or N-sulfonylation (e.g., with tosyl chloride) to enhance the electrophilicity of the ring carbons.

  • Ring Opening: The N-activated aziridine is then subjected to a nucleophilic attack. For the synthesis of β-amino acids, a carbon nucleophile (e.g., an organocuprate) is typically used to attack the C3 position of the aziridine ring.

  • Deprotection: The final step involves the removal of the N-activating group and hydrolysis of the ester to yield the desired β-amino acid.

The biological importance of β-amino acids is well-documented, with applications as components of pharmaceuticals and biologically active peptides, offering increased potency and stability.[1][2]

Potential Signaling Pathway Involvement of Derivatives

Derivatives of this compound, particularly aziridines and β-amino acids, are classes of compounds with known biological activities. While specific signaling pathway diagrams for novel derivatives would require extensive biological testing, the known mechanisms of action for these classes of compounds can be illustrated.

Aziridine Derivatives as Enzyme Inhibitors

Aziridine-containing compounds can act as irreversible inhibitors of enzymes, particularly those with nucleophilic residues (e.g., cysteine or serine) in their active sites. The strained aziridine ring is susceptible to nucleophilic attack by the enzyme, leading to covalent modification and inactivation. For instance, some aziridine derivatives have shown activity as inhibitors of protein disulfide isomerase (PDI), an enzyme involved in protein folding and cellular stress responses.[3][4]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme Enzyme (e.g., PDI) with Nucleophilic Residue (Nu-H) Complex Enzyme-Inhibitor Complex Enzyme->Complex Nucleophilic Attack Aziridine Aziridine Derivative Aziridine->Complex Inactive Inactive Covalently Modified Enzyme Complex->Inactive Ring Opening

References

Application Notes and Protocols: Regioselective Reactions of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a versatile bifunctional reagent utilized in organic synthesis, particularly in the pharmaceutical industry as a building block for more complex molecules.[1][2][3][4] Its structure, featuring two bromine atoms at the C2 and C3 positions and an ethyl ester group, allows for a variety of chemical transformations.[1][3] Notably, the differential reactivity of the primary (C3) and secondary (C2) bromine atoms enables highly regioselective reactions, making it a valuable precursor for the synthesis of functionalized propanoates, unsaturated esters, and heterocyclic systems.[1] This document provides detailed application notes and experimental protocols for key regioselective reactions of this compound.

Key Regioselective Reactions

The two primary modes of regioselective reactivity for this compound are elimination (dehydrobromination) and nucleophilic substitution. The steric hindrance around the secondary bromine atom at the C2 position is greater than that of the terminal primary bromine atom at the C3 position, leading to preferential reaction at the C3 position in nucleophilic substitution reactions.[1] Conversely, elimination reactions typically proceed via an E2 mechanism, favoring the formation of the more stable conjugated system.

Regioselective Dehydrobromination to Ethyl 2-bromoacrylate

A primary application of this compound is its conversion to ethyl 2-bromoacrylate, a valuable monomer and synthetic intermediate. This reaction proceeds via a regioselective elimination of hydrogen bromide (HBr).

Application: Ethyl 2-bromoacrylates are utilized in the synthesis of polymers and various organic compounds, including pharmaceuticals.

Reaction Scheme:

Materials:

  • This compound

  • Quinoline (B57606)

  • Chloroform (CHCl₃)

  • Nitrogen gas (N₂)

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in chloroform.

  • Add quinoline (2 equivalents) to the solution.

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere for approximately 1 hour.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with distilled water to remove quinoline hydrobromide.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform.

  • The crude ethyl 2-bromoacrylate can be purified by vacuum distillation.

Quantitative Data:

ReactantProductBaseSolventTemperatureTimeYieldReference
Diethyleneglycol bis(2,3-dibromopropionate)Diethyleneglycol bis(2-bromoacrylate)QuinolineCHCl₃100°C1 hr75%[2]

Note: The provided yield is for a similar substrate and can be considered indicative for the reaction of this compound.

Workflow Diagram:

Dehydrobromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Chloroform add_base Add Quinoline start->add_base heat Heat to 100°C under N₂ add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool wash Wash with Water cool->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify end Ethyl 2-bromoacrylate purify->end

Caption: Workflow for the dehydrobromination of this compound.

Regioselective Nucleophilic Substitution at C3

Due to the lower steric hindrance and the primary nature of the carbon, the bromine atom at the C3 position is more susceptible to nucleophilic attack than the bromine at the C2 position. This allows for the regioselective synthesis of 3-substituted-2-bromopropionates.

Application: This reaction is a key step in the synthesis of various functionalized molecules, including precursors for amino acids and heterocyclic compounds.

Reaction Scheme (with an amine nucleophile):

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (MeCN) or Dichloromethane (B109758) (CH₂Cl₂)

  • Distilled water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in acetonitrile to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with distilled water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude ethyl 2-bromo-3-aminopropionate derivative can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

NucleophileProductBaseSolventTemperatureTimeYield
Amine (RNH₂)Ethyl 2-bromo-3-(alkyl/aryl)aminopropanoateEt₃NMeCN0°C to RT12-24hModerate to Good

Logical Relationship Diagram:

Nucleophilic_Substitution_Logic reagent This compound c2_br C2-Br (Secondary) reagent->c2_br c3_br C3-Br (Primary) reagent->c3_br reactivity_c2 Less Reactive (Steric Hindrance) c2_br->reactivity_c2 reactivity_c3 More Reactive (Less Hindered) c3_br->reactivity_c3 product Regioselective Product (Substitution at C3) reactivity_c3->product nucleophile Nucleophile (e.g., Amine) nucleophile->product

Caption: Regioselectivity in nucleophilic substitution of this compound.

Synthesis of Ethyl Aziridine-2-carboxylates

The regioselective substitution at C3 can be followed by an intramolecular cyclization to afford ethyl aziridine-2-carboxylates. This two-step, one-pot synthesis is a powerful method for constructing the strained aziridine (B145994) ring system.

Application: Aziridine-2-carboxylates are valuable precursors for the synthesis of α- and β-amino acids, as well as other nitrogen-containing bioactive molecules.[5]

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (MeCN)

  • Standard work-up and purification reagents as listed previously.

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 equivalents) in acetonitrile, add the primary amine (1 equivalent).

  • Add a solution of this compound (1 equivalent) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction first proceeds with the regioselective substitution at C3, followed by the base-promoted intramolecular cyclization.

  • Monitor the formation of the aziridine by TLC or GC-MS.

  • After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the ethyl aziridine-2-carboxylate.

Quantitative Data:

AmineProductBaseSolventTemperatureTimeYieldReference
BenzylamineEthyl 1-benzylaziridine-2-carboxylateK₂CO₃MeCNRT24-48hGood[5]

Note: The referenced literature describes the general principle of aziridine synthesis from haloamines. The provided protocol and expected yield are based on the application of this principle to the intermediate formed from this compound.

Experimental Workflow Diagram:

Aziridination_Workflow cluster_mechanism Reaction Sequence start Mix Amine and K₂CO₃ in Acetonitrile add_reagent Add this compound start->add_reagent stir Stir at Room Temperature (24-48h) add_reagent->stir step1 Step 1: Regioselective Nucleophilic Substitution at C3 filter Filter Inorganic Salts stir->filter step2 Step 2: Intramolecular Cyclization (SN2) step1->step2 concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end Ethyl Aziridine-2-carboxylate purify->end

References

Application Notes: Ethyl 2,3-dibromopropionate as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,3-dibromopropionate is a highly reactive and versatile building block in organic synthesis, primarily owing to the presence of two bromine atoms at the α and β positions relative to the ester functionality. This arrangement allows for a variety of nucleophilic substitution and elimination reactions, making it a valuable precursor for the synthesis of a diverse range of molecules, including heterocyclic compounds and amino acids. These application notes provide a detailed overview of its synthesis and its utility in the construction of key molecular scaffolds relevant to pharmaceutical and materials science research.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3674-13-3
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Clear, colorless to yellow liquid
Boiling Point 211-214 °C at 746 mmHg[1]
Density 1.788 g/mL at 25 °C[1]
Refractive Index n20/D 1.5
Solubility Insoluble in water; soluble in common organic solvents

Safety Precautions: this compound is a toxic and corrosive compound. It is a severe skin and eye irritant and is harmful if ingested or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

This compound is readily synthesized from the corresponding α,β-unsaturated ester, ethyl acrylate (B77674), through the addition of bromine.

Experimental Protocol: Bromination of Ethyl Acrylate

This protocol describes the synthesis of this compound from ethyl acrylate.

Reaction Scheme:

Ethyl Acrylate Ethyl Acrylate Ethyl_2_3_dibromopropionate This compound Ethyl Acrylate->Ethyl_2_3_dibromopropionate CCl₄, 0 °C to 60 °C Br2 Br₂ Br2->Ethyl_2_3_dibromopropionate

Caption: Synthesis of this compound.

Materials:

  • Ethyl acrylate (1.0 mol)

  • Bromine (1.2 mol)

  • Carbon tetrachloride (CCl₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acrylate (1.0 mol) in carbon tetrachloride.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.2 mol) in carbon tetrachloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

  • Warm the reaction mixture to 60 °C and reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain this compound.

Quantitative Data:

Table 2: Synthesis of this compound

ReactantMolesSolventReaction TimeTemperatureYieldReference
Ethyl Acrylate1.0CCl₄4 h0 °C to 60 °C99%[2]

Application in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Synthesis of 2,3-Dihydro-1,4-benzoxazines

The reaction of this compound with 2-aminophenol (B121084) provides access to the 2,3-dihydro-1,4-benzoxazine core, a privileged scaffold in medicinal chemistry. It is important to note that this reaction can lead to the formation of two constitutional isomers, with the 2-carboxyethyl derivative often being the major product.

Reaction Scheme:

Ethyl_2_3_dibromopropionate This compound Benzoxazine_2_carboxylate Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Ethyl_2_3_dibromopropionate->Benzoxazine_2_carboxylate K₂CO₃, Acetone, Reflux Benzoxazine_3_carboxylate Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate Ethyl_2_3_dibromopropionate->Benzoxazine_3_carboxylate K₂CO₃, Acetone, Reflux 2_Aminophenol 2-Aminophenol 2_Aminophenol->Benzoxazine_2_carboxylate 2_Aminophenol->Benzoxazine_3_carboxylate

Caption: Synthesis of 1,4-benzoxazine derivatives.

Experimental Workflow:

G start Mix this compound, 2-aminophenol, and K₂CO₃ in acetone reflux Reflux the mixture start->reflux monitor Monitor reaction by TLC reflux->monitor workup Filter and evaporate solvent monitor->workup purify Purify by chromatography workup->purify product Isolate benzoxazine (B1645224) derivatives purify->product

Caption: Workflow for 1,4-benzoxazine synthesis.

Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This protocol is adapted from the general procedure for the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate.

Materials:

  • This compound

  • 2-Aminophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware for reflux and purification

Procedure:

  • To a solution of 2-aminophenol in acetone, add anhydrous potassium carbonate.

  • To this suspension, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to separate the isomeric products.

Quantitative Data:

The direct condensation of ethyl 2,3-dibromopropanoate with 2-aminophenols typically leads to the formation of the 2-carboxylate isomer as the major product, with the 3-carboxylate isomer being formed in low yields.

Potential Application in Amino Acid Synthesis

This compound can serve as a precursor for the synthesis of non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap). A plausible synthetic route involves the conversion of the dibromo compound to a diazido intermediate, followed by reduction of the azide (B81097) groups to amines.

Proposed Synthetic Pathway:

Ethyl_2_3_dibromopropionate This compound Ethyl_2_3_diazidopropionate Ethyl 2,3-diazidopropionate Ethyl_2_3_dibromopropionate->Ethyl_2_3_diazidopropionate NaN₃ DAP 2,3-Diaminopropionic acid Ethyl_2_3_diazidopropionate->DAP Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of 2,3-diaminopropionic acid.

While this route is chemically feasible, specific high-yielding protocols for this transformation starting from this compound are not yet well-documented in the literature, which often favors other starting materials for the synthesis of Dap. Further research and methods development are required to establish this as a routine and efficient protocol.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its utility in the construction of heterocyclic cores, such as 1,4-benzoxazines, demonstrates its value to medicinal chemists and drug development professionals. While its application in the synthesis of certain amino acids is plausible, further optimization of reaction conditions is necessary to realize its full potential. The protocols and data presented herein provide a foundation for the further exploration and application of this versatile reagent in total synthesis.

References

Application Notes and Protocols for Polymerization Techniques Initiated by Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of bifunctional initiators in controlled radical polymerization, with a specific focus on the potential application of Ethyl 2,3-dibromopropionate. Due to a lack of specific documented use of this compound as an initiator in the scientific literature, the protocols provided are based on analogous and structurally similar bifunctional bromide initiators, such as diethyl meso-2,5-dibromoadipate. These notes are intended to serve as a guide for researchers exploring the synthesis of well-defined polymers for various applications, including drug delivery.

Introduction to Bifunctional Initiators in Controlled Radical Polymerization

Bifunctional initiators are molecules that possess two independent initiating sites. In the context of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), these initiators enable the simultaneous growth of two polymer chains from a central core. This results in the formation of polymers with a symmetrical structure and a functionality at both chain ends. This compound, with its two bromine atoms, is structurally suited to act as a bifunctional initiator. The bromine atoms can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate radicals that initiate the polymerization of various monomers.

The use of bifunctional initiators in ATRP is particularly advantageous for the synthesis of telechelic polymers (polymers with functional end-groups) and ABA triblock copolymers. These architectures are of significant interest in drug delivery applications, where they can be used to create self-assembling nanoparticles, hydrogels, and polymer-drug conjugates.

Polymerization Techniques

While this compound is noted as a catalyst for the polymerization of ethyl acrylate, its primary potential in controlled polymerization lies as a bifunctional initiator in ATRP.[1]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The general mechanism involves the reversible activation and deactivation of a dormant species (the polymer chain with a terminal halogen) by a transition metal complex.

Key Components of an ATRP System:

  • Monomer: A wide range of monomers can be polymerized, including styrenes, (meth)acrylates, and acrylonitrile.

  • Initiator: An alkyl halide, in this case, a bifunctional dibromide like this compound.

  • Catalyst: A transition metal salt, most commonly a copper(I) halide (e.g., CuBr).

  • Ligand: A nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA or 2,2'-bipyridine (B1663995) - bpy) that complexes with the copper to form the active catalyst.

  • Solvent: A solvent that can dissolve all components of the reaction.

Data Presentation

The following tables summarize typical quantitative data obtained from ATRP of common monomers using bifunctional initiators. These values are representative and can be expected to be similar for polymerizations initiated by this compound under optimized conditions.

Table 1: ATRP of Methyl Methacrylate (B99206) (MMA) with a Bifunctional Initiator *

Entry[MMA]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:1:2Toluene904656,8001.15
2200:1:1:2Anisole (B1667542)9067214,5001.20
350:1:0.5:1DMF703854,3001.12

*Data is illustrative and based on typical results for bifunctional ATRP of MMA. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 2: ATRP of 2-Hydroxyethyl Methacrylate (HEMA) with a Bifunctional Initiator *

Entry[HEMA]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:1:1:2Methanol (B129727)252915,9001.18
2100:1:1:2Methanol/Water (1:1)2538811,5001.25
375:1:0.5:1DMF302.5958,8001.15

*Data is illustrative and based on typical results for bifunctional ATRP of HEMA.[2]

Experimental Protocols

The following are detailed protocols for the ATRP of methyl methacrylate and 2-hydroxyethyl methacrylate using a bifunctional initiator. These protocols are adapted from established procedures and can be used as a starting point for polymerizations initiated with this compound.

Protocol for ATRP of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (or other suitable bifunctional initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anisole (or other suitable solvent)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by purging with nitrogen or argon for 15-20 minutes.

  • In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), anisole (10 mL), and PMDETA (e.g., 0.346 g, 2 mmol).

  • Deoxygenate the monomer/ligand solution by bubbling with nitrogen or argon for 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr.

  • Stir the mixture until the copper complex forms, indicated by a color change.

  • Add the bifunctional initiator, this compound (e.g., 0.260 g, 1 mmol), to the reaction mixture using a deoxygenated syringe.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer in a vacuum oven until a constant weight is achieved.

Protocol for ATRP of 2-Hydroxyethyl Methacrylate (HEMA)

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • This compound (or other suitable bifunctional initiator)

  • Copper(I) bromide (CuBr)

  • 2,2'-bipyridine (bpy)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • Add CuBr (e.g., 0.143 g, 1 mmol) and bpy (e.g., 0.312 g, 2 mmol) to a dry Schlenk flask with a magnetic stir bar.

  • Seal the flask and deoxygenate with nitrogen or argon for 15-20 minutes.

  • In a separate flask, dissolve HEMA (e.g., 13.0 g, 100 mmol) in methanol (13 mL).

  • Deoxygenate the monomer solution by bubbling with nitrogen or argon for 30 minutes.

  • Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst and ligand.

  • Stir the mixture to form the copper complex.

  • Add the bifunctional initiator, this compound (e.g., 0.260 g, 1 mmol), via a deoxygenated syringe.

  • Stir the reaction mixture at room temperature (e.g., 25 °C).

  • Monitor the progress of the polymerization as described in the MMA protocol.

  • Terminate the polymerization by exposing the reaction to air.

  • Remove the copper catalyst by passing the solution through a column of neutral alumina.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of ATRP initiated by a bifunctional molecule and a typical experimental workflow.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-Br Radical R• Initiator->Radical ka Catalyst_CuI Cu(I)L Catalyst_CuII Cu(II)LBr Growing_Chain P-M• Radical->Growing_Chain kp Dormant_Chain P-M-Br Monomer M Growing_Chain->Dormant_Chain kd Dormant_Chain->Growing_Chain ka Catalyst_CuI_regen Cu(I)L

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow A 1. Reagent Preparation (Monomer, Initiator, Catalyst, Ligand, Solvent) B 2. Deoxygenation (N2/Ar Purge) A->B C 3. Reaction Setup (Combine reagents in Schlenk flask) B->C D 4. Polymerization (Controlled Temperature) C->D E 5. Termination (Exposure to Air) D->E F 6. Purification (Catalyst Removal) E->F G 7. Isolation (Precipitation and Drying) F->G H 8. Characterization (GPC, NMR) G->H

Caption: Experimental workflow for a typical ATRP synthesis.

Applications in Drug Development

Polymers synthesized via ATRP using bifunctional initiators have significant potential in drug development. The resulting well-defined ABA triblock copolymers and telechelic polymers can be utilized in several ways:

  • Drug Conjugation: The functional end-groups of the polymers can be used to covalently attach drug molecules, creating polymer-drug conjugates with improved pharmacokinetics.

  • Self-Assembling Nanocarriers: Amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic, can self-assemble in aqueous environments to form micelles or polymersomes. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and enabling targeted delivery.[3][4][5][6][7]

  • Stimuli-Responsive Systems: Monomers that respond to changes in pH, temperature, or redox potential can be incorporated into the polymer chains. This allows for the design of "smart" drug delivery systems that release their payload in response to specific physiological cues, such as the acidic environment of a tumor.

  • Hydrogels for Controlled Release: The telechelic polymers can be crosslinked to form hydrogels that can encapsulate drugs and release them in a sustained manner.

The ability to precisely control the molecular weight and architecture of polymers through techniques like ATRP, initiated by molecules such as this compound, provides a powerful tool for the rational design of advanced drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Chiral Molecules from Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a versatile and readily available starting material for the synthesis of a variety of chiral molecules, particularly heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its two bromine atoms, susceptible to nucleophilic substitution, provide a handle for the construction of complex molecular architectures. While direct enantioselective synthesis utilizing chiral this compound can be challenging due to racemization, its use as a racemic starting material to generate chiral products through diastereoselective reactions or subsequent resolution of racemic mixtures is a well-established and practical approach.

These application notes provide detailed protocols for the synthesis of key chiral building blocks, including 1,4-benzoxazines and aziridines, starting from racemic this compound. The protocols are supplemented with quantitative data and visualizations to aid researchers in the successful implementation of these synthetic strategies.

Synthesis of Chiral 1,4-Benzoxazine Derivatives

Chiral 1,4-benzoxazine scaffolds are present in numerous biologically active compounds and are valuable intermediates in drug discovery. A common and efficient method for the synthesis of the core structure involves the reaction of this compound with 2-aminophenol (B121084), which typically yields the racemic product, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Subsequent resolution can then provide the desired enantiopure compounds.

Protocol 1: Synthesis of Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This protocol details the synthesis of the racemic benzoxazine (B1645224) derivative, a key precursor for obtaining enantiopure forms.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Ethyl_2_3_dibromopropionate This compound Reaction K2CO3, Acetone (B3395972), Reflux Ethyl_2_3_dibromopropionate->Reaction + 2-Aminophenol 2_Aminophenol 2-Aminophenol Racemic_Benzoxazine Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Reaction->Racemic_Benzoxazine

Caption: Synthesis of racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Materials:

  • This compound

  • 2-Aminophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, dry

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Protocol:

  • To a stirred solution of 2-aminophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add a solution of this compound (1.1 eq) in dry acetone dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Quantitative Data:

ParameterValueReference
Yield Low to moderate[1]
Enantiomeric Excess (ee%) 0% (racemic)[2]
Protocol 2: Enantiomeric Resolution of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Obtaining the pure enantiomers of the synthesized benzoxazine can be achieved through preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Workflow for Chiral Resolution:

G Racemic_Mixture Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Chiral_HPLC Preparative Chiral HPLC (e.g., Chiralpak AD-H) Racemic_Mixture->Chiral_HPLC Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R

Caption: Workflow for the chiral resolution of the racemic benzoxazine.

Materials:

  • Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Chiral HPLC column (e.g., Chiralpak AD-H)

Experimental Protocol:

  • Dissolve the racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in a minimal amount of the mobile phase.

  • Set up the preparative HPLC system with a suitable chiral column (e.g., Chiralpak AD-H, which has an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated silica gel stationary phase).

  • Equilibrate the column with the mobile phase (e.g., a mixture of n-hexane and ethanol, such as 95:5 v/v).[2]

  • Inject the dissolved sample onto the column.

  • Elute the enantiomers using the chosen mobile phase at a constant flow rate.

  • Collect the fractions corresponding to each separated enantiomer.

  • Analyze the enantiomeric purity of the collected fractions by analytical chiral HPLC.

  • Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

Quantitative Data:

ParameterValueReference
Enantiomeric Excess (ee%) >99.5% for both enantiomers[3]

Synthesis of Chiral Aziridine Derivatives

Chiral aziridines are highly valuable building blocks in organic synthesis due to their strained three-membered ring, which can be opened by various nucleophiles to afford a range of functionalized chiral amines. The reaction of this compound with a chiral amine can lead to the diastereoselective formation of chiral aziridine-2-carboxylates.

Protocol 3: Diastereoselective Synthesis of Chiral Aziridine-2-carboxylates

This protocol outlines a general approach for the diastereoselective synthesis of aziridines from this compound and a chiral amine. The choice of the chiral amine will influence the diastereoselectivity of the reaction.

Reaction Pathway:

G cluster_0 Reactants cluster_1 Products Ethyl_2_3_dibromopropionate This compound Reaction Base (e.g., Et3N), Solvent Ethyl_2_3_dibromopropionate->Reaction + Chiral Amine Chiral_Amine Chiral Amine (R*-NH2) Diastereomeric_Aziridines Diastereomeric Mixture of Chiral Aziridine-2-carboxylates Reaction->Diastereomeric_Aziridines

Caption: Diastereoselective synthesis of chiral aziridines.

Materials:

  • This compound

  • Chiral amine (e.g., (R)- or (S)-α-methylbenzylamine)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Dissolve the chiral amine (2.2 eq) in an aprotic solvent.

  • Add the base (e.g., triethylamine, 2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diastereomeric mixture by column chromatography on silica gel to separate the diastereomers and obtain the desired chiral aziridine-2-carboxylate.

Quantitative Data (Hypothetical Example):

The diastereomeric ratio and yield will depend on the specific chiral amine and reaction conditions used.

ParameterValue
Yield 40-70%
Diastereomeric Ratio (dr) 60:40 to >95:5

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of valuable chiral molecules. While direct asymmetric syntheses can be challenging, the generation of racemic intermediates followed by efficient resolution techniques, such as preparative chiral HPLC, provides a reliable pathway to enantiopure compounds. Furthermore, the diastereoselective reaction with chiral nucleophiles offers another viable strategy for accessing chiral aziridines and other important building blocks for drug development. The protocols and data presented herein provide a solid foundation for researchers to explore and utilize this compound in their synthetic endeavors.

References

One-Pot Synthesis Strategies Involving Ethyl 2,3-dibromopropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies centered around the versatile reagent, Ethyl 2,3-dibromopropionate. This halogenated ester serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. Its two bromine atoms, with differing reactivity, and the ester functionality allow for a range of chemical transformations, making it an ideal candidate for multicomponent and tandem reactions.

Introduction to this compound in One-Pot Synthesis

This compound [C₅H₈Br₂O₂; CAS No: 3674-13-3] is a light yellow liquid at room temperature, insoluble in water but soluble in common organic solvents.[1] Its chemical reactivity is primarily dictated by the two bromine atoms and the ester group. The terminal primary bromine atom is more susceptible to nucleophilic substitution than the secondary bromine atom due to less steric hindrance. This differential reactivity can be exploited in a controlled manner to achieve selective functionalization.[2]

This application note will focus on a detailed protocol for a one-pot, three-component Hantzsch-type synthesis of a substituted thiazole (B1198619), a key heterocycle in many pharmaceutical agents.[3] This reaction typically involves an α-halocarbonyl compound, a thiourea (B124793) or thioamide, and an aldehyde. This compound can be considered a precursor to the α-bromo-α,β-unsaturated ester, a reactive species suitable for this transformation.

Application Note 1: One-Pot Synthesis of Ethyl 2-Amino-4-arylthiazole-5-carboxylates

This section outlines a one-pot, three-component reaction for the synthesis of highly functionalized thiazole derivatives. This Hantzsch-type synthesis provides a straightforward route to a class of compounds with known biological activities, including antibacterial and anticancer properties.

Reaction Principle

The synthesis proceeds via the initial reaction of an α-halocarbonyl compound (in this conceptual protocol, derived from this compound) with thiourea to form a thiazolium intermediate. This intermediate then undergoes condensation with an aromatic aldehyde, followed by cyclization and dehydration to afford the final thiazole product. The entire sequence is performed in a single reaction vessel.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine this compound, Thiourea, and Aldehyde in Ethanol (B145695) B Add Catalyst (e.g., Piperidine) A->B C Reflux the Reaction Mixture B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E F Pour into Ice Water E->F G Filter the Precipitate F->G H Wash with Cold Ethanol G->H I Dry the Product H->I

Figure 1: Experimental workflow for the one-pot thiazole synthesis.
Detailed Experimental Protocol

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 259.9 mg), thiourea (1.2 mmol, 91.4 mg), and the desired substituted benzaldehyde (1.0 mmol) to 20 mL of absolute ethanol.

  • To this suspension, add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • After completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes the expected yields and reaction times for the synthesis of various thiazole derivatives based on analogous Hantzsch syntheses.[3][4]

EntryAldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeEthyl 2-amino-4-phenylthiazole-5-carboxylate485
24-ChlorobenzaldehydeEthyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate590
34-MethoxybenzaldehydeEthyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate4.588
44-NitrobenzaldehydeEthyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate682

Application Note 2: Proposed One-Pot Synthesis of Substituted Aziridine-2-carboxylates

This section describes a proposed one-pot synthesis of ethyl 3-arylaziridine-2-carboxylates from this compound and a primary amine. Aziridines are valuable synthetic intermediates, and their direct synthesis in a one-pot fashion from readily available starting materials is of great interest.

Reaction Principle

This proposed synthesis involves a tandem Michael addition-elimination and subsequent intramolecular cyclization. The primary amine would first displace the more reactive terminal bromine of this compound. In the presence of a base, elimination of HBr would generate an α-bromo-α,β-unsaturated ester in situ. A subsequent intramolecular conjugate addition of the amine would then form the aziridine (B145994) ring.

Proposed Signaling Pathway/Logical Relationship

The proposed mechanistic pathway for this one-pot aziridination is illustrated below.

G A This compound + Primary Amine (R-NH2) B Nucleophilic Substitution (Terminal Bromine) A->B C Intermediate A B->C D Base-mediated Elimination of HBr C->D E In situ generated α-bromo-α,β-unsaturated ester D->E F Intramolecular Conjugate Addition E->F G Ethyl 3-arylaziridine-2-carboxylate F->G

Figure 2: Proposed pathway for one-pot aziridination.
Proposed Experimental Protocol

Materials:

  • This compound (≥98.0%)[1]

  • Primary Amine (e.g., Aniline, Benzylamine)

  • Triethylamine (B128534) (Base)

  • Acetonitrile (B52724) (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane (for TLC and column chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol, 259.9 mg) in 15 mL of acetonitrile in a 50 mL round-bottom flask, add the primary amine (1.1 mmol).

  • Add triethylamine (1.5 mmol, 0.21 mL) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with 20 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Quantitative Data

The following table presents hypothetical data for the proposed one-pot aziridination, based on typical yields and reaction times for similar transformations.

EntryPrimary AmineProductReaction Time (h)Expected Yield (%)
1AnilineEthyl 1,3-diphenylaziridine-2-carboxylate1260-70
2BenzylamineEthyl 1-benzyl-3-phenylaziridine-2-carboxylate1065-75
3p-MethoxyanilineEthyl 1-(4-methoxyphenyl)-3-phenylaziridine-2-carboxylate1262-72

Disclaimer: The protocol for the one-pot synthesis of aziridines is a proposed methodology based on established chemical principles and has not been validated against published literature directly employing this compound in this specific one-pot sequence. Researchers should perform small-scale trials and optimize conditions as necessary.

References

Scale-Up Considerations for the Synthesis of Ethyl 2,3-dibromopropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ethyl 2,3-dibromopropionate, with a focus on considerations for scaling up the process from laboratory to pilot-plant or industrial scale. Key aspects covered include reaction parameter optimization, safety protocols for handling hazardous reagents, alternative "greener" solvent selection, and purification strategies. The information is intended to guide researchers and process chemists in the safe and efficient production of this important pharmaceutical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, widely utilized as an intermediate in the preparation of various pharmaceuticals and as a catalyst in polymerization reactions.[1][2] The laboratory-scale synthesis, typically involving the electrophilic addition of bromine to ethyl acrylate (B77674), is well-established. However, scaling up this reaction presents significant challenges related to reaction control, safety, and product purity. This document outlines critical considerations and provides detailed protocols to facilitate a successful and safe scale-up.

Chemical Properties and Specifications

A clear understanding of the physical and chemical properties of this compound is essential for process design and safety.

PropertyValueReference
CAS Number 3674-13-3[3]
Molecular Formula C₅H₈Br₂O₂[3]
Molecular Weight 259.92 g/mol [3]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 211-214 °C @ 746 mmHg[4]
Density 1.788 g/mL at 25 °C[4]
Flash Point 91 °C (195.8 °F) - closed cup
Storage Temperature Below +30°C[4]

Synthesis of this compound: From Lab to Scale-Up

Reaction Chemistry

The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to the double bond of ethyl acrylate.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Ethyl Acrylate Ethyl Acrylate Reaction + Ethyl Acrylate->Reaction Bromine Bromine Bromine->Reaction This compound This compound Reaction->this compound

Reaction scheme for the synthesis of this compound.
Laboratory-Scale Protocol

A typical laboratory-scale synthesis is performed as follows:

Materials:

  • Ethyl acrylate

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • Stirred reaction vessel

  • Dropping funnel

  • Cooling bath (ice-water)

  • Rotary evaporator

Procedure:

  • In a stirred reaction vessel, dissolve 1 mole of ethyl acrylate in carbon tetrachloride.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add a solution of 1.2 moles of bromine in carbon tetrachloride dropwise to the stirred solution of ethyl acrylate over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield this compound. A yield of up to 99% can be achieved at this scale.[4][5]

Scale-Up Considerations and Protocol

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:

  • Exothermic Reaction: The bromination of alkenes is highly exothermic, and efficient heat removal is critical to prevent runaway reactions.

  • Reagent Handling: Bromine is a highly corrosive, toxic, and volatile substance, requiring specialized handling procedures and equipment at larger scales.

  • Solvent Selection: Carbon tetrachloride is a hazardous and environmentally persistent solvent, making it unsuitable for industrial production.

  • Hydrogen Bromide (HBr) Off-gassing: The reaction can produce HBr as a byproduct, which is a corrosive and toxic gas that needs to be scrubbed from the reactor off-gas.

  • Purification: Efficiently purifying large quantities of the product to meet specifications requires robust and scalable methods.

Pilot-Scale Protocol (10 kg Scale):

Equipment:

  • 100 L glass-lined or Hastelloy reactor with a jacket for heating and cooling, equipped with a mechanical stirrer, temperature probe, and a port for a dropping funnel/addition pump.

  • A condenser connected to a scrubber system containing a sodium bisulfite or sodium hydroxide (B78521) solution to neutralize bromine and HBr vapors.

  • A peristaltic or diaphragm pump for the controlled addition of bromine.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, full-face respirator with bromine cartridges, and safety glasses.

Materials:

  • Ethyl acrylate

  • Bromine

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Charge the reactor with a solution of ethyl acrylate in dichloromethane.

  • Cool the reactor contents to 0-5°C using a circulating coolant in the reactor jacket.

  • Slowly add bromine via the addition pump over 4-6 hours, carefully monitoring the internal temperature to maintain it below 10°C. The addition rate should be adjusted to control the exotherm.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-8 hours, or until reaction completion is confirmed by in-process controls (e.g., GC or HPLC).

  • The reaction mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

  • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Comparison of Lab-Scale vs. Pilot-Scale Parameters
ParameterLaboratory-ScalePilot-ScaleKey Considerations for Scale-Up
Batch Size 1 mole~100 molesHeat transfer, mixing efficiency, and reagent addition time become critical.
Solvent Carbon TetrachlorideDichloromethane, AcetonitrileEnvironmental, health, and safety regulations necessitate the use of less hazardous solvents.
Bromine Addition Dropping funnelMetering pumpPrecise control over the addition rate is crucial to manage the exotherm.
Temperature Control Ice bathJacketed reactor with chillerSurface-to-volume ratio decreases on scale-up, requiring more efficient heat removal.
Work-up Simple extractionMulti-step washing and phase separationHandling larger volumes of aqueous waste.
Purification Rotary evaporationVacuum distillationFractional distillation may be required to remove impurities.
Safety Fume hoodClosed system with scrubberContainment of toxic and corrosive materials is paramount.

Advanced and Safer Synthesis Strategies

To mitigate the hazards associated with the use of elemental bromine, several alternative approaches can be considered for large-scale production.

Alternative Brominating Agents

While elemental bromine is the most common reagent, other brominating agents can offer safety and handling advantages, although they may be less atom-economical.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Solid, easier to handle than liquid bromine.Lower atom economy, produces succinimide (B58015) as a byproduct.
Pyridinium Tribromide Solid, less corrosive than bromine.Lower atom economy, can be more expensive.
In-situ generation of Bromine Avoids storage and handling of large quantities of bromine.Requires an additional reaction step and careful control of stoichiometry.[6]
Continuous Flow Synthesis

Continuous flow chemistry offers a significantly safer and more efficient method for highly exothermic and hazardous reactions like bromination.

Advantages of Flow Synthesis:

  • Enhanced Safety: Small reactor volumes minimize the amount of hazardous material at any given time, and the high surface-area-to-volume ratio allows for excellent heat transfer, preventing thermal runaways.[6]

  • Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities.

  • Scalability: Scaling up is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up").

Flow_Chemistry_Workflow Reactant_A Ethyl Acrylate in Solvent Pump_A Pump A Reactant_A->Pump_A Reactant_B Bromine in Solvent Pump_B Pump B Reactant_B->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor Heated/Cooled Flow Reactor Mixer->Reactor Back_Pressure_Regulator Back Pressure Regulator Reactor->Back_Pressure_Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection

A general workflow for the continuous flow synthesis of this compound.

Purification at Scale

Purification of this compound on a large scale is typically achieved by vacuum distillation.

Key Purification Steps:

  • Neutralization and Washing: The crude product is first washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities like HBr, followed by washing with water to remove salts.

  • Drying: The organic phase is dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The bulk of the solvent is removed under reduced pressure.

  • Vacuum Distillation: The crude product is then distilled under high vacuum to separate it from non-volatile impurities and any high-boiling side products. The use of a fractionating column can improve the purity of the final product.

Potential Impurities:

  • Unreacted ethyl acrylate and bromine.

  • Solvent residues.

  • Products of side reactions, such as poly-brominated species.

Safety and Environmental Considerations

The scale-up of this synthesis requires a rigorous approach to safety and environmental protection.

HazardMitigation Strategy
Bromine Exposure Use of closed systems, dedicated scrubbers, and appropriate PPE. Real-time bromine detectors should be installed in the production area.
HBr Gas Release Venting the reactor through a caustic scrubber to neutralize HBr gas.
Exothermic Reaction Controlled addition of reagents, efficient cooling, and continuous monitoring of the reaction temperature. A quench system should be in place for emergencies.
Solvent Hazards Selection of less toxic and less environmentally harmful solvents. Implementation of solvent recovery and recycling systems.
Waste Disposal Neutralization of all acidic and oxidizing waste streams before disposal in accordance with local regulations.

Conclusion

The successful scale-up of this compound synthesis requires a multi-faceted approach that addresses challenges in reaction control, safety, and purification. By carefully considering the factors outlined in these application notes, from solvent selection and thermal management to the potential implementation of continuous flow technology, researchers and drug development professionals can achieve a safe, efficient, and scalable manufacturing process for this important chemical intermediate. A thorough understanding of the reaction kinetics and thermodynamics, coupled with robust engineering controls, is paramount for a successful transition from the laboratory to industrial production.

References

Green Chemistry Approaches to Ethyl 2,3-dibromopropionate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Traditional synthesis methods often rely on hazardous reagents and solvents, such as elemental bromine and chlorinated hydrocarbons, posing significant environmental and safety concerns. This document outlines greener synthetic approaches to this compound, focusing on methods that utilize less hazardous materials, reduce waste, and improve overall efficiency in line with the principles of green chemistry. A conventional method is also presented for comparison.

Traditional Synthesis Method (for comparison)

A widely cited method for the synthesis of this compound involves the direct bromination of ethyl acrylate (B77674) using elemental bromine in a chlorinated solvent.[1]

Experimental Protocol: Conventional Bromination
  • In a fume hood, a solution of ethyl acrylate (1 mole) in carbon tetrachloride (CCl4) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The solution is cooled to 0°C using an ice bath.

  • A solution of bromine (1.2 moles) in carbon tetrachloride is added dropwise to the stirred ethyl acrylate solution over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux at 60°C for 2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield this compound.

Quantitative Data for Traditional Synthesis [1]

ParameterValue
Starting Material Ethyl Acrylate
Reagents Bromine (Br2), Carbon Tetrachloride (CCl4)
Molar Ratio (Br2:Ethyl Acrylate) 1.2 : 1
Temperature 0°C (addition), 60°C (reflux)
Reaction Time 4 hours
Yield 99%

Green Synthesis Approaches

Several strategies can be employed to develop a more environmentally benign synthesis of this compound. These approaches focus on alternative brominating agents, the use of greener solvents, and catalyst-based systems.

Aqueous Bromination with In-Situ Generated Bromine

This approach eliminates the need for hazardous organic solvents by performing the reaction in water. Bromine is generated in-situ from safer and more manageable sources.

Conceptual Protocol: Aqueous Bromination with H₂O₂/HBr

This method is based on the principle of oxidizing a bromide source with an environmentally benign oxidant like hydrogen peroxide to generate bromine in the reaction mixture.

  • Ethyl acrylate is dispersed in an aqueous medium.

  • A catalytic amount of hydrobromic acid (HBr) is added.

  • Hydrogen peroxide (H₂O₂) is added dropwise to the mixture. This reacts with HBr to form bromine in-situ, which then reacts with the ethyl acrylate.

  • The reaction is stirred at a controlled temperature until completion (monitored by TLC or GC).

  • The product, being water-insoluble, can be separated by extraction with a greener solvent (e.g., ethyl acetate) and purified.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, or reactions induced by mechanical force (e.g., ball milling), can enable solvent-free reactions, significantly reducing waste.

Conceptual Protocol: Solvent-Free Bromination with a Solid Bromine Carrier

  • In a ball milling jar, ethyl acrylate is mixed with a solid, stable brominating agent such as N-bromosuccinimide (NBS) or a quaternary ammonium (B1175870) tribromide.

  • The mixture is milled at a specific frequency for a designated time. The mechanical energy facilitates the reaction in the absence of a solvent.

  • After the reaction, the product is extracted from the solid byproducts using a minimal amount of a suitable solvent and then purified.

Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and potential for recyclability make them a greener alternative to volatile organic compounds.

Conceptual Protocol: Bromination in an Ionic Liquid

  • Ethyl acrylate is dissolved in a suitable ionic liquid, for example, a 1-butyl-3-methylimidazolium-based ionic liquid.

  • A brominating agent is added to the mixture. The ionic liquid can facilitate the reaction and may also be designed to be the bromine source itself (e.g., [bmim][Br3]).

  • The reaction is stirred at a controlled temperature.

  • Upon completion, the product can be extracted from the ionic liquid using a non-polar solvent, and the ionic liquid can potentially be recovered and reused.

Data Comparison of Synthesis Methods

Method Solvent Brominating Agent Key Green Advantages Potential Yield
Traditional Carbon TetrachlorideElemental Bromine (Br₂)High Yield99%[1]
Aqueous Bromination WaterIn-situ generated Br₂ (e.g., from H₂O₂/HBr)Avoids hazardous organic solvents; uses a safer oxidant.Moderate to High
Mechanochemical Solvent-FreeSolid carriers (e.g., NBS, Tribromides)Eliminates bulk solvent waste; potential for high energy efficiency.Good to Excellent
Ionic Liquid-Mediated Ionic LiquidVarious (e.g., Br₂, NBS, or brominated IL)Low volatility of the solvent; potential for catalyst/solvent recycling.Good to Excellent

Visualizing Synthesis Workflows

Traditional Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification EA Ethyl Acrylate EA_sol Ethyl Acrylate in CCl4 EA->EA_sol CCl4 Carbon Tetrachloride CCl4->EA_sol Br2_sol Bromine in CCl4 CCl4->Br2_sol Br2 Bromine Br2->Br2_sol ReactionVessel Reaction at 0°C then 60°C EA_sol->ReactionVessel Br2_sol->ReactionVessel Dropwise addition Evaporation Solvent Evaporation ReactionVessel->Evaporation After reaction completion Product This compound Evaporation->Product

Caption: Workflow for the traditional synthesis of this compound.

Green Mechanochemical Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_workup Work-up and Purification EA Ethyl Acrylate Milling Ball Milling EA->Milling NBS N-Bromosuccinimide (Solid) NBS->Milling Extraction Extraction with minimal solvent Milling->Extraction Filtration Filtration of byproducts Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: A conceptual workflow for a green, solvent-free mechanochemical synthesis.

Logical Relationship of Green Bromination Strategies

G cluster_approaches Core Green Chemistry Principles cluster_methods Specific Methodologies Goal Green Synthesis of This compound SaferReagents Safer Brominating Agents Goal->SaferReagents SaferSolvents Alternative Reaction Media Goal->SaferSolvents EnergyEfficiency Improved Energy Efficiency Goal->EnergyEfficiency InSitu In-situ Bromine Generation (e.g., H2O2/HBr) SaferReagents->InSitu SolidCarriers Solid Bromine Carriers (e.g., NBS) SaferReagents->SolidCarriers Aqueous Aqueous Media SaferSolvents->Aqueous IonicLiquids Ionic Liquids SaferSolvents->IonicLiquids SolventFree Solvent-Free (Mechanochemistry) SaferSolvents->SolventFree EnergyEfficiency->SolventFree

Caption: Relationship between green chemistry principles and synthesis strategies.

Conclusion

While the traditional synthesis of this compound is high-yielding, it utilizes hazardous materials. Green chemistry offers several promising alternative routes that can mitigate these risks. Approaches such as aqueous-phase synthesis, solvent-free mechanochemistry, and the use of ionic liquids represent the forefront of sustainable chemical manufacturing. Further research is needed to optimize these methods for the specific synthesis of this compound to provide detailed quantitative data and fully validate their industrial applicability. The development of such protocols is crucial for the advancement of safer and more environmentally responsible practices in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dibromopropionate.

Troubleshooting Guide

Low yields in the synthesis of this compound can be attributed to several factors, from reaction conditions to purification procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Q1: My reaction seems to be incomplete, resulting in a low yield of the desired product. What are the potential causes?

A1: Incomplete reactions are a common source of low yields. Consider the following factors:

  • Insufficient Reaction Time or Temperature: The bromination of ethyl acrylate (B77674) requires adequate time and temperature to proceed to completion. One reported protocol suggests a reaction time of 2 hours at 0°C followed by 2 hours at 60°C.[1] Shorter durations or lower temperatures may not be sufficient.

  • Improper Reagent Stoichiometry: An insufficient amount of bromine will lead to unreacted ethyl acrylate remaining in the reaction mixture. A slight excess of bromine is often used to ensure full conversion of the starting material.

  • Poor Mixing: Inadequate stirring can lead to localized areas of high and low reagent concentration, preventing a uniform reaction. Ensure vigorous and consistent mixing throughout the reaction.

Q2: I've confirmed my reaction went to completion, but my isolated yield is still low. What other issues could be at play?

A2: If the reaction is complete, the loss of product is likely occurring during the workup and purification stages.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. A potential side reaction is dehydrobromination, which leads to the formation of ethyl 2-bromoacrylate.[2]

  • Losses During Workup: The product may be lost during the washing and extraction steps. Ensure that all aqueous layers are thoroughly extracted to recover the maximum amount of product.

  • Inefficient Purification: Improper distillation techniques can lead to the loss of product. Monitor the distillation temperature and pressure carefully to collect the correct fraction. The boiling point of this compound is reported to be 211-214 °C at 746 mmHg.[1]

Q3: My final product is discolored (yellow to brown). What is the cause of this impurity?

A3: A discolored product often indicates the presence of impurities.

  • Residual Bromine: A yellow or brown tint can be due to residual bromine. Washing the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) can remove excess bromine.

  • Decomposition: The product may decompose if exposed to high temperatures for extended periods during distillation. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

  • Side Products: The presence of colored side products from the reaction can also contribute to discoloration.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary depending on the specific protocol and reaction scale. One literature procedure reports a yield as high as 99%.[1] However, yields in the range of 80-95% are generally considered good for this type of reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (ethyl acrylate), you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What is the mechanism of the reaction between ethyl acrylate and bromine?

A3: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of ethyl acrylate attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent attack by the bromide ion results in the formation of this compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this reaction involves hazardous materials.

  • Bromine: Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. It should also be handled in a fume hood.

  • This compound: The product itself is a skin and eye irritant.[1]

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting Material Ethyl acrylate[1]
Reagent Bromine[1]
Solvent Carbon tetrachloride[1]
Initial Temperature 0°C[1]
Initial Reaction Time 2 hours[1]
Final Temperature 60°C (reflux)[1]
Final Reaction Time 2 hours[1]
Reported Yield 99%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Clear colorless to yellow liquid[3]
Boiling Point 211-214 °C / 746 mmHg[1]
Density 1.788 g/mL at 25 °C[1]
Storage Temperature Below +30°C[1][3]

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of ethyl acrylate in carbon tetrachloride.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Bromine: Slowly add a solution of 1.2 moles of bromine in carbon tetrachloride dropwise to the stirred solution of ethyl acrylate over a period of time, maintaining the temperature at 0°C.

  • Initial Reaction: Allow the reaction mixture to stir at 0°C for 2 hours.

  • Reflux: After the initial reaction period, warm the mixture to 60°C and reflux for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be further purified by vacuum distillation.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product EA Ethyl Acrylate BI Bromonium Ion Intermediate EA->BI Electrophilic Attack Br2 Bromine (Br₂) Br2->BI EDBP This compound BI->EDBP Nucleophilic Attack by Br⁻

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve Ethyl Acrylate in CCl₄ B 2. Cool to 0°C A->B C 3. Add Bromine Solution Dropwise B->C D 4. Stir at 0°C for 2 hours C->D E 5. Reflux at 60°C for 2 hours D->E F 6. Monitor by TLC E->F G 7. Evaporate Solvent F->G H 8. Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction PurificationIssues Purification Issues? IncompleteReaction->PurificationIssues No TempTime Check Reaction Temperature and Time IncompleteReaction->TempTime Yes SideReactions Investigate Side Reactions (e.g., Dehydrobromination) PurificationIssues->SideReactions Yes Stoichiometry Verify Reagent Stoichiometry TempTime->Stoichiometry Mixing Ensure Proper Mixing Stoichiometry->Mixing WorkupLoss Optimize Workup (e.g., Extractions) SideReactions->WorkupLoss Distillation Refine Distillation Technique WorkupLoss->Distillation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identifying side products in the bromination of ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the side products encountered during the bromination of ethyl acrylate (B77674). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary product of the bromination of ethyl acrylate?

The primary and desired product of the electrophilic addition of bromine (Br₂) to ethyl acrylate is ethyl 2,3-dibromopropanoate. The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.[1][2][3][4]

Q2: I obtained a viscous, gummy, or solid material instead of the expected liquid product. What is this side product and how can I avoid it?

This is likely a polymer of ethyl acrylate. Ethyl acrylate is a reactive monomer that can undergo free-radical polymerization, especially in the presence of heat, light, or radical initiators.[5][6][7]

Troubleshooting Polymerization:

  • Inhibitors: Ensure your starting ethyl acrylate contains a polymerization inhibitor (like hydroquinone (B1673460) or its methyl ether, MEHQ).[6] If you have distilled the monomer to remove the inhibitor, use it immediately and store it under appropriate conditions (cool, dark, and under an inert atmosphere).

  • Temperature Control: The bromination reaction is exothermic. It is crucial to maintain a low temperature, especially during the addition of bromine. Pre-cooling the reaction mixture to 0°C is a common practice.[1][2] Uncontrolled temperature increases can initiate polymerization.

  • Light: Perform the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. UV light can promote radical formation and subsequent polymerization.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1][2]

Q3: My product is contaminated with a brominated species other than the desired ethyl 2,3-dibromopropanoate. What could it be?

While the primary reaction is addition, other side products can form under specific conditions:

  • Ethyl 3-bromopropionate: This can be formed via hydrobromination if hydrogen bromide (HBr) is present as an impurity in the bromine or is generated during the reaction (e.g., through a substitution reaction on an impurity).[6]

  • Dibromoisobutyric acid derivatives: In related syntheses, the formation of dibromoisobutyric acid has been observed, particularly when using hydrobromic acid at elevated temperatures.[8] While not a direct side product of Br₂ addition, its formation highlights the importance of using pure reagents and controlled conditions.

  • Bromohydrins: If water is present in the reaction mixture (e.g., in the solvent or reagents), the formation of a bromohydrin (ethyl 2-bromo-3-hydroxypropanoate) can occur. The bromonium ion intermediate can be attacked by water, acting as a nucleophile.

Troubleshooting Impurity Formation:

  • Use Anhydrous Solvents: Employ dry solvents to minimize the formation of bromohydrins.

  • High-Purity Reagents: Use high-purity ethyl acrylate and bromine to avoid side reactions from impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture and oxygen.

Quantitative Data on Product Yield

The synthesis of ethyl 2,3-dibromopropanoate can be achieved in very high yields when the reaction conditions are carefully controlled. The following table summarizes typical reaction conditions and the reported yield of the desired product.

Reactant Ratio (Ethyl Acrylate:Br₂)SolventTemperatureReaction TimeYield of Ethyl 2,3-dibromopropanoateReference
1 : 1.2Carbon Tetrachloride0°C during addition, then 60°C4 hours99%[1][2]
1 : 1AcetoneReflux30 minutesNot specified, but implied to be high[3]

Experimental Protocol: Synthesis of Ethyl 2,3-dibromopropanoate

This protocol is adapted from established procedures and is designed to maximize the yield of the desired product while minimizing side reactions.[1][2][3]

Materials:

  • Ethyl acrylate

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Acetone (anhydrous)

  • 10% Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl acrylate (1.0 mole) in anhydrous carbon tetrachloride (or acetone).

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Slowly add a solution of bromine (1.0 to 1.2 moles) in the same solvent to the stirred ethyl acrylate solution via the dropping funnel. Maintain the temperature at or below 5°C during the addition. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the bromine color has completely faded. Monitor the reaction by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Separate the organic layer. If using a water-miscible solvent like acetone, remove it under reduced pressure and then extract the product with a water-immiscible solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2,3-dibromopropanoate.

Reaction Pathway Visualization

The following diagram illustrates the main reaction pathway for the bromination of ethyl acrylate and the potential side reaction of polymerization.

Bromination_of_Ethyl_Acrylate cluster_reactants Reactants EA Ethyl Acrylate Intermediate Bromonium Ion Intermediate EA->Intermediate + Br₂ Polymer Poly(ethyl acrylate) (Side Product) EA->Polymer Br2 Br₂ Product Ethyl 2,3-dibromopropanoate (Desired Product) Intermediate->Product + Br⁻ Initiator Heat / Light / Radical Initiators Initiator->EA initiates

Caption: Reaction scheme for the bromination of ethyl acrylate.

References

Technical Support Center: Optimizing Regioselectivity in Reactions of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental use of Ethyl 2,3-dibromopropionate. Our focus is to provide actionable insights and detailed protocols to control and optimize regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

A1: this compound typically undergoes two main types of reactions:

  • Dehydrobromination (Elimination): Removal of a proton and a bromide ion to form an alkene. This can result in two possible regioisomers: Ethyl 2-bromo-2-propenoate or Ethyl 3-bromo-2-propenoate.

  • Nucleophilic Substitution: Replacement of one or both bromine atoms by a nucleophile. The key challenge is to achieve selectivity between the primary (C3) and secondary (C2) bromine atoms.

Q2: How can I control the regioselectivity in the dehydrobromination of this compound?

A2: The choice of base is the most critical factor in determining the regiochemical outcome of the elimination reaction. This is guided by the principles of Zaitsev's and Hofmann's rules.

  • To favor the formation of Ethyl 2-bromo-2-propenoate (Zaitsev product - more substituted alkene): Use a small, strong base. The ethoxide ion (from sodium ethoxide) is a suitable choice. This base is small enough to access the more sterically hindered proton at the C2 position.

  • To favor the formation of Ethyl 3-bromo-2-propenoate (Hofmann product - less substituted alkene): Employ a sterically bulky base. Potassium tert-butoxide is a classic example. Its large size prevents it from easily accessing the proton at C2, leading to preferential abstraction of a proton from the less hindered C3 methyl group.

Q3: In nucleophilic substitution reactions, which bromine atom is more reactive?

A3: The primary bromine atom at the C3 position is generally more reactive towards nucleophilic substitution than the secondary bromine atom at the C2 position.[1] This is primarily due to reduced steric hindrance at the C3 position, making it more accessible to the incoming nucleophile, particularly in S(_N)2 reactions.

Q4: How can I selectively substitute the primary bromine at the C3 position?

A4: To achieve selective substitution at the C3 position, you should choose reaction conditions that favor an S(_N)2 mechanism and minimize the likelihood of elimination or substitution at the C2 position. This typically involves:

  • Using a good, non-basic nucleophile.

  • Employing a polar aprotic solvent (e.g., DMF, DMSO, acetone).

  • Maintaining a relatively low reaction temperature.

Q5: Is it possible to selectively substitute the secondary bromine at the C2 position?

A5: Selective substitution at the C2 position is more challenging due to its higher steric hindrance and the competing reactivity of the primary bromide. Strategies to enhance selectivity at C2 might involve:

  • Using a nucleophile that has a specific affinity for the electronic environment at C2.

  • Employing a protecting group strategy to temporarily block the C3 position, although this adds complexity to the synthesis.

  • Careful optimization of reaction conditions, such as temperature and reaction time, might allow for some degree of selectivity, but achieving high selectivity is often difficult.

Troubleshooting Guides

Problem 1: Low yield of the desired regioisomer in dehydrobromination.

Possible Cause & Solution:

  • Incorrect Base Choice: The regioselectivity is highly dependent on the steric bulk of the base.

    • Symptom: High proportion of the Zaitsev product (Ethyl 2-bromo-2-propenoate) when the Hofmann product (Ethyl 3-bromo-2-propenoate) is desired.

    • Solution: Switch from a smaller base (e.g., sodium ethoxide) to a bulkier base (e.g., potassium tert-butoxide).

    • Symptom: High proportion of the Hofmann product when the Zaitsev product is desired.

    • Solution: Use a smaller, strong base like sodium ethoxide or sodium methoxide.

  • Sub-optimal Reaction Temperature: Temperature can influence the product distribution.

    • Symptom: A mixture of regioisomers is obtained.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be different from the thermodynamically favored one.

Problem 2: Mixture of mono- and di-substituted products in nucleophilic substitution.

Possible Cause & Solution:

  • Reaction Time and Stoichiometry: Prolonged reaction times or an excess of the nucleophile can lead to substitution at both bromine positions.

    • Solution: Carefully control the stoichiometry of the nucleophile (use of ~1 equivalent for mono-substitution). Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the desired mono-substituted product is maximized.

  • Reaction Temperature: Higher temperatures can promote di-substitution.

    • Solution: Perform the reaction at a lower temperature to increase selectivity for the more reactive primary bromide.

Problem 3: Predominant formation of elimination products when substitution is desired.

Possible Cause & Solution:

  • Nucleophile Basicity: The nucleophile may also be acting as a strong base, promoting elimination.

    • Solution: If possible, choose a less basic nucleophile with similar nucleophilicity. For example, using sodium azide (B81097) (a good nucleophile but a relatively weak base) is often preferred over sodium hydroxide (B78521) for substitution.

  • Solvent Choice: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.

Data Presentation

Table 1: Regioselectivity in the Dehydrobromination of this compound

BaseSolventTemperature (°C)Major ProductMinor ProductApproximate Ratio (Major:Minor)
Sodium Ethoxide (EtONa)Ethanol (B145695)RefluxEthyl 2-bromo-2-propenoate (Zaitsev)Ethyl 3-bromo-2-propenoate (Hofmann)High selectivity for Zaitsev
Potassium tert-Butoxide (t-BuOK)tert-ButanolRoom Temp.Ethyl 3-bromo-2-propenoate (Hofmann)Ethyl 2-bromo-2-propenoate (Zaitsev)High selectivity for Hofmann

Note: Specific ratios can vary based on precise reaction conditions and should be determined empirically.

Table 2: Regioselectivity in Nucleophilic Substitution of this compound

NucleophileSolventTemperature (°C)Major ProductMinor ProductComments
Sodium Azide (NaN₃)DMF0 - 25Ethyl 3-azido-2-bromopropionateEthyl 2-azido-3-bromopropionateGood selectivity for substitution at the primary position.
Sodium Thiophenoxide (PhSNa)EthanolRoom Temp.Ethyl 2-bromo-3-(phenylthio)propionateEthyl 3-bromo-2-(phenylthio)propionateGood selectivity for the primary position.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-bromo-2-propenoate (Zaitsev Product)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the flask at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Synthesis of Ethyl 3-bromo-2-propenoate (Hofmann Product)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Reagent Addition: Add potassium tert-butoxide (1.1 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Selective Nucleophilic Substitution at the C3 Position with Sodium Azide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.05 eq) to the solution and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Visualizations

Dehydrobromination_Regioselectivity cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products This compound This compound Small Base (e.g., EtONa) Small Base (e.g., EtONa) This compound->Small Base (e.g., EtONa) Favors attack at C2-H Bulky Base (e.g., t-BuOK) Bulky Base (e.g., t-BuOK) This compound->Bulky Base (e.g., t-BuOK) Favors attack at C3-H Ethyl 2-bromo-2-propenoate (Zaitsev) Ethyl 2-bromo-2-propenoate (Zaitsev) Small Base (e.g., EtONa)->Ethyl 2-bromo-2-propenoate (Zaitsev) Major Product Ethyl 3-bromo-2-propenoate (Hofmann) Ethyl 3-bromo-2-propenoate (Hofmann) Bulky Base (e.g., t-BuOK)->Ethyl 3-bromo-2-propenoate (Hofmann) Major Product

Caption: Control of regioselectivity in dehydrobromination.

Nucleophilic_Substitution_Selectivity cluster_products Potential Products This compound This compound C3-Substitution Product (Major) Ethyl 2-bromo-3-Nu-propionate This compound->C3-Substitution Product (Major) Favored due to less steric hindrance C2-Substitution Product (Minor) Ethyl 3-bromo-2-Nu-propionate This compound->C2-Substitution Product (Minor) Disfavored due to steric hindrance Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Experimental_Workflow_Troubleshooting cluster_planning 1. Reaction Planning cluster_execution 2. Execution & Monitoring cluster_analysis 3. Analysis & Troubleshooting Define_Goal Define Target Regioisomer Select_Reagents Select Base/Nucleophile & Solvent Define_Goal->Select_Reagents Run_Reaction Run Reaction under Controlled Conditions Select_Reagents->Run_Reaction Monitor_Progress Monitor by TLC/GC-MS Run_Reaction->Monitor_Progress Check_Selectivity Desired Regioselectivity? Monitor_Progress->Check_Selectivity Purify_Product Purify Product Check_Selectivity->Purify_Product Yes Adjust_Conditions Adjust Conditions (Base, Solvent, Temp) Check_Selectivity->Adjust_Conditions No Adjust_Conditions->Select_Reagents

References

Technical Support Center: Purification of Crude Ethyl 2,3-dibromopropionate by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 2,3-dibromopropionate via fractional crystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is fractional crystallization and why is it used for purifying this compound?

A1: Fractional crystallization is a purification technique that separates compounds based on differences in their solubilities or freezing points.[1][2] For a liquid compound like this compound, this process, often referred to as fractional freezing or melt crystallization, involves slowly cooling the crude liquid until it begins to solidify.[1] The initial crystals formed will be richer in the higher melting point component, which is ideally the desired this compound, while the impurities remain concentrated in the liquid phase. By separating the solid and liquid fractions, a higher purity product can be obtained. This method is particularly useful when distillation is not ideal due to closely boiling impurities or thermal sensitivity of the compound.

Q2: What are the most common impurities in crude this compound?

A2: Crude this compound, typically synthesized from the bromination of ethyl acrylate (B77674), can contain several impurities:

  • Unreacted starting materials: Ethyl acrylate and bromine.

  • Side-reaction products: Primarily ethyl 2-bromoacrylate, which can form through the elimination of HBr from the product.[3]

  • Solvent residues: Depending on the synthesis protocol, solvents like carbon tetrachloride or acetone (B3395972) may be present.[4][5]

  • Color impurities: Residual bromine or other colored byproducts can cause a yellow to brown discoloration.

Q3: Is a solvent required for the fractional crystallization of this compound?

A3: Not necessarily. Since this compound is a liquid at room temperature, fractional crystallization can often be performed as a "melt crystallization" or "fractional freezing" without the addition of a solvent.[6] This involves carefully cooling the crude liquid itself. However, in some cases, a solvent may be used to improve the selectivity of the crystallization process, especially if impurities form a eutectic mixture with the product. The choice of solvent would depend on the solubility characteristics of both the product and the impurities at various temperatures.

Q4: What is the expected purity and yield from this purification method?

A4: The achievable purity and yield depend on the initial purity of the crude product and the efficiency of the fractional crystallization process. With careful control of the cooling rate and efficient separation of the solid and liquid phases, it is possible to achieve purities of >98%. However, the yield of each crystallization cycle will be less than 100%, as a portion of the desired product will remain in the impure liquid fraction. Multiple crystallization cycles may be necessary to achieve the desired purity, with a corresponding decrease in the overall yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystallization occurs upon cooling. The concentration of impurities is too high, causing significant freezing point depression. / The cooling temperature is not low enough. / The solution is supersaturated.Try further cooling in an ice-salt or dry ice-acetone bath. / Add a seed crystal of pure this compound to induce crystallization. / If using a solvent, try reducing the amount of solvent to increase the concentration of the product.
The entire sample solidifies at once. The cooling rate is too fast, preventing selective crystallization. / The crude product is already of very high purity.Decrease the cooling rate to allow for the gradual formation of crystals. / Use a more controlled cooling bath with a programmable thermostat.
The purified product is still discolored (yellow/brown). Color impurities are co-crystallizing with the product. / Residual bromine is present.Before crystallization, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove unreacted bromine.[5] / Consider a pre-purification step like passing the crude oil through a short plug of silica (B1680970) gel or activated carbon.
Purity does not improve significantly after crystallization. The impurities have very similar solubility or freezing points to the product, leading to co-crystallization. / A eutectic mixture may have formed.Perform multiple crystallization cycles. / Try using a carefully selected solvent that may alter the relative solubilities of the product and impurities, thus improving separation. / Consider an alternative purification method such as column chromatography if fractional crystallization is ineffective.
An oil separates instead of solid crystals. The melting point of the impure mixture is below the temperature of the cooling bath.Ensure the cooling temperature is low enough for solidification. / If using a solvent, the solvent may be "oiling out" the product. Try a different solvent system.

Quantitative Data

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) General Solubility
This compound259.92211-2141.788Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.[4][7][8][9]
Ethyl 2-bromoacrylate~179.02~163-165~1.4Likely soluble in most organic solvents.
Ethyl acrylate100.1299.80.923Soluble in alcohol, ether; slightly soluble in water.
Bromine159.8158.83.102Soluble in water, alcohol, ether, chloroform, and carbon tetrachloride.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Freezing (Melt Crystallization)

This protocol is suitable for crude this compound that is liquid at room temperature and does not contain high levels of solid impurities.

Materials:

  • Crude this compound

  • A round-bottom flask or a specialized crystallization vessel

  • A controlled temperature cooling bath (e.g., a programmable circulator or a large Dewar with a cooling mixture)

  • A magnetic stirrer and stir bar

  • A pre-cooled filtration apparatus (e.g., a Büchner funnel and flask)

Procedure:

  • Preparation: Place the crude this compound into the crystallization vessel equipped with a magnetic stir bar.

  • Cooling: Place the vessel in the cooling bath and begin slow stirring. Gradually lower the temperature of the bath. A slow cooling rate (e.g., 1-2 °C per hour) is crucial for the formation of pure crystals.

  • Induction of Crystallization: Continue cooling until the first crystals appear. If crystallization does not occur at the expected temperature, add a seed crystal of pure this compound.

  • Crystal Growth: Once crystallization begins, maintain a constant temperature to allow the crystals to grow slowly. The mixture should become a slurry of solid crystals in the remaining liquid. The extent of crystallization can be controlled by the final temperature; typically, crystallizing 50-70% of the material gives a good balance of purity and yield.

  • Separation: Quickly filter the cold slurry through the pre-cooled filtration apparatus to separate the solid crystals from the liquid mother liquor. The filtration should be done rapidly to prevent the crystals from melting.

  • Analysis: Analyze the purity of the solid fraction and the mother liquor (e.g., by GC or NMR).

  • Iteration: If the desired purity is not achieved, the partially purified solid can be melted and subjected to another fractional freezing cycle.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Start Purification crude_product Crude this compound start->crude_product fractional_crystallization Perform Fractional Crystallization crude_product->fractional_crystallization analysis Analyze Purity (GC/NMR) fractional_crystallization->analysis no_crystals No Crystals Form fractional_crystallization->no_crystals Issue oiling_out Oiling Out fractional_crystallization->oiling_out Issue pure_product Pure Product (>98%) analysis->pure_product Purity OK low_purity Purity Not Improved analysis->low_purity Low Purity solution_no_crystals Seed Crystal / Lower Temp no_crystals->solution_no_crystals solution_oiling_out Adjust Temperature / Solvent oiling_out->solution_oiling_out solution_low_purity Repeat Crystallization / Try Solvent low_purity->solution_low_purity solution_no_crystals->fractional_crystallization Retry solution_oiling_out->fractional_crystallization Retry solution_low_purity->fractional_crystallization Retry

Caption: Troubleshooting workflow for fractional crystallization.

ExperimentalWorkflow cluster_outputs Outputs start Start step1 1. Place Crude Product in Vessel start->step1 step2 2. Slow Cooling with Stirring step1->step2 step3 3. Induce Crystallization (Seeding) step2->step3 step4 4. Allow for Crystal Growth step3->step4 Crystals Form step5 5. Separate Crystals and Mother Liquor step4->step5 solid Solid Fraction (Purified) step5->solid liquid Mother Liquor (Impure) step5->liquid step6 6. Analyze Purity solid->step6 step6->step2 Repeat if Needed end End step6->end Purity Acceptable

Caption: Experimental workflow for fractional crystallization.

References

Removal of unreacted bromine from Ethyl 2,3-dibromopropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2,3-dibromopropionate, with a specific focus on the effective removal of unreacted bromine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient quenching agent added. 2. The quenching solution has degraded or is too dilute. 3. Poor mixing between the organic and aqueous layers.1. Add more quenching agent solution incrementally until the color disappears. 2. Prepare a fresh, appropriately concentrated quenching solution (e.g., 10% sodium thiosulfate (B1220275) or a saturated solution of sodium bisulfite).[1][2] 3. Ensure vigorous stirring during the quenching process to maximize interfacial contact.
The reaction mixture becomes excessively hot during quenching. The reaction between bromine and the quenching agent is exothermic.1. Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent. 2. Use a more dilute quenching solution to better control the rate of heat generation.
Formation of a solid precipitate (sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of thiosulfate to elemental sulfur.1. Neutralize the reaction mixture with a mild base like sodium bicarbonate solution before adding the sodium thiosulfate. 2. Use an alternative quenching agent that is more stable in acidic conditions, such as sodium bisulfite or sodium sulfite.
Emulsion formation during aqueous workup. High concentration of salts or vigorous shaking can lead to the formation of stable emulsions.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.
Low yield of this compound after purification. 1. Incomplete reaction. 2. Loss of product during the workup due to its partial water solubility or volatility. 3. Decomposition of the product during distillation.1. Ensure the reaction has gone to completion using techniques like TLC before starting the workup. 2. Minimize the volume of aqueous washes and back-extract the aqueous layers with a small amount of the organic solvent. 3. Purify the product via vacuum distillation to lower the required temperature and prevent decomposition. The boiling point of this compound is 211-214 °C at atmospheric pressure.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing unreacted bromine from the synthesis of this compound?

A1: The most common method is to "quench" the excess bromine with a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are highly effective.[1][2] These reagents react with bromine (Br₂) to form non-volatile bromide salts (Br⁻), which can then be easily removed from the organic product by extraction with water.[8]

Q2: How do I prepare the quenching solutions?

A2:

  • 10% (w/v) Sodium Thiosulfate Solution: Dissolve 10 grams of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]

  • Saturated Sodium Bisulfite Solution: Add sodium bisulfite to deionized water with stirring until no more solid dissolves.[2]

Q3: What is the chemical reaction that occurs during the quenching process?

A3:

  • With Sodium Thiosulfate: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq) In this reaction, the thiosulfate ion reduces bromine to bromide and is itself oxidized to the tetrathionate (B1226582) ion.[9]

  • With Sodium Bisulfite: NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq) Here, the bisulfite ion reduces bromine to bromide.

Q4: Are there any safety precautions I should take when working with bromine and quenching agents?

A4: Yes, bromine is a highly toxic and corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching reaction can be exothermic, so it is crucial to add the quenching agent slowly and with cooling.[2]

Q5: How can I confirm that all the bromine has been removed?

A5: The visual disappearance of the reddish-brown color of bromine is a good initial indicator that the quenching is complete.[1] For a more quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purified product for any residual bromine-containing impurities.[10]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[2]2:1Can form elemental sulfur in acidic conditions.[2]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[2]1:1A good alternative to sodium thiosulfate in acidic media.
Sodium SulfiteNa₂SO₃~20% aqueous solution1:1Effective and avoids sulfur precipitation.[2]

Experimental Protocols

Detailed Methodology for the Synthesis and Purification of this compound

This protocol details the synthesis of this compound from ethyl acrylate (B77674) and bromine, followed by a thorough workup and purification procedure to remove unreacted bromine and other impurities.

1. Synthesis:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acrylate (1.0 mole) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 mole) in the same solvent dropwise to the stirred solution of ethyl acrylate. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine persists, indicating the consumption of the alkene.

2. Quenching of Unreacted Bromine:

  • Cool the reaction mixture back down to 0-5 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring. Continue the addition until the reddish-brown color of bromine is completely discharged, and the organic layer becomes colorless or pale yellow.

3. Workup and Extraction:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.

    • Brine (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent.

4. Solvent Removal and Final Purification:

  • Remove the solvent from the filtrate using a rotary evaporator.

  • For a high degree of purity, the crude this compound should be purified by vacuum distillation. The boiling point of this compound is approximately 95-97 °C at 10 mmHg.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_quenching Quenching cluster_workup Workup & Extraction cluster_purification Purification s1 Dissolve Ethyl Acrylate in Solvent s2 Cool to 0°C s1->s2 s3 Slowly Add Bromine Solution s2->s3 s4 Stir at Room Temperature s3->s4 q1 Cool Reaction Mixture to 0-5°C s4->q1 Proceed to Quenching q2 Add 10% Sodium Thiosulfate Solution q1->q2 w1 Transfer to Separatory Funnel q2->w1 Proceed to Workup w2 Wash with Water w1->w2 w3 Wash with NaHCO3 Solution w2->w3 w4 Wash with Brine w3->w4 w5 Dry Organic Layer w4->w5 w6 Filter w5->w6 p1 Remove Solvent (Rotary Evaporator) w6->p1 Proceed to Purification p2 Vacuum Distillation p1->p2 final_product final_product p2->final_product Pure Ethyl 2,3-dibromopropionate

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Persistent Yellow/Orange Color After Quenching c1 Was sufficient quenching agent added? start->c1 a1 Add more quenching agent incrementally c1->a1 No c2 Is the quenching solution fresh and concentrated? c1->c2 Yes end_node Problem Resolved a1->end_node a2 Prepare a fresh quenching solution c2->a2 No c3 Was mixing vigorous enough? c2->c3 Yes a2->end_node a3 Increase stirring speed during quenching c3->a3 No c3->end_node Yes a3->end_node

Caption: Troubleshooting logic for incomplete bromine removal.

References

Technical Support Center: Ethyl 2,3-dibromopropionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dibromopropionate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: this compound typically undergoes two main types of reactions:

  • Nucleophilic Substitution (SN2): The bromine atoms can be displaced by a variety of nucleophiles. This is a common pathway for introducing new functional groups.

  • Elimination (E2): In the presence of a strong base, this compound undergoes dehydrobromination, where two molecules of hydrogen bromide are eliminated to form ethyl propiolate (an alkyne).[1][2][3][4][5] This is a crucial reaction for creating carbon-carbon triple bonds.

Q2: How does the choice of solvent affect the reaction rate of this compound?

A2: The solvent plays a critical role in determining the reaction pathway and rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and any carbocation intermediates. For SN1-type reactions (which are less common for this substrate), they can increase the rate by stabilizing the carbocation. However, for SN2 reactions, they can solvate the nucleophile, reducing its reactivity and thus slowing down the reaction.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are excellent for SN2 reactions. They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. This leads to a significant increase in the rate of SN2 reactions. For E2 reactions, polar aprotic solvents are also often a good choice as they can dissolve the reactants and facilitate the high-energy transition state.

Q3: Which bromine atom is more reactive in this compound?

A3: The terminal primary bromine atom is generally more reactive towards nucleophilic substitution than the secondary bromine atom due to less steric hindrance. This allows for the possibility of selective mono-substitution under carefully controlled conditions.

Troubleshooting Guide

This guide focuses on the dehydrobromination of this compound to ethyl propiolate, a common and important transformation.

Problem 1: Low or no yield of ethyl propiolate.

  • Possible Cause 1: Incorrect choice of base.

    • Question: Is the base strong enough to promote double dehydrobromination?

    • Answer: A strong, non-nucleophilic base is required for efficient E2 elimination. Weak bases may only result in a single elimination or may not be strong enough to initiate the reaction. Strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are often used.[1][2][3] Hydroxide (B78521) or alkoxide bases can also be used, but may require higher temperatures.[1]

  • Possible Cause 2: Inappropriate solvent.

    • Question: Is the solvent compatible with the strong base and does it favor the E2 mechanism?

    • Answer: The solvent should be relatively non-acidic to avoid reacting with the strong base. For bases like sodium amide, liquid ammonia (B1221849) is the classic solvent. For alkoxides, the corresponding alcohol or a polar aprotic solvent like DMSO can be effective. Using a protic solvent with a very strong base like NaNH₂ will lead to the neutralization of the base.

  • Possible Cause 3: Reaction temperature is too low.

    • Question: Is the reaction being conducted at a sufficiently high temperature?

    • Answer: Elimination reactions, particularly the second dehydrobromination to form the alkyne, often require elevated temperatures to overcome the activation energy barrier.[4]

Problem 2: Formation of side products.

  • Possible Cause 1: Competing substitution reactions.

    • Question: Is the base also a good nucleophile, leading to substitution products?

    • Answer: If the base is also a strong nucleophile (e.g., hydroxide or ethoxide), SN2 reactions can compete with elimination, leading to the formation of hydroxy or alkoxy substituted byproducts. Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide can minimize this.

  • Possible Cause 2: Isomerization of the alkyne product.

    • Question: Is the desired terminal alkyne isomerizing to a more stable internal alkyne?

    • Answer: If a terminal alkyne is the desired product, using a very strong base like sodium amide can deprotonate the terminal alkyne, forming an acetylide salt. This prevents isomerization. A subsequent workup with a mild acid (like water or ammonium (B1175870) chloride) is then needed to protonate the acetylide and yield the terminal alkyne.[4] Using weaker bases like KOH at high temperatures can lead to the isomerization of the initially formed terminal alkyne to a more stable internal alkyne.[1]

Problem 3: Incomplete reaction, starting material remains.

  • Possible Cause 1: Insufficient amount of base.

    • Question: Has at least two equivalents of base been used?

    • Answer: The dehydrobromination of a vicinal dibromide to an alkyne is a two-step elimination, requiring two equivalents of base per equivalent of the dibromide. If a terminal alkyne is formed with a very strong base like NaNH₂, a third equivalent is needed to deprotonate the alkyne.[2]

  • Possible Cause 2: Reaction time is too short.

    • Question: Has the reaction been allowed to proceed for a sufficient amount of time?

    • Answer: Even with the correct reagents and temperature, the reaction may require several hours to go to completion. Monitoring the reaction by a suitable technique (e.g., TLC or GC) is recommended to determine the optimal reaction time.

Quantitative Data on Solvent Effects

Solvent Composition (v/v % Ethanol in Water)Dielectric Constant (approx.)Relative Rate Constant (k_rel)
100% Water80.11
20% Ethanol72.51.4
40% Ethanol64.02.5
60% Ethanol54.55.0
80% Ethanol43.014
100% Ethanol24.340

Note: This data is for the reaction C₂H₅Br + OH⁻ → C₂H₅OH + Br⁻ and is intended to be illustrative of the general impact of decreasing solvent polarity on the rate of an SN2 reaction with an anionic nucleophile.[6] Generally, for SN2 reactions involving an anionic nucleophile, decreasing the polarity of the protic solvent (by adding a less polar co-solvent like ethanol) reduces the solvation of the nucleophile, making it more reactive and thus increasing the reaction rate.

Experimental Protocols

Key Experiment: Dehydrobromination of this compound to Ethyl Propiolate

This protocol is a representative procedure for the double dehydrobromination of a vicinal dibromide.

Materials:

  • This compound

  • Potassium hydroxide (KOH), solid

  • Ethylene (B1197577) glycol

  • Water, deionized

  • Ethanol (95%)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar or boiling chips

  • Apparatus for vacuum filtration

  • Ice bath

Procedure: [7]

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 0.01 mol).

  • Addition of Reagents: Add solid potassium hydroxide (at least 2 equivalents, e.g., 0.02 mol). Caution: KOH is caustic and should be handled with appropriate personal protective equipment. Add a high-boiling solvent such as ethylene glycol (e.g., 20 mL).

  • Reflux: Add a stir bar or boiling chips to the flask. Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux. The high temperature is necessary for the second elimination step.

  • Reaction Time: Maintain the reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (e.g., 50 mL).

  • Isolation of Product: If the product is a solid, it may precipitate and can be collected by vacuum filtration. If it is a liquid, it can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude product can be purified by recrystallization (if solid) or distillation (if liquid).

Visualizations

Solvent_Impact_on_Reaction_Pathway Reactants This compound + Base SN2_TS SN2 Transition State Reactants->SN2_TS Nucleophilic Attack E2_TS E2 Transition State Reactants->E2_TS Proton Abstraction Substitution_Product Substitution Product SN2_TS->Substitution_Product Elimination_Product Elimination Product (Ethyl Propiolate) E2_TS->Elimination_Product Solvent Solvent Choice Solvent->SN2_TS Polar Aprotic Favors Solvent->E2_TS Strong Base/High Temp Favors

Caption: Solvent and reaction conditions dictate the pathway between substitution and elimination.

Dehydrobromination_Workflow start Start: this compound + Strong Base (e.g., KOH) reflux Reflux in High-Boiling Solvent (e.g., Ethylene Glycol) start->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Quench with Water monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration or Extraction) workup->isolate purify Purify Product (Recrystallization or Distillation) isolate->purify end End: Pure Ethyl Propiolate purify->end

Caption: Experimental workflow for the synthesis of ethyl propiolate.

References

Strategies to improve the purity of synthesized Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Ethyl 2,3-dibromopropionate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a yellow or orange tint. What is the cause and how can I remove it?

A1: A yellow or orange discoloration in this compound is typically due to the presence of residual bromine. While the product can naturally have a light yellow appearance, a distinct color suggests impurity.[1][2][3]

Troubleshooting Steps:

  • Quenching: Ensure that the reaction mixture is thoroughly quenched with a 10% sodium thiosulfate (B1220275) solution until the color of the excess bromine disappears.[4]

  • Washing: After quenching, perform an aqueous wash with a saturated sodium bicarbonate solution followed by a brine wash to neutralize any acidic byproducts and remove water-soluble impurities.

  • Activated Carbon Treatment: If the color persists, you can treat the crude product with a small amount of activated carbon in a suitable solvent, followed by filtration.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the pure, colorless product from less volatile colored impurities.

Q2: My yield is lower than expected. What are the potential reasons and how can I improve it?

A2: Low yields can result from incomplete reactions, side reactions, or loss of product during workup and purification.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature Control: The bromination of ethyl acrylate (B77674) is an exothermic reaction. Maintaining a low temperature (e.g., 0°C) during the dropwise addition of bromine can minimize the formation of byproducts.[1]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Workup Procedure:

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane, diethyl ether). Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Drying: Thoroughly dry the organic extracts with a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation. Residual water can lead to hydrolysis of the ester during storage or distillation.

  • Purification:

    • Distillation: Avoid overheating during distillation as it can cause decomposition of the product. Use a vacuum to lower the boiling point.[1][2]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?

A3: Besides the desired this compound, other spots on the TLC plate could correspond to:

  • Unreacted Ethyl Acrylate: This is a common impurity if the reaction has not gone to completion.

  • Polymerized Material: Ethyl acrylate can polymerize, especially in the presence of impurities or at elevated temperatures.[5][6]

  • Side-Reaction Byproducts: Although less common in this specific synthesis, other brominated species or byproducts from reactions with the solvent could be present.

Troubleshooting Steps:

  • Stoichiometry: Ensure the molar ratio of bromine to ethyl acrylate is appropriate. A slight excess of bromine can help drive the reaction to completion, but a large excess will require more extensive quenching and purification.[1]

  • Purification: Fractional distillation is the most effective method to separate this compound from unreacted ethyl acrylate due to their different boiling points.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound259.92[2]211-214 (at 746 mmHg)[1][2]1.788[1][2]
Ethyl Acrylate100.1299.50.921
Bromine159.8158.83.102

Table 2: Typical Reaction Conditions for Synthesis

ParameterCondition 1Condition 2
Reactants Ethyl acrylate, BromineEthyl acrylate, Bromine
Solvent Acetone[4]Carbon Tetrachloride[1]
Temperature Reflux[4]0°C initially, then reflux[1]
Reaction Time 30 minutes[4]2 hours at 0°C, then 2 hours at reflux[1]
Quenching Agent 10% Sodium Thiosulfate[4]Not specified, but implied by workup

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acrylate (1.0 g, 10.0 mmol) in acetone (B3395972) (10 mL).[4]

  • Cool the flask in an ice bath.

  • Slowly add liquid bromine (0.51 mL, 10.0 mmol) dropwise to the stirred solution.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture under reflux for 30 minutes.[4]

  • Cool the mixture to room temperature and quench with a 10% sodium thiosulfate solution until the bromine color disappears.[4]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly heat the flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure, corresponding to the boiling point of this compound. The boiling point is approximately 211-214 °C at 746 mmHg.[1][2]

  • The purified product should be a clear, colorless to light yellow liquid.[1][3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Ethyl Acrylate in Solvent B Add Bromine Dropwise at 0°C A->B C Reflux Reaction Mixture B->C D Quench with Sodium Thiosulfate C->D E Aqueous Washes (Bicarbonate, Brine) D->E F Dry with Anhydrous Na2SO4 E->F G Concentrate under Reduced Pressure F->G H Fractional Distillation under Vacuum G->H I Collect Pure Product H->I

Caption: Workflow for Synthesis and Purification.

troubleshooting_guide Troubleshooting Guide for Low Purity cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions A Low Purity of Final Product B Yellow/Orange Color A->B C Multiple Spots on TLC A->C D Low Yield A->D E Residual Bromine B->E F Unreacted Starting Material C->F G Side Products/Polymerization C->G H Product Loss During Workup D->H I Thorough Quenching & Washing E->I J Optimize Reaction Conditions (Time, Temp) F->J K Fractional Distillation F->K G->K L Efficient Extraction & Drying H->L

Caption: Troubleshooting Logic for Purity Issues.

References

Minimizing racemization during reactions with Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2,3-dibromopropionate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical integrity during chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with chiral this compound?

A: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. The carbon atom at the 2-position (the α-carbon) of this compound is a chiral center. In pharmaceutical and biological applications, typically only one enantiomer is biologically active, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical purity of this chiral center is critical, and racemization can lead to a complete loss of the desired biological activity.

Q2: What is the primary chemical mechanism that causes racemization in reactions involving this compound?

A: The primary mechanism for racemization is the deprotonation of the hydrogen atom on the α-carbon (C2).[1][2][3] This hydrogen is acidic because of its proximity to the electron-withdrawing carbonyl group of the ester. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.[1][2][3][4] Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[5] Another significant pathway, especially under basic conditions, is the dehydrobromination of enantiopure this compound to form ethyl 2-bromoacrylate, an achiral intermediate, which can then undergo subsequent reactions that result in a racemic product.[6]

Q3: Which reaction conditions are most likely to promote racemization?

A: Conditions that favor the formation of the enolate intermediate or the ethyl 2-bromoacrylate intermediate will promote racemization. These include:

  • Presence of Bases: Both strong and weak bases can facilitate the deprotonation at the α-carbon.

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for both deprotonation and elimination, accelerating racemization.[1]

  • Prolonged Reaction Times: Longer exposure to racemizing conditions increases the likelihood of losing stereochemical integrity.[1]

  • Solvent Choice: Polar solvents can stabilize the charged enolate intermediate, potentially increasing the rate of racemization.[7]

Q4: How can I monitor the enantiomeric excess (ee) of my compound during and after the reaction?

A: The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound and its derivatives is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the ee.

Q5: For obtaining an enantiomerically pure product, is it better to perform an enantioselective synthesis or to resolve the commercially available racemate?

A: While enantioselective synthesis is often a primary goal, studies have shown that it can be inadequate for this compound due to significant racemization occurring during the synthesis itself, resulting in low to moderate enantiomeric excess (ee ≈ 9-50%).[6] Conversely, preparative chiral HPLC has proven to be a very effective strategy for separating the commercially available racemate on a multigram scale, yielding both enantiomers with very high purity (ee > 99.5%).[6] Therefore, for many applications, resolving the racemate is the more practical and successful approach.

Section 2: Troubleshooting Guide

Problem: Significant loss of enantiomeric excess (ee) is observed in my final product.
Possible Cause Troubleshooting Steps & Solutions
Base-Induced Racemization The base used in the reaction is deprotonating the α-carbon, leading to the formation of a planar enolate intermediate.
Solution 1: Optimize Base Selection. Switch to a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide - LDA). These bases favor kinetic deprotonation and can be less likely to induce racemization compared to smaller, stronger bases.[1][4]
Solution 2: Lower the Reaction Temperature. Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., -78 °C, 0 °C). Lower temperatures disfavor the equilibrium leading to the thermodynamic enolate and can significantly reduce the rate of racemization.[1]
Solution 3: Use Weaker Bases. If applicable, consider using a weaker base like potassium carbonate (K₂CO₃), but be aware that even this can cause racemization, especially at higher temperatures (e.g., refluxing acetone).[6]
Prolonged Reaction Time or Workup The chiral product is sensitive and racemizes upon extended exposure to the reaction conditions or during a lengthy workup procedure.
Solution 1: Monitor Reaction Progress. Closely monitor the reaction using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure time to potentially racemizing conditions.
Solution 2: Optimize Workup. Ensure the workup procedure is as rapid as possible and avoids strongly acidic or basic conditions. Use buffered solutions where necessary.
Competing Elimination Reaction The reaction conditions favor an E2 or E1cB elimination to form ethyl 2-bromoacrylate, which is achiral and leads to a racemic product upon subsequent reaction.[6]
Solution 1: Modify Solvent. The choice of solvent can influence the reaction pathway. Alcoholic solvents with alkoxide bases are known to promote elimination.[8][9] Consider using aprotic, less polar solvents to disfavor elimination pathways.
Solution 2: Re-evaluate Overall Strategy. If racemization via elimination is unavoidable under the required reaction conditions, consider an alternative synthetic route or the racemate resolution strategy discussed in the FAQs.[6]

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Influence of Reaction Parameters on Stereochemical Outcome

ParameterConditionExpected Impact on RacemizationRationale
Temperature High (e.g., Reflux)High Provides sufficient energy for elimination and enolate formation. Favors the more stable, thermodynamic enolate.[1]
Low (e.g., -78 °C to 0 °C)Low Reduces the rate of proton exchange and elimination. Favors the kinetically formed enolate.[1]
Base Small, Strong (e.g., NaOH, EtO⁻)High Readily deprotonates the α-carbon and can promote elimination.[1][8]
Bulky, Non-nucleophilic (e.g., LDA)Lower Steric hindrance can favor kinetic control and may reduce the rate of racemization.[1][4]
Weak, Heterogeneous (e.g., K₂CO₃)Moderate to High Can still cause significant racemization, particularly at elevated temperatures.[6]
Solvent Polar Protic (e.g., Ethanol)Variable Can promote SN1-type reactions and elimination, potentially leading to racemization.[10]
Polar Aprotic (e.g., DMF, Acetone)Moderate to High Can stabilize the enolate intermediate, facilitating racemization.[6]
Reaction Time ProlongedHigh Increases the time the product is exposed to conditions that cause racemization.[1]
Minimized (via monitoring)Low Reduces the opportunity for the product to racemize.
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Racemization

This protocol provides a set of best practices for handling reactions with enantiopure this compound derivatives where the stereocenter at C2 must be preserved.

  • Temperature Control: Maintain the reaction at the lowest feasible temperature. A starting point of -78 °C (dry ice/acetone bath) is recommended for reactions involving strong bases.

  • Base Addition: Add the base slowly and dropwise to a cooled solution of the substrate to maintain a low instantaneous concentration of the base and better control the reaction temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen, which can complicate the reaction mixture and workup.

  • Solvent Choice: Select a dry, aprotic solvent that is appropriate for the reaction but does not overly stabilize the enolate intermediate. Anhydrous THF or diethyl ether are often suitable choices.

  • Reaction Monitoring: Actively monitor the reaction's progress via TLC or GC. Quench the reaction immediately upon completion to avoid prolonged exposure of the product to the reaction conditions.

  • Aqueous Workup: Quench the reaction with a buffered or weakly acidic solution (e.g., saturated aqueous NH₄Cl) rather than a strong acid to neutralize the base without creating harsh conditions.

Protocol 2: Alternative Approach - Preparative HPLC Resolution of Racemic this compound

Based on published successful methods, this protocol outlines the separation of racemic this compound.[6]

  • System Preparation:

    • HPLC System: A preparative HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak AD-H column (or a similar column with an amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase).

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and ethanol. A common ratio is 95:5 (v/v).[6] Ensure the solvents are HPLC grade.

  • Sample Preparation:

    • Dissolve the commercially available racemic this compound in a small amount of the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation under isocratic conditions.

    • Monitor the elution of the two enantiomers using the UV detector.

  • Fraction Collection:

    • Collect the fractions corresponding to each well-separated enantiomer peak.

  • Analysis and Recovery:

    • Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric excess (>99.5% is achievable).[6]

    • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to recover the purified enantiomers.

Section 4: Visualized Pathways and Workflows

Diagrams

Caption: Key mechanisms leading to racemization of this compound.

Caption: Decision workflow for obtaining enantiopure this compound products.

References

Technical Support Center: Enhancing Reaction Yield of Ethyl 2,3-dibromopropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield and purity of Ethyl 2,3-dibromopropionate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic addition of bromine (Br₂) to ethyl acrylate (B77674). This reaction is typically carried out in an inert solvent.

Q2: What are the key reaction parameters that influence the yield and purity of the product?

A2: The critical parameters include reaction temperature, the molar ratio of reactants, choice of solvent, and the absence of water. Careful control of these factors is essential for maximizing yield and minimizing side reactions.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction is the formation of ethyl 2-bromo-3-hydroxypropionate (bromohydrin) if water is present in the reaction mixture. Over-bromination to form tri-bromo compounds can also occur if an excessive amount of bromine is used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material (ethyl acrylate) from the product (this compound). The disappearance of the ethyl acrylate spot indicates the completion of the reaction.

Q5: What is the typical appearance of the final product?

A5: Pure this compound is a clear, colorless to light yellow liquid.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC until the starting material (ethyl acrylate) is no longer visible. - Ensure the reaction is stirred efficiently to promote mixing of the reactants. - If the reaction is sluggish, consider a slight increase in the reaction time or temperature after the initial bromine addition.
Suboptimal Stoichiometry: An incorrect molar ratio of bromine to ethyl acrylate can limit the conversion.- Use a slight excess of bromine (e.g., 1.1 to 1.2 molar equivalents) to ensure complete conversion of the ethyl acrylate. However, avoid a large excess to prevent over-bromination.
Presence of Water: Moisture in the reactants or solvent can lead to the formation of the bromohydrin byproduct, reducing the yield of the desired product.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Handle hygroscopic materials in a dry atmosphere (e.g., under a nitrogen or argon atmosphere).
Product Discoloration (Yellow to Brown) Presence of Excess Bromine: Unreacted bromine can impart a yellow or brown color to the final product.- After the reaction is complete, quench the excess bromine by adding a solution of sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.
Decomposition: The product may be sensitive to heat or light, leading to decomposition and discoloration.- Store the purified product in a cool, dark place. - If purification by distillation is performed, use vacuum distillation to lower the boiling point and minimize thermal decomposition.
Formation of Side Products (Visible on TLC/GC-MS) Bromohydrin Formation: As mentioned, this occurs due to the presence of water.- Implement stringent anhydrous reaction conditions. - During the workup, a wash with a saturated sodium bicarbonate solution can help to remove acidic byproducts.
Polymerization of Ethyl Acrylate: Ethyl acrylate can polymerize, especially at higher temperatures or in the presence of impurities.- Maintain the recommended reaction temperature, especially during the initial addition of bromine. - Use fresh, inhibitor-free ethyl acrylate if possible, or ensure the inhibitor is removed prior to the reaction if necessary.
Incomplete Reaction (Persistent Starting Material Spot on TLC) Insufficient Bromine: The amount of bromine added may not be enough to react with all the ethyl acrylate.- Accurately measure the reactants to ensure the correct stoichiometry. - If the reaction stalls, a small, carefully controlled addition of more bromine solution can be attempted while monitoring by TLC.
Low Reaction Temperature: The reaction rate may be too slow at a very low temperature.- While the initial addition of bromine should be at a low temperature (e.g., 0°C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature or gentle heating after the addition can help drive it to completion.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Solvent Molar Ratio (Ethyl Acrylate:Bromine) Temperature Reaction Time Yield Reference
Carbon Tetrachloride (CCl₄)1 : 1.20°C (addition), then 60°C (reflux)4 hours99%[1][2]
Acetone1 : 1Reflux30 minutesHigh (not quantified)[3]
Dichloromethane (B109758) (CH₂Cl₂)1 : 1.10°C to Room Temperature2 hours~95%Estimated based on typical bromination yields
Glacial Acetic Acid1 : 1.1Room Temperature1-2 hours~90-95%Estimated based on typical bromination yields

Note: Yields in dichloromethane and glacial acetic acid are estimates based on general knowledge of alkene bromination and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis in Carbon Tetrachloride

This protocol is based on a widely cited method for the synthesis of this compound.[1][2]

Materials:

  • Ethyl acrylate

  • Bromine

  • Carbon tetrachloride (CCl₄), anhydrous

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of ethyl acrylate in anhydrous carbon tetrachloride.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 1.2 moles of bromine in carbon tetrachloride dropwise to the stirred ethyl acrylate solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux at 60°C for 2 hours.

  • Monitor the reaction progress by TLC until the ethyl acrylate spot disappears.

  • Cool the reaction mixture to room temperature and quench any excess bromine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Synthesis in Acetone

This protocol offers an alternative solvent to carbon tetrachloride.[3]

Materials:

  • Ethyl acrylate

  • Bromine

  • Acetone

  • 10% Sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 mmol of ethyl acrylate in 10 mL of acetone.

  • Heat the solution to reflux.

  • Slowly add 10.0 mmol of liquid bromine dropwise to the refluxing solution.

  • Continue to stir the reaction mixture at reflux for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution until the color is discharged.

  • Dry the mixture with anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the product.

Mandatory Visualization

Reaction_Pathway Ethyl Acrylate Ethyl Acrylate Bromonium Ion Intermediate Bromonium Ion Intermediate Ethyl Acrylate->Bromonium Ion Intermediate + Br2 Bromine (Br2) Bromine (Br2) Bromide Ion (Br-) Bromide Ion (Br-) This compound This compound Bromonium Ion Intermediate->this compound + Br-

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Completion Reaction Complete? (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Time/Temp or Add More Bromine Incomplete->Troubleshoot_Incomplete Check_Side_Products Side Products Present? (TLC/GC-MS) Complete->Check_Side_Products Side_Products Side Product Formation Check_Side_Products->Side_Products Yes No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Troubleshoot_Side_Products Review Reaction Conditions (Anhydrous, Temp) Side_Products->Troubleshoot_Side_Products Review_Purification Review Purification Protocol No_Side_Products->Review_Purification

References

Common experimental errors in handling Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common experimental errors encountered when handling Ethyl 2,3-dibromopropionate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic compound that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.

Q2: How should I properly store this compound?

A2: Store this compound in a cool, dry, and well-ventilated area below +30°C.[1][2] The container should be tightly closed and stored locked up.[3] It is incompatible with acids, bases, oxidizing agents, and reducing agents.[3]

Q3: What are the main applications of this compound in research and development?

A3: this compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of highly functionalized propane (B168953) derivatives and various heterocyclic compounds.[4][5] It is also used as a catalyst in the polymerization of ethyl acrylate.[5][6]

Q4: Can this compound undergo elimination reactions?

A4: Yes, as a vicinal dihalide, this compound can undergo elimination reactions, especially in the presence of a strong base, to form ethyl 2-bromoacrylate or other unsaturated products.[7] The choice of base and reaction conditions can influence the competition between substitution and elimination pathways.[8][9]

Troubleshooting Guides

Low Reaction Yield

Q: My reaction yield is consistently low when using this compound. What are the common causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[10]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[10] Ensure the reaction is performed at the optimal temperature and for the appropriate duration. Consider running small-scale trial reactions to determine the ideal parameters.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[10] Use reagents of appropriate purity and ensure solvents are anhydrous when necessary.

  • Atmospheric Moisture and Oxygen: Some reactions are sensitive to air and moisture.[10] If applicable, use proper inert atmosphere techniques, such as a nitrogen or argon blanket.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[10]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected SynthesisWorkflow start Start setup Reaction Setup (Glassware, Inert Atmosphere) start->setup reagents Addition of Reactants and Solvent setup->reagents reaction Reaction at Controlled Temperature and Time reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, etc.) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

References

Optimizing temperature and pressure for Ethyl 2,3-dibromopropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 2,3-dibromopropionate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experiment, detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically achieved through the electrophilic addition of bromine (Br₂) across the double bond of ethyl acrylate (B77674). The reaction breaks the pi bond of the alkene and forms a new carbon-bromine bond on each of the two carbons that were part of the double bond.

Q2: What are the primary reagents and solvents used in this synthesis?

A2: The key reagents are ethyl acrylate and liquid bromine.[1] Common solvents used for this reaction include carbon tetrachloride (CCl₄) and acetone.[1][2]

Q3: Is it necessary to control the temperature during the reaction?

A3: Yes, temperature control is crucial. The initial addition of bromine to ethyl acrylate is typically carried out at a low temperature, around 0°C, to control the exothermic reaction and prevent unwanted side reactions.[2][3] Subsequently, the reaction mixture may be warmed to ensure completion.[2][3]

Q4: Does the reaction need to be performed under specific pressure conditions?

A4: No, this synthesis is typically performed at atmospheric pressure. There is no evidence to suggest that applying high pressure is necessary or beneficial for this reaction. The reaction proceeds efficiently under standard laboratory pressure conditions.

Q5: What is the expected yield for this synthesis?

A5: With an optimized protocol, the yield of this compound can be very high, with some methods reporting up to 99% yield.[2][3]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2][3] This allows you to track the consumption of the starting material (ethyl acrylate) and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may have been insufficient. 2. Reagent degradation: Bromine may have degraded due to improper storage or exposure to light. 3. Incorrect stoichiometry: The molar ratio of bromine to ethyl acrylate may be incorrect.1. Ensure the reaction is allowed to proceed for the recommended duration at the specified temperatures (initial low temperature followed by warming/reflux).[2][3] 2. Use fresh, properly stored bromine. 3. Carefully measure and use a slight excess of bromine (e.g., 1.2 moles of bromine to 1 mole of ethyl acrylate) to ensure complete conversion.[2][3]
Product is a Dark/Brown Color 1. Excess bromine: A persistent reddish-brown color indicates unreacted bromine. 2. Side reactions: Higher temperatures during the initial bromine addition can lead to side product formation.1. After the reaction is complete, quench the excess bromine with a 10% sodium thiosulfate (B1220275) solution until the color disappears.[1] 2. Maintain a low temperature (e.g., 0°C) during the dropwise addition of bromine.[2][3]
Difficulties in Product Purification 1. Residual solvent: The solvent may not have been completely removed. 2. Presence of side products: Impurities from side reactions may co-distill with the product.1. Ensure complete evaporation of the solvent under reduced pressure after the reaction.[2][3] 2. Purify the crude product by vacuum distillation, collecting the fraction at the correct boiling point and pressure.
Reaction is Too Vigorous or Uncontrolled 1. Rate of bromine addition: Adding bromine too quickly can lead to a rapid exotherm. 2. Inadequate cooling: The cooling bath may not be maintaining the target low temperature.1. Add the bromine solution dropwise and slowly to the ethyl acrylate solution.[1][2] 2. Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., an ice-water bath) and that the temperature is monitored throughout the addition.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound based on a common laboratory-scale procedure.

ParameterValueReference
Reactant Ratio 1 mole Ethyl Acrylate : 1.2 moles Bromine[2]
Initial Reaction Temperature 0°C[2][3]
Initial Reaction Time 2 hours[2][3]
Reflux Temperature 60°C (in CCl₄)[2][3]
Reflux Time 2 hours[2][3]
Reported Yield up to 99%[2][3]
Product Boiling Point 211-214 °C at 746 mmHg[2]
Product Density ~1.788 g/mL at 25°C[2]

Experimental Protocols

Protocol 1: Synthesis in Carbon Tetrachloride

This protocol is adapted from a general method that reports a high yield.[2][3]

Materials:

  • Ethyl acrylate (1 mole)

  • Bromine (1.2 moles)

  • Carbon tetrachloride (CCl₄)

  • 10% Sodium thiosulfate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Stirrer

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1 mole of ethyl acrylate in carbon tetrachloride.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of 1.2 moles of bromine in carbon tetrachloride dropwise to the stirred ethyl acrylate solution over a period of time, maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.

  • Remove the ice bath and warm the reaction mixture to 60°C.

  • Attach a reflux condenser and reflux the mixture for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • (Optional) If excess bromine is present (indicated by a persistent reddish-brown color), add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Prepare Ethyl Acrylate in CCl4 cool Cool to 0°C in Ice Bath prep->cool add_br2 Slowly Add Bromine Solution Dropwise cool->add_br2 react_cold Stir at 0°C for 2 hours add_br2->react_cold reflux Warm to 60°C and Reflux for 2 hours react_cold->reflux monitor Monitor with TLC reflux->monitor workup Workup: Quench, Wash, Dry monitor->workup Reaction Complete evap Evaporate Solvent (Reduced Pressure) workup->evap product Crude this compound evap->product

Caption: Workflow for this compound Synthesis.

troubleshooting_guide Troubleshooting Logic for Synthesis Issues start Low Product Yield? check_time_temp Check Reaction Time and Temperature start->check_time_temp Yes check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Yes dark_product Dark Product Color? start->dark_product No quench Quench with Sodium Thiosulfate dark_product->quench Yes check_temp_control Review Temperature Control During Addition dark_product->check_temp_control Yes end_point Proceed to Purification dark_product->end_point No

Caption: Troubleshooting Logic for Common Synthesis Issues.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Ethyl 2,3-dibromopropionate Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts in the synthesis of Ethyl 2,3-dibromopropionate.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of this compound, focusing on catalyst deactivation and regeneration.

Q1: My reaction rate has significantly decreased, or the reaction has stopped completely. What are the likely causes related to the catalyst?

A gradual or sudden drop in reaction rate is a primary indicator of catalyst deactivation. The main causes can be categorized as follows:

  • Poisoning: This occurs when impurities in the feedstock or byproducts from side reactions strongly bind to the active sites on the catalyst surface, rendering them inaccessible to the reactants.[1] In bromination reactions, potential poisons can include sulfur compounds, nitrogen-containing molecules, or even excess bromide ions that form inactive complexes with the catalyst.[2]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface and within its pores.[3] This blockage prevents reactants from reaching the active sites. Coking is a common issue in reactions involving hydrocarbons and can be accelerated at higher temperatures.

  • Sintering or Thermal Degradation: High reaction temperatures can cause the small, highly dispersed active particles of the catalyst to agglomerate into larger, less active particles. This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[4]

  • Leaching: In liquid-phase reactions, the active components of a solid catalyst can dissolve into the reaction medium.[5][6] This is particularly relevant for supported metal catalysts or ion-exchange resins where the active sites may not be perfectly bound to the support.

Q2: How can I identify the specific cause of my catalyst deactivation?

To pinpoint the root cause of deactivation, a systematic approach is recommended:

  • Review Reaction Parameters: Check for any recent changes in feedstock purity, reaction temperature, pressure, or solvent quality. Impurities in reagents are a common source of poisons.

  • Visual Inspection of the Catalyst: A change in the catalyst's color (e.g., darkening) can indicate coke formation. Physical changes like powdering or fragmentation can suggest mechanical or thermal stress.

  • Catalyst Characterization: If possible, analyze the spent catalyst and compare it to a fresh sample. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons, while Thermal Gravimetric Analysis (TGA) can quantify coke deposits.

Q3: I suspect my ion-exchange resin catalyst is deactivated. What are the common causes and how can I regenerate it?

For ion-exchange resins, such as sulfonated polystyrene (e.g., Amberlyst type), common deactivation modes include:

  • Fouling by Organic Molecules: The resin pores can become blocked by polymeric byproducts or other large organic molecules.

  • Loss of Acidic Sites: The functional groups (e.g., sulfonic acid groups) that provide the catalytic activity can be lost or neutralized.

Regeneration Protocol for Ion-Exchange Resins:

A common method for regenerating fouled or deactivated ion-exchange resins involves washing with appropriate solvents to remove adsorbed species, followed by treatment to restore the active sites.[4]

Q4: My solid Lewis acid catalyst seems to be losing activity. What are the likely reasons?

Solid Lewis acid catalysts can be susceptible to:

  • Hydrolysis: Many Lewis acids are sensitive to water. Moisture in the reactants or solvent can lead to the formation of inactive metal hydroxides, neutralizing the acidic sites.

  • Poisoning: As with other catalysts, Lewis acids can be poisoned by compounds that coordinate strongly with the acidic centers.

Frequently Asked Questions (FAQs)

Q5: What are the typical catalysts used for the synthesis of this compound?

While the direct bromination of ethyl acrylate (B77674) with liquid bromine can proceed without a catalyst, industrial processes may employ a catalyst to enhance reaction rate and selectivity.[7] Commonly used catalysts for similar halogenation reactions include:

  • Lewis Acids: Such as AlCl₃, FeCl₃, or FeBr₃. These activate the halogen, making it a more potent electrophile.[8]

  • Solid Acid Catalysts: Including ion-exchange resins (e.g., Amberlyst series) and zeolites. These offer advantages in terms of separation and reusability.

Q6: How can I prevent or minimize catalyst deactivation?

  • Feedstock Purification: Ensure all reactants and solvents are of high purity and free from known catalyst poisons.

  • Optimize Reaction Conditions: Operate within the recommended temperature range to avoid thermal degradation and minimize side reactions that can lead to coking.

  • Proper Catalyst Handling: Avoid exposing catalysts to air and moisture if they are sensitive to these conditions.

Q7: Is it always possible to regenerate a deactivated catalyst?

Not always. While deactivation by fouling or coking is often reversible through regeneration, thermal degradation and sintering are typically irreversible. The feasibility of regeneration depends on the type of catalyst and the deactivation mechanism.

Q8: What are the safety precautions I should take when handling catalysts and reagents for this process?

  • Bromine: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Lewis Acids: Many Lewis acids are corrosive and react violently with water. Handle them in a dry environment (e.g., a glove box) and away from moisture.

  • Solvents: Use appropriate solvents and ensure they are dry, as water can interfere with the reaction and deactivate certain catalysts.

Data Presentation

Table 1: Common Catalyst Deactivation Mechanisms and Their Characteristics

Deactivation MechanismPrimary CauseTypical IndicatorsReversibility
Poisoning Strong chemisorption of impuritiesRapid loss of activity, potential change in selectivityCan be reversible or irreversible
Coking/Fouling Deposition of carbonaceous materialGradual loss of activity, increased pressure dropGenerally reversible by burnout
Sintering High temperaturesSlow, irreversible loss of activityIrreversible
Leaching Dissolution of active componentsLoss of active material into the product streamIrreversible

Table 2: Example Regeneration Conditions for Ion-Exchange Resins

Regenerant SolutionConcentrationTemperature (°C)Duration (hours)Target
Methanol (B129727) Wash-Ambient1-2Removal of organic residues
1 M Sulfuric Acid1 M50-602-4Restoration of sulfonic acid sites
Deionized Water Rinse-AmbientUntil neutral pHRemoval of excess acid

Note: These are general guidelines. Specific conditions should be optimized for the particular resin and extent of deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Fouled Strong Acid Ion-Exchange Resin Catalyst (e.g., Amberlyst-15)

Objective: To remove organic foulants and restore the acidic sites of a deactivated ion-exchange resin catalyst.

Materials:

  • Deactivated ion-exchange resin

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Beaker or flask

  • Stirring plate and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper or pH meter

Procedure:

  • Solvent Wash:

    • Place the deactivated resin in a beaker.

    • Add a sufficient volume of methanol to slurry the resin.

    • Stir the slurry at room temperature for 1-2 hours to dissolve and remove organic residues.

    • Filter the resin and discard the methanol wash. Repeat if the resin remains significantly discolored.

  • Acid Regeneration:

    • Prepare a 1 M solution of sulfuric acid in deionized water. Caution: Always add acid to water slowly.

    • Transfer the washed resin to a clean beaker and add the 1 M sulfuric acid solution.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours. This step helps to reprotonate the sulfonic acid groups.

  • Rinsing:

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash it thoroughly with deionized water.

    • Continue washing until the filtrate is neutral (pH 6-7) as confirmed by pH paper or a pH meter.

  • Drying:

    • Dry the regenerated resin in a vacuum oven at a temperature below its maximum operating temperature (typically 60-80 °C) until a constant weight is achieved.

    • Store the regenerated catalyst in a desiccator.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Active_Catalyst Active Catalyst Reaction This compound Synthesis Active_Catalyst->Reaction Catalyzes Reaction Deactivated_Catalyst Deactivated Catalyst Regeneration Regeneration Process Deactivated_Catalyst->Regeneration Treatment Regeneration->Active_Catalyst Restores Activity Reaction->Deactivated_Catalyst Deactivation (Poisoning, Coking, Sintering)

Caption: The cycle of catalyst activity, deactivation, and regeneration.

Troubleshooting_Workflow Start Decreased Reaction Rate Observed Check_Params Review Reaction Parameters (Purity, Temp, etc.) Start->Check_Params Visual_Inspect Visually Inspect Catalyst (Color, Form) Check_Params->Visual_Inspect Characterize Characterize Spent Catalyst (XPS, TGA, etc.) Visual_Inspect->Characterize Poisoning Poisoning Identified Characterize->Poisoning Coking Coking/Fouling Identified Characterize->Coking Sintering Sintering Identified Characterize->Sintering Regenerate Attempt Regeneration Poisoning->Regenerate Coking->Regenerate Replace Replace Catalyst Sintering->Replace Regenerate->Replace If unsuccessful

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Isolation of High-Purity Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity Ethyl 2,3-dibromopropionate.

Experimental Protocols

Synthesis of this compound via Bromination of Ethyl Acrylate (B77674)

This protocol is a general procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Ethyl acrylate

  • Bromine

  • Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)

  • 10% Sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser (with a drying tube), dissolve ethyl acrylate (1.0 equivalent) in carbon tetrachloride. Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 - 1.2 equivalents) in carbon tetrachloride to the stirred ethyl acrylate solution via the dropping funnel. Maintain the reaction temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. The disappearance of the reddish-brown color of bromine indicates the reaction is proceeding. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Warming to Room Temperature: Once the reaction is deemed complete, remove the ice bath and allow the mixture to warm to room temperature. Some protocols suggest a brief period of reflux to ensure complete reaction, but this should be done with caution to avoid side reactions.[1]

  • Quenching: Carefully add 10% sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The reddish-brown color should completely disappear.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and finally with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to obtain high-purity this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient bromine or reaction time.1. Use a slight excess of bromine (1.1-1.2 eq). Monitor the reaction by TLC to ensure the disappearance of the starting material. Consider extending the reaction time at 0°C or allowing it to slowly warm to room temperature.
2. Loss during Work-up: The product is slightly soluble in the aqueous layers.2. Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a small portion of the organic solvent to recover any dissolved product.
3. Side Reactions: Formation of byproducts such as ethyl 2-bromoacrylate or polymerization of ethyl acrylate.3. Maintain a low reaction temperature (0°C) during bromine addition. Ensure the absence of light, which can initiate radical polymerization. Use an inhibitor in the ethyl acrylate if it is not already present.
4. Hydrolysis of the Ester: Prolonged contact with acidic or basic aqueous solutions during work-up.4. Perform the aqueous washes efficiently and avoid letting the mixture stand in the separatory funnel for extended periods.
Product is Colored (Yellow to Brown) 1. Presence of Residual Bromine: Incomplete quenching.1. Add more 10% sodium thiosulfate solution until the color disappears.
2. Formation of Colored Impurities: Side reactions or decomposition at high temperatures.2. Purify the product by vacuum distillation. If the color persists, consider a column chromatography purification step. Avoid excessive heating during solvent removal and distillation.
Emulsion Formation During Work-up 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can create stable emulsions.1. Gently invert the separatory funnel for mixing instead of vigorous shaking.
2. Presence of Fine Particulate Matter: Small solid particles can stabilize emulsions.2. If an emulsion forms, try adding a small amount of brine to "break" it. Allowing the separatory funnel to stand for a period may also help. In stubborn cases, filtering the entire mixture through a pad of Celite may be necessary.
Presence of Impurities in the Final Product (Confirmed by NMR/GC) 1. Unreacted Ethyl Acrylate: Incomplete reaction.1. Ensure the reaction goes to completion using TLC. Purify by vacuum distillation, as the starting material is more volatile than the product.
2. Ethyl 2-bromoacrylate: Dehydrobromination of the product, often caused by basic conditions or high temperatures.[2]2. Avoid strong bases during work-up. Use a mild base like sodium bicarbonate. Purify by careful vacuum distillation, as the boiling points may be close.
3. Mono-brominated Intermediates: Incomplete bromination.3. Use a slight excess of bromine and ensure sufficient reaction time. These can be separated by careful vacuum distillation.
4. Polymeric Material: Polymerization of ethyl acrylate.4. This is often a solid or viscous oil. It can be removed by filtration before the work-up or will remain as a non-volatile residue after distillation.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium thiosulfate in the work-up?

A1: Sodium thiosulfate is a reducing agent used to "quench" or neutralize any unreacted bromine (Br₂) after the reaction is complete. Bromine is a hazardous and corrosive substance, and its removal is essential for safe handling and to prevent further unwanted reactions.

Q2: Why is it important to perform the bromination at 0°C?

A2: The bromination of alkenes is a highly exothermic reaction. Performing the reaction at a low temperature helps to control the reaction rate, minimize the formation of side products, and prevent the undesired polymerization of ethyl acrylate.

Q3: My final product is a mixture of this compound and Ethyl 2-bromoacrylate. How can I avoid the formation of the acrylate impurity?

A3: Ethyl 2-bromoacrylate is formed by the elimination of HBr from the desired product.[2] This is often promoted by heat and basic conditions. To minimize its formation, maintain a low temperature throughout the reaction and work-up, and use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

Q4: Can I use a different solvent instead of carbon tetrachloride?

A4: Yes, due to the toxicity of carbon tetrachloride, alternative chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often used. Non-halogenated solvents can also be employed, but the reaction conditions may need to be adjusted.

Q5: What is the best method for purifying the crude product?

A5: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. It allows for the separation of the product from less volatile impurities (like polymers) and more volatile impurities (like unreacted starting materials). For very high purity requirements, column chromatography on silica (B1680970) gel may be necessary.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 259.92 g/mol [3][4]
Boiling Point 211-214 °C at 746 mmHg[1]
Density ~1.788 g/mL at 25°C[1]
Purity (Commercial) ≥98.0% (GC)[3]
Typical Yield Can be up to 99% under optimized conditions.[1][1]

Work-up and Purification Workflow

Workup_Purification ReactionMixture Crude Reaction Mixture Quenching Quench with 10% Na2S2O3 ReactionMixture->Quenching Washing Aqueous Washes (NaHCO3, H2O, Brine) Quenching->Washing Drying Dry with Na2SO4 Washing->Drying Organic Layer Waste Aqueous Waste Washing->Waste Aqueous Layer SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval SolidWaste Solid Waste (Drying Agent) Drying->SolidWaste Purification Vacuum Distillation SolventRemoval->Purification Crude Product FinalProduct High-Purity Ethyl 2,3-dibromopropionate Purification->FinalProduct

Caption: Workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2,3-dibromopropionate Assay: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative determination of Ethyl 2,3-dibromopropionate. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and precise analytical methods are crucial for ensuring the quality and purity of this key starting material. This document outlines detailed experimental protocols and presents a comparison of the performance characteristics of HPLC and GC methods to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their needs.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC and GC methods for the assay of this compound. The values are based on established performance data for similar halogenated organic compounds.

Validation ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Linear Range 1 - 200 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.5 µg/mL
Specificity HighHigh
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 210-220 nm).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound. Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

c. Quantification:

Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC-FID) Method

This protocol outlines a GC method with Flame Ionization Detection (FID) for the assay of this compound. Commercial suppliers often use GC to determine the assay of this compound.[4][5]

a. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Injection Volume: 1 µL.

b. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range of the method.

c. Quantification:

Create a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from its peak area using the calibration curve.

Method Validation Workflow and Comparison

The following diagrams illustrate the logical workflow for the validation of the HPLC analytical method and a comparison of the key attributes of HPLC and GC.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: Workflow for HPLC Analytical Method Validation.

Method_Comparison title HPLC vs. GC for this compound Assay hplc_node HPLC-UV hplc_linearity Linearity: Excellent hplc_node->hplc_linearity hplc_accuracy Accuracy: High hplc_node->hplc_accuracy hplc_precision Precision: Very Good hplc_node->hplc_precision hplc_sensitivity Sensitivity: Good hplc_node->hplc_sensitivity hplc_specificity Specificity: High hplc_node->hplc_specificity gc_node GC-FID gc_linearity Linearity: Excellent gc_node->gc_linearity gc_accuracy Accuracy: High gc_node->gc_accuracy gc_precision Precision: Good gc_node->gc_precision gc_sensitivity Sensitivity: Very Good gc_node->gc_sensitivity gc_specificity Specificity: High gc_node->gc_specificity

References

A Comparative Guide to the Quantification of Ethyl 2,3-dibromopropionate Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 2,3-dibromopropionate is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantification of impurities in this compound. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and process development.

Comparison of Analytical Methodologies

The selection of an analytical method for impurity quantification depends on factors such as sensitivity, selectivity, speed, and the nature of the impurities. Below is a comparative summary of GC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Methods for Impurity Quantification in this compound

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity using a liquid mobile phase and stationary phase, detection by UV absorbance.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Selectivity Very HighHigh (can be limited by co-eluting impurities with similar UV spectra)High (depends on spectral resolution)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Lower (mg/mL to µg/mL)
Quantification Requires certified reference standards for each impurity.Requires certified reference standards for each impurity.Can provide absolute quantification using a single internal or external standard.[1][2]
Analysis Time ~30-60 minutes per sample~20-40 minutes per sample~10-20 minutes per sample
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateVery High
Strengths Excellent for volatile and semi-volatile impurities; provides structural information for impurity identification.Robust and widely available; suitable for a broad range of non-volatile impurities.Non-destructive; provides structural information and absolute quantification without the need for specific impurity standards.[3][4]
Limitations Not suitable for non-volatile or thermally labile impurities.May lack the resolution to separate all impurities; derivatization may be needed for compounds without a UV chromophore.[5]Lower sensitivity compared to chromatographic methods; requires highly pure standards for absolute quantification.

Potential Impurities in this compound

The primary route for synthesizing this compound involves the bromination of ethyl acrylate.[6][7][8] Based on this reaction, potential impurities may include:

  • Unreacted Starting Materials: Ethyl acrylate, Bromine

  • Residual Solvents: Carbon tetrachloride, Acetone[6][7]

  • Byproducts: Polybrominated species, products of side reactions.

Experimental Protocols

GC-MS Method for Quantification of Volatile Impurities

This protocol is designed for the sensitive detection and quantification of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full Scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

3. Quantification:

  • Prepare a series of calibration standards of potential impurities in the chosen solvent.

  • Generate a calibration curve for each impurity by plotting the peak area against the concentration.

  • Quantify the impurities in the sample by comparing their peak areas to the respective calibration curves.

Alternative Method 1: HPLC-UV for Non-Volatile Impurities

This method is suitable for the quantification of non-volatile or thermally labile impurities that are not amenable to GC analysis.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm or a wavelength appropriate for the impurities of interest.

3. Quantification:

  • Similar to the GC-MS method, prepare calibration standards for each non-volatile impurity.

  • Construct calibration curves and determine the concentration of impurities in the sample.

Alternative Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR offers a powerful alternative for determining the absolute purity of this compound and quantifying impurities without the need for individual impurity reference standards.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte or impurities.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d).

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1).

  • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

3. Quantification:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data to illustrate the comparative performance of the described methods.

Table 2: Illustrative Quantification of a Known Impurity (Ethyl Acrylate)

MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)Recovery (%)
GC-MS 0.050.15>0.99998.5 - 101.2
HPLC-UV 0.51.5>0.99897.9 - 102.5
qNMR 50150N/A99.1 - 100.8

Table 3: Illustrative Purity Assessment of an this compound Batch

MethodPurity (%)Relative Standard Deviation (RSD) (%)
GC-MS (Area %) 99.50.5
HPLC-UV (Area %) 99.40.6
qNMR (Absolute) 99.60.2

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for implementation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Impurities detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of impurities in this compound by GC-MS.

Conclusion

The quantification of impurities in this compound can be effectively achieved using GC-MS, particularly for volatile and semi-volatile compounds. This method offers high sensitivity and selectivity, providing valuable structural information for impurity identification. For non-volatile impurities, HPLC-UV serves as a robust alternative. Quantitative NMR stands out for its ability to provide absolute purity determination without the need for individual impurity standards, making it an excellent tool for certifying reference materials and for orthogonal verification of chromatographic results. The choice of the most suitable method will depend on the specific impurities of interest, the required sensitivity, and the available instrumentation. A combination of these techniques can provide a comprehensive purity profile of this compound, ensuring its quality for downstream applications in pharmaceutical synthesis.

References

Comparative reactivity of vicinal dibromides in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Vicinal Dibromides in Nucleophilic Substitution

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of vicinal dibromides is critical for designing synthetic pathways and predicting reaction outcomes. These compounds, characterized by two bromine atoms on adjacent carbons, exhibit a rich and complex chemistry, often diverging from simple alkyl halides due to the interplay of steric effects, electronic factors, and the participation of the neighboring bromine atom. This guide provides an objective comparison of their performance in nucleophilic substitution reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.

Core Concepts: Substitution vs. Elimination

Vicinal dibromides are prone to two competing reaction pathways when treated with nucleophiles/bases: nucleophilic substitution (SN2) and elimination (E2).[1] The outcome is highly dependent on the substrate structure, the nature of the nucleophile, and the reaction conditions.

  • Nucleophilic Substitution (SN2): Favored by good, non-bulky nucleophiles. This pathway involves the displacement of one or both bromine atoms.[2]

  • Elimination (E2): Favored by strong, sterically hindered bases. This pathway typically results in the formation of an alkene through dehydrobromination or dehalogenation.[1][3]

G sub Vicinal Dibromide sn2_prod Substitution Product (e.g., Diol, Amino Alcohol) sub->sn2_prod SN2 Pathway e2_prod Elimination Product (e.g., Alkene, Alkyne) sub->e2_prod E2 Pathway nuc Strong, Non-bulky Nucleophile nuc->sn2_prod base Strong, Bulky Base base->e2_prod

Figure 1. Competing Pathways for Vicinal Dibromides

The Role of Neighboring Group Participation (NGP)

A defining feature of vicinal dibromide reactivity is the potential for neighboring group participation (NGP), also known as anchimeric assistance.[4] The lone pair of electrons on one bromine atom can act as an internal nucleophile, displacing the other bromine atom to form a cyclic bromonium ion intermediate.[5][6]

This participation has two major consequences:

  • Rate Acceleration: NGP often leads to a significant increase in the reaction rate compared to analogous compounds without a participating group.[4]

  • Stereochemical Control: The reaction proceeds through two consecutive SN2-like steps (formation and opening of the bromonium ion), resulting in an overall retention of configuration at the reaction center.[5][6]

NGP_Mechanism reactant { Reactant | A vicinal dibromide with a leaving group (X) and a neighboring bromine.} intermediate { Bromonium Ion | A cyclic, three-membered ring intermediate is formed.} reactant->intermediate Step 1: Intramolecular SN2 attack (Anchimeric Assistance) product { Product | The external nucleophile attacks, resulting in overall retention of configuration.} intermediate->product Step 2: External Nucleophile (Nu⁻) attack (Backside attack on bromonium ion)

Figure 2. Mechanism of Neighboring Group Participation

Comparative Reactivity: Stilbene (B7821643) Dibromides

The reactions of meso- and dl-stilbene dibromides with nucleophiles provide a classic case study for comparing the reactivity of diastereomers. The key difference lies in their preferred conformations for elimination.

  • meso-Stilbene Dibromide: Can easily adopt an anti-periplanar conformation, allowing for a facile E2 elimination.

  • dl-Stilbene Dibromide: Steric hindrance from the phenyl groups makes the anti-periplanar conformation energetically unfavorable.[7]

This conformational difference leads to a dramatic difference in reactivity, particularly in dehalogenation reactions with iodide ions.

Data Presentation: Dehalogenation of Stilbene Dibromides

The reaction of stilbene dibromides with sodium iodide in a suitable solvent is a well-studied example of stereospecific dehalogenation, proceeding via an anti-elimination mechanism.[7][8]

SubstrateSolventRelative Rate Constant (k)Product(s)Yield (%)Reference
meso-Stilbene DibromideAcetone (B3395972)~100trans-Stilbene (B89595)~100[7]
dl-Stilbene DibromideAcetone1cis-Stilbene~30[7]
trans-Stilbene~15[7]
meso-Hydroxymethoxybibenzyl~30[7]
meso-Stilbene DibromideMethanol (B129727)-trans-Stilbene90-95[7]
dl-Stilbene DibromideMethanol-cis-Stilbene~30[7]
trans-Stilbene~15[7]

Activation Parameters for Dehalogenation with Iodide in Methanol [7]

SubstrateΔH* (kcal/mol)ΔS* (eu)
meso-Stilbene Dibromide22.5-12
dl-Stilbene Dibromide22.5-13

The rate ratio of approximately 100 for meso vs. dl isomers in acetone highlights the strong conformational preference for the anti-elimination pathway.[7] The formation of substitution and mixed products from the dl isomer indicates that other reaction pathways compete when the ideal E2 geometry cannot be achieved.[7]

Intramolecular Substitution: Epoxide Formation

When a vicinal dibromide is converted to a halohydrin (containing adjacent -OH and -Br groups), treatment with a base can induce an intramolecular SN2 reaction to form an epoxide. This is a variation of the Williamson ether synthesis.[9][10] The reaction is stereospecific, requiring an anti-periplanar arrangement between the hydroxyl group (after deprotonation) and the bromine leaving group.[9]

Experimental Protocols

Protocol 1: Dehalogenation of meso-Stilbene Dibromide with Sodium Iodide

This protocol describes the conversion of meso-stilbene dibromide to trans-stilbene via an E2 mechanism.

Materials:

  • meso-Stilbene dibromide (1.0 g)

  • Sodium iodide (NaI)

  • Methanol (or Acetone)

  • Reflux apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization solvents)

Procedure:

  • Dissolve 1.0 g of meso-stilbene dibromide in methanol in a round-bottom flask.

  • Add a molar excess of sodium iodide to the solution.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the formation of iodine (I₂), which has a characteristic brown color.[7]

  • After the reaction is complete (as determined by TLC or disappearance of starting material), cool the mixture to room temperature.

  • Perform an aqueous work-up to remove excess sodium iodide and iodine. This may involve washing with a solution of sodium thiosulfate (B1220275) to quench the I₂.

  • Extract the organic product with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude trans-stilbene product by recrystallization.

  • Characterize the final product by melting point and spectroscopy. A yield of 90-95% of trans-stilbene can be expected.[7]

workflow start 1. Dissolve meso-Stilbene Dibromide & NaI in Methanol reflux 2. Heat to Reflux start->reflux workup 3. Aqueous Work-up (Quench with Na₂S₂O₃) reflux->workup extract 4. Extraction with Organic Solvent workup->extract purify 5. Dry, Concentrate, and Recrystallize extract->purify end 6. Characterize Product (trans-Stilbene) purify->end

Figure 3. Experimental Workflow for Dehalogenation

Conclusion

The reactivity of vicinal dibromides in nucleophilic substitution is governed by a delicate balance between competing SN2 and E2 pathways. Key factors influencing the outcome include the stereochemistry of the substrate, which dictates the feasibility of the required transition state geometries, and the potential for neighboring group participation by bromine. The formation of a bromonium ion intermediate can accelerate the reaction and control the stereochemical outcome, leading to retention of configuration. As demonstrated with stilbene dibromides, diastereomers can exhibit vastly different reaction rates and product distributions, a principle that is fundamental to stereoselective synthesis in modern organic chemistry.

References

A Guide to the Chiral Separation of Ethyl 2,3-dibromopropionate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive overview of the current high-performance liquid chromatography (HPLC) method for the chiral separation of Ethyl 2,3-dibromopropionate enantiomers. The information is based on published scientific literature and aims to provide an objective summary of the available data and experimental protocols.

Comparison of Chiral Separation Methods

To date, the scientific literature describes a single successful method for the preparative chiral separation of this compound enantiomers. This method, developed by Pham et al., utilizes a polysaccharide-based chiral stationary phase.[1] While this guide cannot offer a comparison with alternative methods due to the lack of published data, it provides a detailed analysis of this established protocol.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of this compound enantiomers based on the available information. It is important to note that while the enantiomeric excess was reported to be very high, specific retention times and resolution factors are not available in the abstracts of the primary literature.

ParameterMethod 1: Polysaccharide-Based CSP
Chiral Stationary Phase (CSP) Chiralpak AD-H (Amylose tris(3,5-xylenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Ethanol (B145695) (95:5, v/v)
Flow Rate Not Available
Column Temperature Not Available
Detection Not Available (UV detection is typical)
Retention Time (Enantiomer 1) Not Available
Retention Time (Enantiomer 2) Not Available
Resolution (Rs) Not Available
Enantiomeric Excess (ee) > 99.5% for both enantiomers[1]

Experimental Protocols

A detailed methodology for the key experiment is provided below. This protocol is based on the information available in the publication by Pham et al. and general knowledge of HPLC procedures.[1]

Protocol 1: Preparative Chiral HPLC Separation

  • Instrumentation: A preparative high-performance liquid chromatography (HPLC) system equipped with a suitable pump, injector, column oven, and detector (e.g., UV-Vis).

  • Chiral Column: Chiralpak AD-H column. The stationary phase consists of amylose (B160209) tris(3,5-xylenylcarbamate) coated on a silica gel support.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-hexane and ethanol in a 95:5 volume-to-volume ratio. Degas the mobile phase before use to prevent bubble formation in the system.

  • Sample Preparation: Dissolve the racemic this compound in a small amount of the mobile phase to a suitable concentration for preparative separation.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol (95:5, v/v)

    • Flow Rate: Optimize for preparative scale, ensuring adequate separation without excessive pressure.

    • Temperature: Conduct the separation at a constant, controlled temperature (e.g., ambient or a specific setpoint).

    • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions corresponding to each enantiomer.

  • Post-run Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess of each separated enantiomer.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_post Post-Separation racemate Racemic Ethyl 2,3-dibromopropionate sample_prep Dissolve Racemate in Mobile Phase racemate->sample_prep mobile_phase Prepare Mobile Phase (n-Hexane:Ethanol 95:5) injection Inject Sample mobile_phase->injection sample_prep->injection separation Chiral Separation (Chiralpak AD-H) injection->separation detection UV Detection separation->detection collection Collect Enantiomer Fractions detection->collection analysis Analyze Fractions for Enantiomeric Excess collection->analysis enantiomers Isolated Enantiomers (ee > 99.5%) analysis->enantiomers

Caption: Workflow for the chiral HPLC separation of this compound.

References

A Comparative Guide to the Synthetic Routes of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2,3-dibromopropionate, a valuable building block in the synthesis of various organic compounds, can be prepared through several synthetic pathways. This guide provides a detailed comparison of the two primary routes: the direct bromination of ethyl acrylate (B77674) and the esterification of 2,3-dibromopropionic acid, supported by experimental data to inform the selection of the most suitable method.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The two main approaches to synthesizing this compound offer distinct advantages and disadvantages.

ParameterRoute 1: Bromination of Ethyl AcrylateRoute 2: Esterification of 2,3-dibromopropionic Acid
Starting Materials Ethyl acrylate, Bromine2,3-dibromopropionic acid, Ethanol (B145695)
Reaction Type Electrophilic additionFischer-Speier Esterification
Catalyst None requiredAcid catalyst (e.g., H₂SO₄, p-TsOH)
Solvent Carbon tetrachlorideExcess ethanol often serves as solvent
Reaction Temperature 0°C to 60°CReflux (boiling point of ethanol, ~78°C)
Reaction Time Approximately 4 hoursSeveral hours (typically 2-3 hours)
Reported Yield ~99%[1][2]Estimated 85-87% (inferred from similar reactions)
Key Advantages High yield, straightforward procedureUtilizes a different set of starting materials
Key Disadvantages Use of highly toxic and volatile bromine and carbon tetrachlorideEquilibrium reaction may require removal of water to maximize yield

Experimental Protocols

Route 1: Bromination of Ethyl Acrylate

This method involves the direct addition of bromine across the double bond of ethyl acrylate.

Procedure: A solution of 1.2 moles of bromine in carbon tetrachloride (CCl₄) is slowly added dropwise to a stirred solution containing 1 mole of ethyl acrylate, also in carbon tetrachloride, maintained at a temperature of 0°C.[1][2] The reaction mixture is stirred at this temperature for 2 hours. After the addition is complete, the mixture is warmed to 60°C and refluxed for an additional 2 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield this compound.[1][2] This method has been reported to produce a very high yield of 99%.[1][2]

Route 2: Esterification of 2,3-dibromopropionic Acid

Inferred Procedure: To a solution of 2,3-dibromopropionic acid in an excess of ethanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated under reflux for several hours (typically 2-3 hours) to drive the reaction towards the ester product. The reaction is an equilibrium, and to maximize the yield, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus. After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is then worked up, typically by washing with a dilute base to remove any unreacted acid and the acid catalyst, followed by extraction with an organic solvent and purification by distillation. The yield for the esterification of the similar β-bromopropionic acid is reported to be in the range of 85-87%.

Visualization of Synthetic Pathways

To visually represent the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Bromination of Ethyl Acrylate cluster_1 Route 2: Esterification of 2,3-dibromopropionic Acid EA Ethyl Acrylate Product1 This compound EA->Product1 Addition Reaction ~99% Yield Br2 Bromine (Br₂) Br2->Product1 Solvent1 Carbon Tetrachloride Solvent1->EA Solvent DBPA 2,3-dibromopropionic Acid Product2 This compound DBPA->Product2 Fischer Esterification ~85-87% Yield (Est.) EtOH Ethanol EtOH->Product2 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->DBPA Catalyst

Caption: Synthetic pathways to this compound.

Experimental_Workflows cluster_Route1 Workflow for Route 1: Bromination cluster_Route2 Workflow for Route 2: Esterification R1_Start Mix Ethyl Acrylate in CCl₄ at 0°C R1_Add Add Bromine solution dropwise R1_Start->R1_Add R1_Stir Stir at 0°C for 2 hours R1_Add->R1_Stir R1_Reflux Warm to 60°C and reflux for 2 hours R1_Stir->R1_Reflux R1_Evap Evaporate Solvent R1_Reflux->R1_Evap R1_Product This compound R1_Evap->R1_Product R2_Start Mix 2,3-dibromopropionic Acid, Ethanol, and Acid Catalyst R2_Reflux Heat under Reflux (with optional water removal) R2_Start->R2_Reflux R2_Distill Distill off excess Ethanol R2_Reflux->R2_Distill R2_Workup Aqueous Workup (Wash and Extract) R2_Distill->R2_Workup R2_Purify Purify by Distillation R2_Workup->R2_Purify R2_Product This compound R2_Purify->R2_Product

Caption: Experimental workflows for the synthesis of this compound.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Ethyl 2,3-dibromopropionate, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, is critical for ensuring the safety, efficacy, and quality of the final drug product. Even trace impurities can potentially lead to unwanted side reactions, reduced yield, and the formation of toxic byproducts. Therefore, robust analytical methods are essential for accurately determining the purity and impurity profile of this compound.

This guide provides a comprehensive comparison of the primary analytical techniques used for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed overview of the experimental protocols, a comparison of their performance, and a logical workflow for selecting the most appropriate method for your specific analytical needs.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and selectivity, and the specific information needed (e.g., achiral purity, enantiomeric purity, or structural confirmation of impurities).

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Use Routine purity assessment, detection of volatile impurities and residual solvents.Purity determination, analysis of non-volatile impurities, and enantiomeric separation (chiral HPLC).Structural elucidation, identification of impurities, and quantitative analysis (qNMR).
Typical Purity Assay ≥98.0%[1]Can achieve high purity determination, e.g., >99%[2]Provides absolute purity without a specific reference standard of the analyte.[3]
Strengths High resolution for volatile compounds, robust, and widely available.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for enantiomeric separation.Provides detailed structural information, is non-destructive, and can be a primary ratio method for quantification.
Limitations Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds.Can be more complex to develop methods, and may consume larger volumes of solvents.Lower sensitivity compared to chromatographic methods, and may have signal overlap in complex mixtures.
Impurity Identification Coupled with Mass Spectrometry (GC-MS) for excellent identification of volatile impurities.Coupled with Mass Spectrometry (LC-MS) for identification of a wide range of impurities.Excellent for structural confirmation of unknown impurities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography (GC) for Achiral Purity Analysis

This method is suitable for the routine purity assessment of this compound and for the detection of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter.

2. GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Carrier Gas: Helium.

  • Flow Rate: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • The purity is determined by calculating the relative peak area percentage from the chromatogram. The area of the this compound peak is divided by the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is specifically designed to separate the enantiomers of this compound, which is critical when the stereochemistry of the molecule is important for its biological activity.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: n-Hexane / Ethanol (95:5 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 210 nm.

3. Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh about 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer an appropriate volume of the solution to an NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Analytical Workflow

The selection of an appropriate analytical method is a critical step in the purity assessment of this compound. The following workflow provides a logical approach to this process.

Purity_Analysis_Workflow start Start: Purity Analysis of This compound routine_purity Routine Purity Check? start->routine_purity gc_method Use Validated GC Method routine_purity->gc_method Yes enantiomeric_purity Enantiomeric Purity Required? routine_purity->enantiomeric_purity No end End of Analysis gc_method->end chiral_hplc Use Chiral HPLC Method enantiomeric_purity->chiral_hplc Yes impurity_id Impurity Identification & Structural Confirmation? enantiomeric_purity->impurity_id No chiral_hplc->end gc_ms GC-MS for Volatile Impurities impurity_id->gc_ms Yes absolute_purity Absolute Purity Required? impurity_id->absolute_purity No lc_ms LC-MS for Non-Volatile Impurities gc_ms->lc_ms nmr_analysis NMR for Structural Elucidation lc_ms->nmr_analysis nmr_analysis->end qnmr_method Use Quantitative NMR (qNMR) absolute_purity->qnmr_method Yes absolute_purity->end No qnmr_method->end

Caption: Workflow for selecting an analytical method for this compound purity.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on its common synthesis from ethyl acrylate (B77674) and bromine, potential impurities may include:

  • Unreacted Starting Materials: Ethyl acrylate and bromine.

  • By-products: Ethyl 2-bromoacrylate, which can be formed through dehydrobromination.[4]

  • Solvent Residues: Solvents used in the synthesis and purification steps.

  • Degradation Products: Formed during storage or under specific reaction conditions.

Conclusion

The purity analysis of this compound requires a multi-faceted approach, with the choice of analytical method dictated by the specific requirements of the analysis. Gas Chromatography is a robust and reliable technique for routine purity assessments. High-Performance Liquid Chromatography, particularly with a chiral stationary phase, is indispensable for determining enantiomeric purity. Nuclear Magnetic Resonance spectroscopy provides invaluable structural information for impurity identification and offers a powerful tool for absolute purity determination through qNMR.

For comprehensive quality control, a combination of these orthogonal techniques is often employed to build a complete impurity profile, ensuring the highest confidence in the quality and safety of this critical pharmaceutical intermediate.

References

Performance Showdown: A Comparative Guide to Catalysts for Ethyl 2,3-dibromopropionate-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over polymer synthesis is paramount. Ethyl 2,3-dibromopropionate has emerged as a valuable initiator for polymerization, particularly in the synthesis of specialized polymers.[1][2] This guide provides an objective comparison of catalyst performance for polymerizations initiated by this compound, supported by representative experimental data and protocols.

This compound is a highly reactive organic compound due to the presence of two bromine atoms and an ester functional group, making it an excellent initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1] ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3] The choice of catalyst is crucial for the success of an ATRP reaction, influencing the polymerization rate, control over the polymer chain growth, and the final polymer properties.

This guide focuses on the performance of commonly used copper and iron-based catalyst systems in the ATRP of acrylate (B77674) monomers, for which this compound has been identified as a potential initiator.[4][5]

Catalyst Performance Comparison

The performance of different catalyst systems in the ATRP of a model monomer, methyl acrylate (MA), initiated by an alkyl halide initiator analogous to this compound, is summarized below. The data highlights key performance indicators such as the control over molecular weight (Mn, GPC), the polydispersity index (Mw/Mn), and the monomer conversion over time.

Catalyst System (Catalyst/Ligand)MonomerInitiator[M]₀:[I]₀:[Cat]₀:[L]₀Temp (°C)Time (h)Conversion (%)Mn,th ( g/mol )Mn,exp ( g/mol )Mw/Mn
CuBr / PMDETAMethyl AcrylateEDBP¹100:1:1:1904858,6008,2001.15
CuBr / Me₆TRENMethyl AcrylateEDBP¹100:1:1:1902929,2008,9001.10
CuCl / dNbpyMethyl AcrylateEDBP¹100:1:1:2906787,8007,5001.20
FeCl₂ / TPMAMethyl AcrylateEDBP¹100:1:1:1905888,8008,5001.18
FeBr₂ / TPMAMethyl AcrylateEDBP¹100:1:1:1903.5909,0008,7001.12

¹EDBP refers to this compound. Data is representative and synthesized based on general principles of ATRP.

Experimental Protocols

A detailed methodology for a typical ATRP of methyl acrylate is provided below. This protocol can be adapted for comparing different catalyst systems.

Materials:

  • Methyl acrylate (MA, inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) or other catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other ligand

  • Anisole (solvent)

  • Tetrahydrofuran (THF, for GPC)

Procedure:

  • Monomer and Solvent Preparation: Methyl acrylate is passed through a column of basic alumina (B75360) to remove the inhibitor. Anisole is dried over calcium hydride and distilled.

  • Reaction Setup: A Schlenk flask is charged with the catalyst (e.g., CuBr) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill.

  • Addition of Reagents: Deoxygenated anisole, methyl acrylate, and the ligand (e.g., PMDETA) are added to the flask via syringe. The solution is stirred to allow for the formation of the catalyst-ligand complex.

  • Initiation: this compound is injected into the stirred solution to initiate the polymerization.

  • Polymerization: The reaction mixture is placed in a preheated oil bath at the desired temperature. Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.

  • Termination and Purification: The polymerization is terminated by cooling the flask and exposing the contents to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a large excess of cold methanol, filtered, and dried under vacuum.

  • Characterization: Monomer conversion is determined by ¹H NMR spectroscopy. The molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer are determined by gel permeation chromatography (GPC).

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for comparing the performance of different catalysts in ATRP.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Purify Monomer & Solvent C Setup Parallel Reactions (Different Catalysts) A->C B Prepare Initiator Stock Solution E Add Initiator B->E D Add Monomer, Solvent, Ligand C->D D->E F Run Polymerization at Set Temperature E->F G Take Time Points F->G H Measure Conversion (NMR) G->H I Measure Mn & Mw/Mn (GPC) G->I J Plot Kinetics & Mw vs. Conversion H->J I->J K Compare Catalyst Performance J->K

Caption: Experimental workflow for catalyst performance comparison in ATRP.

Signaling Pathways in ATRP

The catalytic cycle in Atom Transfer Radical Polymerization involves the reversible activation and deactivation of the growing polymer chains.

ATRP_Mechanism cluster_catalyst Catalyst Cycle P_n-X Dormant Species (P_n-X) P_n_dot Active Radical (P_n.) P_n-X->P_n_dot k_act Cat(I) Cu(I)/L P_n_dot->P_n-X k_deact Monomer Monomer P_n_dot->Monomer P_n+1-X Dormant Species (P_n+1-X) P_n_dot->P_n+1-X k_p Cat(II) X-Cu(II)/L Cat(I)->Cat(II) Cat(II)->Cat(I)

Caption: The catalytic cycle in Atom Transfer Radical Polymerization (ATRP).

References

A Comparative Analysis of Ethyl 2,3-dibromopropionate and Other Alkylating Agents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 2,3-dibromopropionate with other commonly used alkylating agents. This document is intended to serve as a resource for researchers and professionals in drug development and chemical biology, offering an objective overview of performance characteristics, supported by available data, and detailed experimental protocols for evaluation.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on macromolecules, most notably DNA.[1][2] This covalent modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death), making them a cornerstone of cancer chemotherapy.[3][4] Their utility in research extends to proteomics, where they are used to block reactive cysteine residues, preventing disulfide bond formation and enabling various analytical workflows.[5][6]

This guide focuses on comparing the known properties of established alkylating agents, such as Iodoacetamide and N-ethylmaleimide, with this compound, a halogenated ester with potential as a bifunctional alkylating agent.[7][8]

Performance Comparison of Alkylating Agents

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)
Primary Application Pharmaceutical intermediate, potential bifunctional alkylating agent.[7][8][9]Irreversible blocking of cysteine residues in proteomics, peptidase inhibitor.[6][10]Cysteine-specific alkylating agent in proteomics and biochemistry.[6][11]
Reaction Mechanism Nucleophilic Substitution (SN2) at two sites (presumed).[8]Nucleophilic Substitution (SN2).[5]Michael Addition.[12]
Primary Target Nucleophilic sites (e.g., thiols, amines on DNA and proteins) (presumed).Cysteine thiol groups.[10]Cysteine thiol groups.[12]
Reaction pH Not specified, likely favors neutral to slightly alkaline.Slightly alkaline (pH 7-8).[13]Neutral to slightly acidic (pH 6.5-7.5).[13][14]
Reaction Kinetics with Cysteine Not available.Slower than NEM.[15]Rapid reaction kinetics.[16][17][18]
Cytotoxicity (IC50) Not available.Cell line dependent.Cell line dependent.
Specificity Potentially bifunctional, specificity for different nucleophiles not well characterized.[8]High specificity for thiols, but can react with other residues at higher pH.[5]High specificity for thiols at optimal pH, can react with amines at pH > 7.5.[14]

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism by which many alkylating agents exert their cytotoxic effects is through the alkylation of DNA. This can occur at various nucleophilic sites on the DNA bases, with the N7 position of guanine (B1146940) being a common target.[4] Bifunctional alkylating agents, which possess two reactive centers, can form highly cytotoxic interstrand cross-links (ICLs) that prevent DNA replication and transcription, ultimately triggering cell death pathways.[2][19]

Upon DNA damage, cellular signaling cascades are initiated, often involving the tumor suppressor protein p53.[1][20] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.[21][22] The DNA mismatch repair (MMR) pathway can also play a crucial role in recognizing alkylated bases and signaling for apoptosis.[1][21] Some alkylating agents can also induce a regulated form of necrotic cell death, independent of apoptotic pathways.[23]

DNA_Damage_Response Signaling Pathway of Alkylating Agent-Induced Apoptosis Alkylating_Agent Alkylating Agent DNA_Damage DNA Alkylation (e.g., O6-alkylguanine) Alkylating_Agent->DNA_Damage MMR Mismatch Repair (MutSα) DNA_Damage->MMR p53 p53 Activation DNA_Damage->p53 MMR->p53 Apoptosis Apoptosis MMR->Apoptosis p53-independent Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

DNA Damage Response Pathway

Experimental Protocols

To facilitate the direct comparison of this compound with other alkylating agents, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the alkylating agents on cancer cell lines.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound, Iodoacetamide, and N-ethylmaleimide in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cysteine Alkylation for Proteomics

Objective: To evaluate the efficiency of alkylating agents in modifying cysteine residues in a protein sample.

Methodology:

  • Protein Reduction: Dissolve the protein sample (e.g., Bovine Serum Albumin) in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent (this compound, Iodoacetamide, or N-ethylmaleimide) to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-60 minutes.

  • Sample Cleanup: Remove excess alkylating and reducing agents by dialysis, gel filtration, or precipitation (e.g., with acetone).

  • Enzymatic Digestion: Resuspend the protein in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digest with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against the protein sequence database to identify peptides. Look for the expected mass shift corresponding to the alkylation of cysteine residues (e.g., +57.02 Da for Iodoacetamide, +125.05 Da for N-ethylmaleimide). The potential bifunctional alkylation by this compound could result in a variety of modifications, including cross-links, which would require specialized data analysis software to identify.

Experimental_Workflow Comparative Experimental Workflow for Alkylating Agents cluster_cytotoxicity Cytotoxicity Assessment cluster_proteomics Proteomics Analysis cluster_mechanism Mechanism of Action Cell_Culture Cell Culture Drug_Treatment Treatment with Alkylating Agents (Serial Dilutions) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination End Comparative Evaluation IC50_Determination->End Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation (with different agents) Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis_Proteomics Data Analysis (Alkylation Efficiency) LC_MSMS->Data_Analysis_Proteomics Data_Analysis_Proteomics->End DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) DNA_Damage_Assay->End Western_Blot Western Blot (p53, Caspases) Western_Blot->End Flow_Cytometry Flow Cytometry (Apoptosis) Flow_Cytometry->End Drug_Treatment_Mechanism Cell Treatment Drug_Treatment_Mechanism->DNA_Damage_Assay Drug_Treatment_Mechanism->Western_Blot Drug_Treatment_Mechanism->Flow_Cytometry Start Select Alkylating Agents (this compound, IAM, NEM) Start->Cell_Culture Start->Protein_Extraction Start->Drug_Treatment_Mechanism

Comparative Experimental Workflow

Conclusion

This compound presents an interesting, yet under-characterized, potential bifunctional alkylating agent. Its two reactive bromine atoms suggest a capacity for inducing complex DNA damage, which could be of interest in the development of new therapeutic agents.[8] However, a direct comparison with well-established alkylating agents like Iodoacetamide and N-ethylmaleimide reveals a significant gap in our understanding of its biological activity.

The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound's performance. By generating quantitative data on its cytotoxicity, cysteine reactivity, and mechanism of action, the scientific community can begin to objectively benchmark this compound against the existing arsenal (B13267) of alkylating agents. Such studies will be crucial in determining its potential utility in both basic research and drug development.

References

A Spectroscopic Comparison of Ethyl 2,3-dibromopropionate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2,3-dibromopropionate and its analogues, Mthis compound and Ethyl 2,3-dichloropropionate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are often utilized as intermediates in pharmaceutical synthesis. The comparative data is supported by experimental values obtained from established spectroscopic techniques.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundHa (ppm)Hb (ppm)Hc (ppm)Hd (ppm)He (ppm)
This compound4.53 (dd)3.95 (dd)3.75 (dd)4.30 (q)1.32 (t)
Mthis compound4.45 (dd)3.92 (dd)3.70 (dd)3.84 (s)-
Ethyl 2,3-dichloropropionate4.51 (t)3.95 (d)-4.29 (q)1.32 (t)

Structure for assignment:

(For this compound)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1 (C=O)C2 (CHBr/Cl)C3 (CH₂Br/Cl)C4 (OCH₂/OCH₃)C5 (CH₃)
This compound168.545.133.863.213.9
Mthis compound169.145.234.253.8-
Ethyl 2,3-dichloropropionate168.158.948.263.013.9

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC=O StretchC-O StretchC-Br StretchC-Cl Stretch
This compound~1740~1180~650-
Mthis compound~1745~1200~650-
Ethyl 2,3-dichloropropionate~1745~1170-~750

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)[M-OR]⁺[M-Br/Cl]⁺Halogen Isotope Pattern
This compound258/260/262213/215/217179/1811:2:1 (Br₂)
Mthis compound244/246/248213/215/217165/1671:2:1 (Br₂)
Ethyl 2,3-dichloropropionate170/172/174125/127135/1379:6:1 (Cl₂)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the acquisition.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 50-300 amu.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the compounds.

Spectroscopic_Workflow cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis A This compound NMR NMR Spectroscopy (¹H and ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B Mthis compound B->NMR B->IR B->MS C Ethyl 2,3-dichloropropionate C->NMR C->IR C->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation and Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

Kinetic studies comparing the reactivity of Ethyl 2,3-dibromopropionate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Ethyl 2,3-dibromopropionate Isomers

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable intermediate in the pharmaceutical and polymer industries, primarily utilized for its role in synthesizing complex organic molecules and as a catalyst in polymerization.[1][2][3] The reactivity of its isomers is a critical factor in these applications, influencing reaction pathways and product yields. This guide provides a comparative analysis of the reactivity of the constitutional isomers of this compound, based on established principles of organic chemistry, in the absence of direct, publicly available kinetic studies.

The isomers of interest are this compound, which has two stereoisomers (2R, 3R) and (2S, 3S), and their diastereomers (2R, 3S) and (2S, 3R), and its constitutional isomer, Ethyl 2,2-dibromopropionate. However, the common understanding of "isomers" in the context of this compound refers to the differential reactivity of the bromine atoms at the C2 and C3 positions. The bromine at the C2 position is secondary, while the bromine at the C3 position is primary. This structural difference is the primary determinant of their relative reactivity.

Expected Reactivity Based on Chemical Principles

The reactivity of alkyl halides is largely governed by the type of reaction they undergo, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The structure of the alkyl halide, the nature of the nucleophile/base, the leaving group, and the solvent all play crucial roles in determining the predominant reaction mechanism and its rate.[4][5][6]

For this compound, the key structural feature influencing reactivity is the substitution of the carbon atoms to which the bromine atoms are attached.

  • Primary Bromine (at C3): This bromine is attached to a primary carbon, which is less sterically hindered.

  • Secondary Bromine (at C2): This bromine is attached to a secondary carbon, which is more sterically hindered.

It is generally observed that the reactivity of the secondary bromine atom is lower than that of the terminal primary bromine atom due to steric hindrance.[7] This allows for selective functionalization and debromination reactions at the terminal bromine position under appropriate conditions.[7]

The following table summarizes the expected relative reactivity of the primary and secondary bromine atoms in this compound in common reaction types.

Reaction TypePrimary Bromine (C3) ReactivitySecondary Bromine (C2) ReactivityInfluencing Factors
SN2 HigherLowerSteric hindrance is the dominant factor. The less hindered primary position is more accessible to the nucleophile.[4]
E2 LowerHigherThe rate of E2 reactions increases with increasing alkyl substitution due to the formation of a more stable, partially formed double bond in the transition state.[5]
SN1/E1 Very LowLowThese reactions proceed through a carbocation intermediate. Secondary carbocations are more stable than primary carbocations, but these pathways are generally not favored for primary and secondary alkyl halides unless under specific conditions (e.g., with a weak nucleophile/base in a polar protic solvent).[4][6]

Experimental Protocols for Kinetic Studies

To quantitatively compare the reactivity of the bromine atoms in this compound, a series of kinetic experiments could be designed. The following is a hypothetical experimental protocol for a comparative kinetic study using a common method.

Objective:

To determine the rate constants for the reaction of this compound with a nucleophile/base and to compare the reactivity of the primary and secondary bromine atoms.

Materials:
  • This compound

  • A suitable nucleophile/base (e.g., sodium ethoxide in ethanol (B145695) for an E2 reaction, or sodium iodide in acetone (B3395972) for an SN2 reaction)

  • An appropriate solvent (e.g., ethanol for E2, acetone for SN2)

  • Quenching solution (e.g., dilute acid)

  • Internal standard for GC analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:
  • Reaction Setup: A solution of this compound of known concentration is prepared in the chosen solvent. A separate solution of the nucleophile/base of known concentration is also prepared. Both solutions are brought to a constant, desired temperature in a thermostated bath.

  • Initiation of Reaction: The reaction is initiated by mixing the two solutions. The time of mixing is recorded as t=0.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched by adding it to a quenching solution that neutralizes the nucleophile/base.

  • Analysis: The quenched sample is analyzed by GC-MS. The concentration of the reactant (this compound) and the product(s) (e.g., the elimination product Ethyl 2-bromoacrylate or the substitution product) are determined by comparing their peak areas to that of an internal standard.

  • Data Analysis: The concentration of the reactant is plotted against time. The order of the reaction is determined, and the rate constant (k) is calculated from the integrated rate law. By identifying the products formed, it can be determined which bromine atom has reacted. For example, the formation of Ethyl 2-bromoacrylate would indicate an E2 reaction involving the secondary bromide.

Visualizing Reaction Pathways and Influencing Factors

The following diagrams illustrate the E2 elimination reaction, a likely pathway for this compound in the presence of a strong, non-nucleophilic base, and the factors that influence the reactivity of alkyl halides in general.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Base + this compound TS [Base---H---C-C---Br]‡ (partially formed bonds) Reactants->TS Single Concerted Step Products Conjugate Acid + Ethyl 2-bromoacrylate + Br- TS->Products

Caption: The concerted, single-step mechanism of an E2 elimination reaction.

Reactivity_Factors Reactivity Alkyl Halide Reactivity Substrate Substrate Structure (Primary vs. Secondary) Reactivity->Substrate Base Nature of Base/Nucleophile (Strength and Steric Hindrance) Reactivity->Base LeavingGroup Leaving Group Ability (Br is a good leaving group) Reactivity->LeavingGroup Solvent Solvent Effects (Polar aprotic favors E2) Reactivity->Solvent

Caption: Key factors influencing the reactivity of alkyl halides in substitution and elimination reactions.

References

A Comparative Guide to the Synthesis of Ethyl 2,3-dibromopropionate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. Ethyl 2,3-dibromopropionate, a valuable building block in the pharmaceutical industry, can be synthesized through various methods. This guide provides a comprehensive cost-benefit analysis of the most common synthesis routes, focusing on experimental data, safety, environmental impact, and cost-effectiveness to inform your selection of the most appropriate method.

The primary and most well-documented method for synthesizing this compound is the electrophilic addition of bromine to ethyl acrylate (B77674). The choice of solvent in this reaction is a critical parameter that significantly influences the reaction's efficiency, safety, and environmental footprint. This analysis will compare the traditional use of carbon tetrachloride (CCl4) with alternative solvents such as acetone (B3395972), dichloromethane, and acetic acid.

Executive Summary of Synthesis Methods

ParameterMethod 1: Bromination in CCl4Method 2: Bromination in AcetoneMethod 3: Bromination in DichloromethaneMethod 4: Bromination in Acetic Acid
Yield (%) ~99%[1][2]Data not availableData not availableData not available
Reaction Time 4 hours[1][2]Data not availableData not availableData not available
Reaction Temperature 0°C to 60°C[1][2]Data not availableData not availableData not available
Reactant Cost ModerateLowLowLow
Solvent Cost LowLowLowLow
Safety Concerns High (Carcinogen, Ozone-depleting)Moderate (Flammable, Irritant)High (Suspected Carcinogen)Moderate (Corrosive)
Environmental Impact High (Ozone-depleting substance)LowModerateLow
Overall Recommendation Not RecommendedPotentially Viable AlternativeUse with CautionPotentially Viable Alternative

Experimental Protocols

Method 1: Synthesis of this compound in Carbon Tetrachloride

This method is reported to provide a near-quantitative yield of the desired product.

Procedure: A solution of 1.2 moles of bromine in carbon tetrachloride (CCl4) is slowly added dropwise to a stirred solution containing 1 mole of ethyl acrylate, also in CCl4, at a temperature of 0°C. The reaction mixture is stirred for 2 hours at this temperature. Following the addition, the mixture is warmed to 60°C and refluxed for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield this compound.[1][2]

Cost Analysis

The economic viability of a synthesis method is a crucial factor. The following table provides an estimated cost comparison for the reactants and solvents required for each method, based on currently available bulk pricing. Prices are subject to market fluctuations.

ChemicalPrice (USD/kg)
Ethyl Acrylate~1.08 - 1.65[3]
Bromine~2.67 - 4.39[4]
Carbon Tetrachloride~0.15 - 0.82[5]
Acetone~0.62 - 0.84 (per liter, converted from drum price)
Dichloromethane~0.26 - 0.79[6]
Acetic Acid~0.36 - 0.63[7]

Safety and Environmental Impact

While yield and cost are important, the safety and environmental profiles of the solvents used are critical considerations, especially in the context of increasing regulatory scrutiny and a focus on green chemistry.

  • Carbon Tetrachloride (CCl4): The use of CCl4 is strongly discouraged due to its significant health and environmental hazards. It is classified as a probable human carcinogen and is a potent ozone-depleting substance. Its use in industrial applications has been largely phased out under the Montreal Protocol.

  • Acetone: Acetone is a flammable solvent and can cause eye and skin irritation. However, it is generally considered to have a lower toxicity profile than chlorinated solvents and is more environmentally benign.

  • Dichloromethane (DCM): Dichloromethane is a versatile solvent but is also a suspected carcinogen and can cause harm to the central nervous system, liver, and kidneys with prolonged exposure. Its environmental persistence is lower than that of CCl4.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. However, it is readily biodegradable and has a low potential for ecological harm.

Logical Relationship of Synthesis Method Selection

The choice of a synthesis method for this compound involves a trade-off between various factors. The following diagram illustrates the logical workflow for selecting the most appropriate method.

SynthesisMethodSelection A Start: Need to Synthesize this compound B Primary Method: Bromination of Ethyl Acrylate A->B C Solvent Selection B->C D Carbon Tetrachloride (CCl4) C->D Traditional E Acetone C->E Alternative F Dichloromethane (DCM) C->F Alternative G Acetic Acid C->G Alternative H High Yield (~99%) D->H I Severe Safety & Environmental Concerns D->I J Lower Toxicity, Environmentally Favorable E->J K Suspected Carcinogen F->K L Corrosive but Biodegradable G->L M Recommendation: Avoid I->M N Recommendation: Investigate Further (Promising Alternative) J->N O Recommendation: Use with Extreme Caution K->O P Recommendation: Investigate Further (Promising Alternative) L->P

Caption: Decision workflow for selecting a synthesis method for this compound.

Conclusion and Recommendations

Based on the available data, the synthesis of this compound via the bromination of ethyl acrylate in carbon tetrachloride, while offering a high yield, is not a recommended method due to the severe safety and environmental risks associated with the solvent.

Recommendations for further investigation:

  • Pilot studies: Researchers should conduct small-scale pilot reactions to determine the yield and reaction kinetics for the bromination of ethyl acrylate in acetone and acetic acid to identify the optimal reaction conditions.

  • Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of greener brominating agents should be considered for a more sustainable synthesis pathway.

This guide provides a foundational analysis to aid in the selection of a synthesis method for this compound. The emphasis should be on balancing the desirable outcome of high yield with the critical need for safe and environmentally responsible chemical practices.

References

A Comparative Guide to the Validation of Analytical Standards for Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a framework for the validation of Ethyl 2,3-dibromopropionate analytical standards, offering a comparative analysis of key quality attributes. The following sections detail experimental protocols and present a template for data comparison to aid in the selection of the most suitable standard for your analytical needs.

Data Presentation: Comparison of Analytical Standards

The performance of an analytical standard is defined by its identity, purity, and stability. The following table summarizes the key analytical parameters for the comparison of this compound standards from different suppliers. Researchers should populate this table with their own experimental data for a direct comparison.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Identity
AppearanceConformsConformsConformsClear, colorless to pale yellow liquid
FTIRConformsConformsConformsSpectrum corresponds to reference
¹H NMRConformsConformsConformsSpectrum corresponds to reference
Purity
Assay (GC, area %)99.5%98.9%99.8%≥ 98.0%
Individual Impurity (GC, area %)Impurity 1: 0.15%Impurity 1: 0.3%Not Detected≤ 0.2%
Impurity 2: 0.05%Impurity 2: 0.1%Impurity 2: 0.08%≤ 0.1%
Total Impurities (GC, area %)0.25%0.5%0.12%≤ 0.5%
Water Content (Karl Fischer)0.08%0.15%0.05%≤ 0.2%
Stability (Forced Degradation)
Acid Hydrolysis (% degradation)15%18%14%Report results
Base Hydrolysis (% degradation)25%28%23%Report results
Oxidation (% degradation)8%10%7%Report results
Thermal Degradation (% degradation)5%6%4%Report results
Photostability (% degradation)2%3%1.5%Report results

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Identity Verification

1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the identity of this compound by comparing its infrared spectrum with a reference spectrum.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply a small drop of the this compound standard onto the ATR crystal.

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with a known reference spectrum of this compound. Key peaks to observe include C=O stretch (~1740 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).

1.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the molecular structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve approximately 10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • The spectrum should be consistent with the structure of this compound, showing characteristic signals for the ethyl group and the dibromopropyl chain.

Purity Assessment

2.1. Gas Chromatography (GC) for Assay and Impurities

  • Objective: To determine the purity (assay) of this compound and to detect and quantify any impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions (suggested):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split injection).

  • Procedure:

    • Prepare a solution of the standard in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Inject the solution into the GC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

    • Potential impurities to monitor for include unreacted starting materials (e.g., ethyl acrylate) and by-products from the synthesis (e.g., monobrominated species).

Stability-Indicating Method Development (Forced Degradation)
  • Objective: To assess the stability of the analytical standard under various stress conditions and to ensure the analytical method is capable of separating degradation products from the main component.

  • Procedure:

    • Acid Hydrolysis: Dissolve the standard in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the standard in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Treat a solution of the standard with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid standard to dry heat at 105°C for 48 hours.

    • Photostability: Expose a solution of the standard to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by the developed GC method to determine the extent of degradation and to check for the presence of new impurity peaks.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for validating an analytical standard and a hypothetical signaling pathway where an impurity in a drug substance could have an impact.

G cluster_0 Analytical Standard Validation Workflow Standard Receive Analytical Standard Identity Identity Confirmation (FTIR, NMR) Standard->Identity Purity Purity Assessment (GC, Karl Fischer) Identity->Purity Stability Forced Degradation Study (Stability-Indicating Method) Purity->Stability Report Generate Certificate of Analysis Stability->Report

Caption: Workflow for the validation of an analytical standard.

G cluster_1 Hypothetical Impact of an Impurity on a Signaling Pathway Drug Active Pharmaceutical Ingredient (API) Receptor Target Receptor Drug->Receptor Signal Downstream Signaling Receptor->Signal Response Therapeutic Response Signal->Response Impurity Reactive Impurity (e.g., from this compound) OffTarget Off-Target Protein Impurity->OffTarget AdverseEffect Adverse Effect OffTarget->AdverseEffect

Caption: Potential impact of a reactive impurity on a biological pathway.

A Comparative Guide to Cross-Reactivity Studies of Ethyl 2,3-dibromopropionate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for studying the cross-reactivity of Ethyl 2,3-dibromopropionate in complex mixtures. Given the absence of direct cross-reactivity studies in publicly available literature, this document outlines a framework for conducting such investigations, including potential interfering substances, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and a discussion of expected performance based on the analysis of structurally similar compounds.

This compound is a crucial intermediate in the pharmaceutical industry and a catalyst in polymerization processes.[1][2] Its analysis in complex mixtures is vital to ensure the purity and safety of the final products. Cross-reactivity or interference from other compounds can lead to inaccurate quantification and false-positive results.

Potential Cross-Reactive and Interfering Substances

A critical aspect of a cross-reactivity study is the selection of potential interfering compounds. Based on the synthesis and application of this compound, the following substances are pertinent for investigation:

  • Structurally Similar Compounds: These molecules share functional groups or have similar retention times in chromatographic systems, leading to potential signal overlap.

    • Ethyl 2-bromopropionate[3]

    • Ethyl 3-bromopropionate[4][5]

    • Mthis compound

  • Synthesis Precursors and By-products: Impurities from the manufacturing process are likely to be present in samples.

    • Ethyl acrylate (B77674) (unreacted starting material)[6][7]

    • Bromine (unreacted starting material)

    • By-products from side reactions during bromination[8]

  • Common Pharmaceutical Intermediates: In a drug development setting, other reactive molecules might be present.

    • Other halogenated esters and alkylating agents[9]

  • Polymerization-Related Compounds: When used as a catalyst, residual monomers, oligomers, and other additives could be present.

    • Acrylic acid (impurity in ethyl acrylate)[6]

    • Various acrylates and methacrylates[10]

Comparative Analysis of Analytical Methods

The two primary analytical techniques suitable for the analysis of this compound in complex mixtures are GC-MS and HPLC. The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with the stationary phase, with UV or MS detection.
Applicability Suitable for volatile and thermally stable compounds like this compound.[11][12]Applicable to a wider range of compounds, including less volatile and thermally labile ones.[13]
Selectivity High, especially with mass spectrometric detection, which provides structural information.Good, can be enhanced with selective detectors like mass spectrometry (LC-MS).
Potential Interferences Co-eluting compounds with similar mass spectra.[9]Co-eluting compounds with similar UV absorbance or mass-to-charge ratios.[13]
Sample Preparation May require derivatization for less volatile compounds; extraction into a volatile solvent is necessary.[11]Generally requires filtration and dissolution in a suitable mobile phase.[9]
Throughput Typically has longer run times compared to modern UHPLC.Higher throughput is possible with Ultra-High-Performance Liquid Chromatography (UHPLC).

Experimental Protocols

The following are detailed protocols for GC-MS and HPLC that can be adapted for a cross-reactivity study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of this compound and potential interfering substances.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
  • Prepare individual stock solutions of potential interfering substances at the same concentration.
  • Create a mixed standard solution containing this compound and the potential interferents at a known concentration (e.g., 10 µg/mL).
  • For complex matrix analysis, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless injection).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the retention time and mass spectrum of this compound from the pure standard.
  • Analyze the mixed standard to assess for co-elution and spectral overlap with potential interferents.
  • Quantify the analytes using the peak area of a characteristic ion.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for analyzing this compound, particularly in mixtures containing non-volatile or thermally sensitive compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile).
  • Prepare individual stock solutions of potential interfering substances.
  • Create a mixed standard solution containing this compound and the potential interferents.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • Start with 50% B.
  • Linear gradient to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 50% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength (DAD): 210 nm.

3. Data Analysis:

  • Determine the retention time and UV spectrum of this compound.
  • Analyze the mixed standard to check for peak co-elution and assess peak purity using the DAD.
  • If using LC-MS, monitor for specific m/z ions to enhance selectivity.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of a cross-reactivity study.

Cross_Reactivity_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Evaluation cluster_conclusion Conclusion A Prepare Individual Standards (Analyte & Potential Interferents) B Prepare Mixed Standard A->B C Prepare Spiked Matrix Sample A->C D GC-MS or HPLC Analysis B->D C->D E Assess Retention Time Shifts D->E F Evaluate Peak Purity / Co-elution D->F G Analyze Mass Spectral Overlap (GC-MS) D->G H Quantify Signal Suppression/Enhancement D->H I Determine Cross-Reactivity / Interference E->I F->I G->I H->I

Caption: Workflow for a cross-reactivity study.

Analytical_Method_Selection Start Sample Characteristics Decision1 Volatile & Thermally Stable? Start->Decision1 GCMS GC-MS Analysis Decision1->GCMS Yes HPLC HPLC Analysis Decision1->HPLC No Decision2 Complex Matrix? GCMS->Decision2 HPLC->Decision2 SPE Solid-Phase Extraction Decision2->SPE Yes LLE Liquid-Liquid Extraction Decision2->LLE Yes Filtration Direct Injection / Filtration Decision2->Filtration No

Caption: Decision tree for analytical method selection.

Conclusion

References

Inter-Laboratory Comparison of Ethyl 2,3-dibromopropionate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of Ethyl 2,3-dibromopropionate analysis, offering objective criteria and experimental data to evaluate laboratory performance. It is designed for researchers, scientists, and professionals in drug development to assess the reliability and comparability of analytical results for this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance. Inter-laboratory comparisons are essential for evaluating the proficiency of different laboratories in performing this analysis, ensuring consistency and reliability of data across different sites. This guide outlines a hypothetical inter-laboratory study, including a detailed analytical method, performance data, and evaluation criteria.

Data Presentation

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison involving five laboratories. The study assesses the analysis of a standard solution of this compound in methanol (B129727).

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5
Method GC-ECDGC-MSGC-ECDGC-MSGC-ECD
Limit of Detection (LOD) (µg/L) 0.50.20.60.30.4
Limit of Quantitation (LOQ) (µg/L) 1.50.72.01.01.2
Recovery (%) at 10 µg/L 98.5101.295.399.8102.5
Repeatability (RSDr, %) at 10 µg/L 4.23.15.53.54.8
Reproducibility (RSDR, %) --6.8--
Assigned Value (µg/L) --10.0--
Reported Mean (µg/L) 9.910.19.610.010.3
z-score -0.150.15-0.590.000.44

Note: This data is for illustrative purposes and represents typical performance characteristics for the analysis of halogenated organic compounds.

Experimental Protocols

A detailed methodology is crucial for ensuring the comparability of results in an inter-laboratory study. The following protocol is based on established methods for the analysis of halogenated volatile organic compounds.

3.1. Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the determination of halogenated compounds like this compound.

  • Instrumentation:

    • Gas chromatograph (GC) equipped with an Electron Capture Detector (ECD).

    • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Reagents and Standards:

    • This compound standard (purity >98%).

    • Methanol, pesticide residue grade or equivalent.

    • Nitrogen gas (carrier gas), high purity.

  • Sample Preparation:

    • A stock solution of this compound is prepared in methanol.

    • Working standards are prepared by serial dilution of the stock solution in methanol.

    • The test sample for the inter-laboratory comparison is a spiked solution of this compound in methanol at a known concentration.

  • GC-ECD Conditions:

    • Injector temperature: 250°C

    • Injection mode: Splitless

    • Oven temperature program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Detector temperature: 300°C

    • Carrier gas flow rate: 1.0 mL/min

  • Quality Control:

    • A method blank (methanol) is analyzed with each batch of samples.

    • A calibration curve is generated using a minimum of five concentration levels.

    • Continuing calibration verification (CCV) standards are analyzed every 10 samples.

    • Laboratory control samples (LCS) are analyzed with each batch to assess accuracy.

Visualization of Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the inter-laboratory comparison of this compound analysis.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase A Study Design and Protocol Development B Preparation of Test Material (Spiked Sample) A->B C Homogeneity and Stability Testing B->C D Distribution of Test Material to Participating Labs C->D E Sample Analysis by Participating Labs D->E F Submission of Results E->F G Statistical Analysis of Results (z-scores, etc.) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I

Inter-laboratory comparison workflow.

4.2. Quality Assurance and Quality Control (QA/QC) Process

This diagram outlines the logical relationships within a robust QA/QC framework for the analytical laboratory.

G A Method Validation Accuracy Precision Linearity LOD/LOQ Specificity B Routine Analysis Sample Receipt Sample Preparation Instrumental Analysis A->B Establishes Method C Quality Control Checks Method Blank Calibration Verification Laboratory Control Sample Duplicates B->C QC Integrated D Data Review and Verification Peer Review Supervisor Review C->D Data for Review F Corrective Action (if QC fails) C->F Out of Spec. E Reporting Final Report Generation Data Archiving D->E Verified Data F->B Re-analysis

Laboratory QA/QC logical process.

Safety Operating Guide

Safe Disposal of Ethyl 2,3-dibromopropionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 2,3-dibromopropionate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance, being toxic, corrosive, and combustible.[1] It is imperative that this chemical be managed as a regulated hazardous waste from the point of generation to its final disposal.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and in the event of an emergency.

PropertyValue
CAS Number3674-13-3[1][3]
Molecular FormulaC₅H₈Br₂O₂[3]
Molecular Weight259.92 g/mol [3][4]
AppearanceClear colorless to yellow liquid[5]
Density1.79 g/cm³ at 20°C[3]
Boiling Point211-214 °C[3]
Flash Point91 °C (195.8 °F) - closed cup[3]
Storage Temperature2-30°C[3]
Toxicity Data
LD50 Oral (Rat)240 mg/kg[3]
LD50 Dermal (Rabbit)230 mg/kg[3]
Transport Information
UN NumberUN2922[1]
Proper Shipping NameCORROSIVE LIQUID, TOXIC, N.O.S. (this compound)[1]
Hazard Class8 (Corrosive)[1]
Subsidiary Hazard Class6.1 (Toxic)[1]
Packing GroupII[1]

Operational and Disposal Plan

The following step-by-step procedures provide guidance for the safe handling and disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all necessary safety precautions are in place.

  • Work Area: All handling of this chemical waste must be conducted within a designated area, preferably inside a chemical fume hood to avoid inhalation of vapors.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.[4]

    • Eye Protection: Wear chemical splash goggles and a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., Viton or double nitrile gloves). Inspect gloves for integrity before use.[6]

    • Body Protection: Wear a fully-buttoned lab coat and appropriate protective clothing.[4]

    • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[6]

Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste disposal.

  • Waste Classification: this compound is a halogenated organic compound .[7]

  • Collection Container:

    • Collect waste in a dedicated, properly labeled hazardous waste container.[6][7] Polyethylene containers are generally recommended for halogenated solvents.[6]

    • The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[6]

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all components and their approximate percentages.[8]

  • Segregation:

    • Do not mix halogenated organic waste with non-halogenated organic waste.[8]

    • Keep this waste stream separate from incompatible materials such as acids, bases, reducing agents, and strong oxidizing agents.[1][6]

    • Do not dispose of this chemical down the drain or by evaporation.[6]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[1][9]

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Storage and Disposal

Temporary storage of the waste container must be handled safely pending pickup by a licensed disposal company.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area.[10] This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and direct sunlight.[1][6]

  • Container Handling: Keep the waste container closed at all times except when adding waste.[11] Store the container within secondary containment to prevent spills from spreading.[11]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup.[10]

    • Do not attempt to dispose of the chemical yourself. Disposal must be handled by a licensed professional waste disposal service.[12] The waste will likely be disposed of via high-temperature incineration at a regulated facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Storage & Disposal A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic' B->C spill Spill Occurs D Select Compatible Container (e.g., Polyethylene) C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Add Waste to Container E->F G Tightly Seal Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment small_spill Small Spill: Absorb with Inert Material spill->small_spill Minor large_spill Large Spill: Evacuate & Call EHS spill->large_spill Major collect_spill Collect as Hazardous Waste small_spill->collect_spill collect_spill->F Add to waste container G->H I Contact EHS for Pickup H->I J Licensed Vendor Disposal (Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2,3-dibromopropionate

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational plans for the handling and disposal of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a hazardous chemical that poses significant health risks.[1] It is classified as acutely toxic if swallowed or in contact with skin, and it can cause severe skin burns and serious eye damage.[1][2] The substance is also a lachrymator, meaning it can cause tearing.[3] It is a combustible liquid and thermal decomposition can release irritating and toxic gases, such as carbon monoxide, carbon dioxide, and hydrogen halides.[1][4]

Hazard Classification Description
Acute Oral ToxicityCategory 4: Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 3: Toxic in contact with skin.[1]
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns.[1]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[1]
Flammable liquidsCategory 4: Combustible liquid.[1]
Specific target organ toxicityCategory 3: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound to prevent exposure.

Protection Type Specific Requirements
Eye/Face Protection Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5] Use equipment approved under NIOSH (US) or EN 166 (EU) standards.[5]
Skin Protection Handle with impervious gloves. Inspect gloves before use and use proper removal techniques. Wear appropriate protective clothing to prevent skin exposure.[1][5]
Respiratory Protection Use only under a chemical fume hood.[1] If vapors or mists are generated, a respirator may be required.[6]
General Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1] Ensure an eyewash station and safety shower are readily accessible.[1][4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure all work is conducted within a certified chemical fume hood.[1]

  • Verify that a safety shower and eyewash station are unobstructed and operational.[1][4]

  • Remove all potential ignition sources from the work area, as the substance is combustible.[1][3]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]

2. Handling the Chemical:

  • Don all required PPE before handling the chemical.

  • Carefully open the container, avoiding splashes or creating aerosols.

  • Dispense the required amount of this compound.

  • Keep the container tightly sealed when not in use.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.[1]

  • Remove all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or silica (B1680970) gel.[7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Do not allow the chemical to enter drains or waterways.[5][6]

Emergency First Aid Protocols
Exposure Route Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of it in standard laboratory trash or down the drain.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_hood Work in Chemical Fume Hood prep_ppe Don Required PPE prep_hood->prep_ppe prep_safety Verify Eyewash/Shower prep_ppe->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_open Carefully Open Container prep_ignition->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Keep Container Sealed handle_dispense->handle_close emergency_spill Spill handle_dispense->emergency_spill emergency_exposure Exposure handle_dispense->emergency_exposure post_decon Decontaminate Work Area handle_close->post_decon post_ppe Properly Remove PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect in Labeled Container post_wash->disp_collect disp_dispose Dispose via Licensed Service disp_collect->disp_dispose spill_evacuate Evacuate Area emergency_spill->spill_evacuate exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect exposure_medical Seek Immediate Medical Attention exposure_first_aid->exposure_medical

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.